1-Methyltetrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c1-6-2-3-4-5-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFFHIGWTVZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168195 | |
| Record name | 1H-Tetrazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-77-9 | |
| Record name | 1H-Tetrazole, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Tetrazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyltetrazole (CAS: 16681-77-9) for Advanced Research Applications
Abstract
1-Methyl-1H-tetrazole (1-MTZ), registered under CAS number 16681-77-9, is a pivotal heterocyclic compound characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon, with a methyl group substituted at the N1 position.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its synthesis, physicochemical properties, spectral data, and key applications. The unique electronic and steric properties of the 1-MTZ moiety make it a compound of significant interest, particularly as a metabolically stable bioisostere for carboxylic acids in medicinal chemistry. Furthermore, its high nitrogen content lends it utility in the field of energetic materials. This document consolidates critical technical data and provides field-proven insights into its practical application and handling.
Chemical Identity and Core Identifiers
Proper identification is the foundation of all chemical research and application. 1-Methyl-1H-tetrazole is a distinct isomer that must be differentiated from its N2-methyl counterpart and other derivatives.
-
IUPAC Name : 1-methyl-1H-1,2,3,4-tetrazole
-
Synonyms : 1-Methyl-1,2,3,4-tetrazole, N-Methyltetrazole, 1-Methyl-1H-tetrazole (MTZ)[1]
-
Molecular Formula : C₂H₄N₄[1]
-
Molecular Weight : 84.08 g/mol [1]
-
Canonical SMILES : CN1C=NN=N1
Physicochemical Properties
The physical and chemical properties of 1-MTZ dictate its behavior in various systems, from reaction vessels to biological matrices. The data presented below has been aggregated from multiple verified sources.
| Property | Value | Source(s) |
| Appearance | White to light yellow or yellow to brown clear liquid/powder | [3] |
| Melting Point | 37.0 to 41.0 °C | TCI Chemicals |
| Boiling Point | 81 °C @ 0.1 mmHg | TCI Chemicals |
| Density | ~1.4 g/cm³ | Various Suppliers |
| Solubility | Soluble in water and methanol | Various Suppliers |
| pKa (Predicted) | 1.09 ± 0.10 | Guidechem |
| LogP (Predicted) | -0.78990 | LookChem |
| Flash Point | 57.4 °C | LookChem |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 1-MTZ. The following data provides key signatures for its structural verification.
| Spectroscopy | Key Peaks / Chemical Shifts (δ) | Source |
| ¹H-NMR (DMSO-d₆) | δ ≈ 9.2 ppm (s, 1H, C-H of tetrazole ring), δ ≈ 4.2 ppm (s, 3H, N-CH₃) | TCI Chemicals[3] |
| ¹³C-NMR (DMSO-d₆) | δ ≈ 144 ppm (C5), δ ≈ 34 ppm (N-CH₃) | TCI Chemicals[3] |
| Mass Spectrum (EI) | Major Fragments (m/z): 84 (M+), 55, 42, 28 | NIST[2] |
| Infrared (IR) | Key Vibrations (cm⁻¹): ~3120 (C-H stretch), ~1660-1690 (C=N stretch), ~1400-1500 (N=N stretch) | RSC[4] |
Note: Actual spectral values may vary slightly based on solvent and experimental conditions. The provided data serves as a reliable reference for quality control.
Synthesis and Mechanistic Considerations
The synthesis of 1-methyl-1H-tetrazole is most commonly achieved through the direct methylation of 1H-tetrazole. However, a critical challenge in this process is regioselectivity . The tetrazole anion is a bidentate nucleophile, and alkylation can occur at either the N1 or N2 position.
Causality of Regioselectivity
The ratio of N1 to N2 isomers is highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2), the nature of the alkylating agent, solvent, and counter-ion.[5][6][7][8]
-
Sₙ2 Conditions : Reactions using classic Sₙ2 alkylating agents (e.g., methyl iodide, dimethyl sulfate) in polar aprotic solvents often favor the more sterically accessible N2 position.
-
Sₙ1 Conditions : Reagents that can form a carbocation intermediate may show different selectivity.
-
Green Chemistry Approach : An environmentally friendly method utilizing dimethyl carbonate (DMC) with a DABCO catalyst has been established, offering a safer alternative to traditional methylating agents.[9] This protocol also involves a thermally induced rearrangement that influences the final isomer ratio.[9]
For producing the N1 isomer specifically, methods that offer high regioselectivity are paramount. One such approach involves using methyl 2,2,2-trichloroacetimidate, which has been shown to produce N1-methylated tetrazoles in high yields (85%–97%).[6]
Experimental Workflow: N1-Methylation
The following diagram illustrates a generalized workflow for the regioselective synthesis of 1-methyl-1H-tetrazole.
Caption: Generalized workflow for the synthesis of 1-Methyl-1H-tetrazole.
Self-Validating Protocol: N-Methylation with Dimethyl Carbonate (DMC)
This protocol is adapted from established green chemistry principles for the N-methylation of 5-substituted 1H-tetrazoles.[9]
-
Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-tetrazole (1.0 eq).
-
Reagent Addition : Add dimethyl carbonate (DMC) (5-10 eq) as both the reagent and solvent. Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.2 eq) as the catalyst.
-
Reaction Conditions : Heat the mixture to reflux (typically 120-150 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. Causality: The high temperature is necessary for both the DABCO-activated methylation and the subsequent thermal rearrangement that can influence isomer ratios.[9]
-
Workup : Upon completion, cool the reaction mixture to room temperature. Remove excess DMC under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate and wash with brine (3x). The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.
-
Purification & Validation : Concentrate the organic phase in vacuo. Purify the resulting crude product by fractional distillation or silica gel chromatography to separate the N1 and N2 isomers. The identity and purity of the 1-methyl-1H-tetrazole fraction must be validated using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, comparing the results against the reference data in Section 3.
Core Applications in Research and Development
The utility of 1-MTZ stems from the unique properties of the tetrazole ring.
Medicinal Chemistry: A Premier Carboxylic Acid Bioisostere
In drug development, the tetrazole ring is widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[10] This is due to several overlapping physicochemical properties:
-
Acidity : The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.
-
Planarity : The planar, aromatic nature of the tetrazole ring mimics the geometry of a carboxylate group.
-
Lipophilicity : Replacing a carboxylic acid with a tetrazole often increases the lipophilicity of a molecule, which can improve its pharmacokinetic profile, such as cell membrane permeability and oral bioavailability.
The methylation at the N1 position in 1-MTZ "caps" the acidic proton, transforming the moiety into a stable, neutral building block. This makes it an ideal scaffold for constructing more complex molecules where the tetrazole ring acts as a key pharmacophore without the liability of an acidic proton.
Caption: Relationship between tetrazole properties and its function as a bioisostere.
Materials Science and Energetics
The high nitrogen content (66.6% by mass) and positive enthalpy of formation of the tetrazole ring make 1-MTZ and its derivatives valuable in the field of energetic materials.[11][12][13] It can serve as a ligand in the synthesis of coordination compounds that act as primary explosives or laser-ignitable materials.[13] The methyl group in 1-MTZ can subtly modify the stability and sensitivity of these materials compared to unsubstituted tetrazole, allowing for the fine-tuning of their energetic properties.[12][13]
Safety, Handling, and Storage
1-Methyltetrazole is classified as a hazardous substance and requires careful handling.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|
| Warning | H228 : Flammable solid. H315 : Causes skin irritation. H319 : Causes serious eye irritation. |
Source: Aggregated GHS information from multiple suppliers.
Handling and Storage Protocol
-
Personal Protective Equipment (PPE) : Always handle 1-MTZ inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.
-
Handling : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other sources of ignition. Ground/bond container and receiving equipment to prevent static discharge. Avoid shock and friction.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often between 0-8 °C. Store away from strong oxidizing agents.
-
Stability : The compound is generally stable under recommended storage conditions but can decompose at elevated temperatures.[14] Its parent compound, 1H-tetrazole, is known to be explosive when heated above its melting point, and similar caution should be exercised.
References
- 1. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
- 2. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. colab.ws [colab.ws]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
Theoretical properties of 1-Methyltetrazole
An In-Depth Technical Guide to the Theoretical Properties of 1-Methyltetrazole
Abstract
This compound (1-MTZ) is a prominent nitrogen-rich heterocyclic compound that serves as a critical structural motif in medicinal chemistry and materials science.[1][2][3] Its unique physicochemical properties, particularly its role as a metabolically stable bioisostere for carboxylic acids, have solidified its importance in the development of numerous FDA-approved pharmaceuticals.[4][5] This technical guide provides a comprehensive examination of the theoretical and computational properties of 1-MTZ. We will explore its core molecular and electronic structure, spectroscopic signatures, thermodynamic profile, and reactivity, with a particular focus on its coordination chemistry and role in bioorthogonal cycloaddition reactions. The narrative is grounded in computational and experimental data, offering field-proven insights for researchers, chemists, and drug development professionals engaged in the rational design of novel tetrazole-based molecules.
Introduction to this compound
The Tetrazole Scaffold in Modern Chemistry
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[5] This high nitrogen content imparts a unique combination of properties, including high heats of formation, metabolic stability, and a planar electronic structure.[5] Although not found in nature, synthetic tetrazole derivatives are invaluable in drug design, where the tetrazole group's acidic nature (similar pKa to carboxylic acids) and planar geometry make it an excellent bioisosteric replacement for the carboxyl group.[4][5] This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity.[5] Consequently, the tetrazole moiety is a key component in over 20 marketed drugs, including the antihypertensive agent Losartan.[3][6]
Significance of the 1-Methyl Isomer
The methylation of the tetrazole ring at the N1 position yields this compound, a compound with the chemical formula C₂H₄N₄.[1][7] This modification neutralizes the acidic proton of the parent tetrazole, significantly altering its electronic properties and coordination behavior. 1-MTZ serves as a versatile neutral ligand in coordination chemistry and a key building block in organic synthesis for pharmaceuticals and energetic materials.[1][2][8] Its distinct theoretical properties form the basis for its utility and are the central focus of this guide.
Molecular and Electronic Structure
The foundational properties of 1-MTZ are dictated by its molecular geometry and electronic configuration. The tetrazole ring is an aromatic, planar system, a feature critical to its function as a bioisostere.[4]
Molecular Geometry
Table 1: Computed Geometric Parameters of this compound
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| N1-N2 | ~1.34 Å | Length of the bond between adjacent nitrogen atoms. |
| N2-N3 | ~1.29 Å | Length of the nitrogen-nitrogen double bond. |
| N4-C5 | ~1.32 Å | Length of the carbon-nitrogen bond in the ring. |
| N1-C5 | ~1.34 Å | Length of the bond between the methylated nitrogen and carbon. |
| N1-CH₃ | ~1.48 Å | Length of the bond between the ring nitrogen and the methyl carbon. |
| Bond Angles | ||
| N1-N2-N3 | ~105.8° | Angle within the tetrazole ring. |
| N4-C5-N1 | ~106.2° | Angle at the carbon atom within the ring. |
| Note: These values are representative and derived from computational studies and crystallographic data of closely related structures like 1-hydroxy-5-methyltetrazole.[10] |
Electronic Profile
The high nitrogen content and aromaticity of the tetrazole ring create a unique electronic environment. The molecule has a significant topological polar surface area of 43.6 Ų, indicating its potential for strong intermolecular interactions, particularly hydrogen bonding at the N2, N3, and N4 positions.[1] The methyl group at the N1 position introduces a non-polar feature, influencing the molecule's overall solubility and steric profile.
Caption: Molecular structure of this compound (1-MTZ).
Spectroscopic Signature: A Theoretical Perspective
The theoretical properties of 1-MTZ can be validated and explored through spectroscopic techniques. Computational chemistry provides a powerful means to predict and interpret these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of 1-MTZ and its derivatives.
-
¹H NMR: The spectrum is characterized by two key signals: a singlet for the methyl protons (CH₃) and a singlet for the proton on the tetrazole ring (C5-H). In DMSO-d₆, the methyl protons typically appear around 4.0-4.4 ppm, while the ring proton appears as a sharp singlet further downfield, around 9.3-9.7 ppm, reflecting its position on an electron-deficient aromatic ring.[11]
-
¹³C NMR: The spectrum will show two distinct signals corresponding to the methyl carbon and the ring carbon (C5). The ring carbon is significantly deshielded due to the influence of the four nitrogen atoms.
Table 2: Representative NMR Chemical Shifts for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Source |
| ¹H (CH₃) | DMSO-d₆ | ~4.3 | Singlet | |
| ¹H (C5-H) | DMSO-d₆ | ~9.6 | Singlet | |
| ¹³C (CH₃) | Not Specified | ~35-40 | Quartet | Predicted |
| ¹³C (C5) | DMSO-d₆ | ~145 | Singlet | [11] |
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy probes the vibrational modes of the molecule. Theoretical frequency calculations can predict the positions of key absorption bands, which are used to characterize 1-MTZ and its metal complexes.[8][12] Key expected vibrations include C-H stretching from the methyl group, C-H stretching of the ring proton, and a series of complex ring stretching and bending modes (N=N, C-N, N-N) that form a characteristic fingerprint for the tetrazole scaffold.[13][14]
Thermodynamic Profile
The thermodynamic properties of 1-MTZ are crucial for understanding its stability, reactivity, and energy content, particularly in its application as a ligand for energetic materials.[8] The NIST Chemistry WebBook provides critically evaluated thermochemical data for this compound.[7][15]
Table 3: Key Thermodynamic and Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₂H₄N₄ | - | [7][16] |
| Molecular Weight | 84.08 | g/mol | [7] |
| Melting Point | 37.0 - 41.0 | °C | [17] |
| Boiling Point | 81 | °C (at 0.1 mmHg) | [18] |
| Enthalpy of Formation (ΔfH°solid) | Data available | kJ/mol | [15] |
| Enthalpy of Combustion (ΔcH°solid) | Data available | kJ/mol | [15] |
| Predicted pKa | 1.09 ± 0.10 | - | [1][16] |
Reactivity and Mechanistic Insights
The theoretical framework of 1-MTZ underpins its diverse chemical reactivity, from forming stable coordination complexes to participating in advanced cycloaddition reactions.
Role as a Ligand in Coordination Chemistry
1-MTZ is a neutral ligand that coordinates with a wide range of transition metals, including Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Ag⁺.[8][12] This coordination chemistry is a powerful tool for creating novel materials with tunable properties. By varying the metal center and the counter-anion (e.g., perchlorate, nitrate, picrate), researchers can synthesize energetic coordination compounds tailored for specific applications, such as lead-free primary explosives or laser-ignitable materials.[8][12] The coordination typically occurs through one of the lone pairs on the nitrogen atoms of the tetrazole ring, allowing 1-MTZ to act as a monodentate or bridging ligand.
Participation in Cycloaddition Reactions
Tetrazoles are well-known participants in [3+2] cycloaddition reactions, a type of 1,3-dipolar cycloaddition.[19] This reactivity is foundational to its use in modern synthetic and biological chemistry.
In this reaction, the three-atom dipole (an azide) reacts with a two-atom component (a nitrile) to form the five-membered tetrazole ring.[19] A key application in bioorthogonal chemistry involves the reverse concept, where a tetrazole reacts with an alkene or alkyne.
Photoinduced tetrazole-alkene cycloaddition, often termed "photoclick chemistry," is a powerful bioorthogonal ligation technique. It allows for the spatiotemporal control of labeling biomolecules in their native environments. In this reaction, a tetrazole derivative is irradiated with light, leading to the formation of a reactive intermediate that rapidly and selectively "clicks" with a strained alkene or alkyne, such as bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN). First-principles computations are vital for understanding the superior kinetics of these reactions and for designing new tetrazole-based probes with enhanced reactivity and solubility for live-cell imaging.
Caption: Workflow for a bioorthogonal photoclick reaction.
Computational Protocols for Studying this compound
Theoretical investigation of 1-MTZ relies on a suite of computational chemistry techniques. These methods allow for the prediction of properties and the elucidation of reaction mechanisms at the atomic level.
Quantum Chemical Calculations
Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CBS-4M) are routinely used.[9] These calculations can accurately predict molecular geometries, vibrational frequencies (for IR spectra), NMR chemical shifts, and thermodynamic properties like heats of formation.[9]
Protocol: Geometry Optimization and Frequency Calculation
-
Structure Input: Build the 3D structure of this compound using molecular modeling software.
-
Method Selection: Choose a suitable level of theory and basis set in a quantum chemistry package (e.g., Gaussian). A common choice is the B3LYP functional with a 6-31G(d) basis set for initial studies.[9]
-
Job Type: Specify a geometry optimization followed by a frequency calculation.
-
Execution: Run the calculation on a high-performance computing cluster.
-
Analysis:
-
Confirm the optimized structure corresponds to a true energy minimum by checking for the absence of imaginary frequencies.
-
Extract geometric parameters (bond lengths, angles).
-
Visualize the computed vibrational modes to assign IR spectral peaks.
-
Obtain thermodynamic data (enthalpy, Gibbs free energy).
-
Caption: Standard workflow for a quantum chemical study.
Molecular Docking and Dynamics
For drug development applications, computational tools like molecular docking and molecular dynamics (MD) simulations are employed. Docking predicts the preferred binding orientation of a tetrazole-containing ligand within a protein's active site.[20][21] MD simulations can then be used to study the stability of this binding pose and the dynamics of the ligand-protein complex over time.[20]
Conclusion and Future Outlook
This compound possesses a rich set of theoretical properties that make it a compound of significant interest to both academic and industrial researchers. Its well-defined molecular and electronic structure, predictable spectroscopic signatures, and favorable thermodynamic profile provide a solid foundation for its use as a versatile chemical building block. The mechanistic understanding of its reactivity, from coordinating with metals to form advanced materials to participating in highly selective bioorthogonal cycloadditions, continues to drive innovation. Future research will likely focus on designing novel 1-MTZ derivatives with tailored electronic properties for next-generation catalysts, more efficient bioorthogonal probes for cellular imaging, and safer, high-performance energetic materials.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
- 8. Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnrjournal.com [pnrjournal.com]
- 15. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
- 16. echemi.com [echemi.com]
- 17. 1-METHYL-1H-TETRAZOLE|lookchem [lookchem.com]
- 18. 1-METHYL-1H-TETRAZOLE | 16681-77-9 [chemicalbook.com]
- 19. chemtube3d.com [chemtube3d.com]
- 20. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pha… [ouci.dntb.gov.ua]
- 21. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyltetrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Methyltetrazole is a key heterocyclic scaffold in medicinal chemistry and materials science, valued for its metabolic stability and energetic properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides a comprehensive analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section delves into the theoretical underpinnings of the technique, presents detailed experimental protocols, and offers an expert interpretation of the resulting spectra. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of tetrazole-based compounds.
Introduction to this compound: Structure and Significance
This compound (C₂H₄N₄) is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the N1 position. This high nitrogen content imparts unique chemical and physical properties, including a high heat of formation and the ability to act as a bioisostere for carboxylic acids in drug design. Accurate and unambiguous structural confirmation is the foundation of any research involving this molecule, and this is primarily achieved through a combination of spectroscopic techniques. This guide will systematically explore the NMR, IR, and MS data that define the molecular fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom in the molecule.
Expertise & Experience: The Causality Behind NMR Experimental Choices
For a small, simple molecule like this compound, standard ¹H and ¹³C NMR experiments are typically sufficient for complete structural characterization. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks that do not interfere with the signals of interest. A standard 500 MHz or 600 MHz spectrometer provides the necessary resolution to clearly distinguish the proton and carbon signals.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Vortex the sample to ensure homogeneity.
Instrumental Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay (d1): 2.0 s
-
Data Analysis and Interpretation
The NMR spectra of this compound are relatively simple, reflecting its straightforward structure.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show two distinct signals:
-
A singlet corresponding to the three protons of the methyl group (N-CH₃).
-
A singlet corresponding to the single proton on the tetrazole ring (C-H).
The chemical shift of these protons is influenced by their electronic environment. The C-H proton of the tetrazole ring is significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the aromatic ring current, causing it to appear far downfield. The methyl protons are less deshielded and appear further upfield.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display two signals:
-
A signal for the carbon atom of the methyl group.
-
A signal for the carbon atom within the tetrazole ring.
Similar to the ¹H spectrum, the tetrazole ring carbon is in an electron-poor environment and will be significantly deshielded, resulting in a downfield chemical shift. The methyl carbon will appear at a much higher field.
Data Summary
| ¹H NMR Data (DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~9.2 | CH (tetrazole ring) |
| ~4.1 | N-CH₃ |
| ¹³C NMR Data (DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~144 | C -H (tetrazole ring) |
| ~34 | N-C H₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Visualization: Molecular Environment
The following diagram illustrates the distinct chemical environments of the protons and carbons in this compound, leading to the observed NMR signals.
1-Methyltetrazole molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methyltetrazole
Abstract
1-Methyl-1H-tetrazole (1-MTZ) is a heterocyclic compound featuring a five-membered ring composed of one carbon and four nitrogen atoms, with a methyl group substituted at the N1 position.[1][2] As a derivative of the tetrazole scaffold, which is a well-established bioisostere for the carboxylic acid group, 1-MTZ and related structures are of significant interest to researchers in medicinal chemistry and materials science.[3][4] Its stability, electronic properties, and synthetic accessibility make it a valuable building block in the development of novel pharmaceuticals.[1] This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic approaches for this compound, grounded in both theoretical principles and experimental evidence. We will delve into the aromaticity of the tetrazole ring, the influence of the methyl substituent, and the analytical techniques used for its characterization, offering field-proven insights for professionals in drug development and chemical research.
The Tetrazole Scaffold: An Aromatic and Bioisosteric Core
The foundational structure of 1-MTZ is the tetrazole ring, a planar, five-membered heterocycle.[5] The stability and chemical properties of this ring are largely dictated by its aromatic character. Aromatic systems are cyclic, planar molecules that possess a continuous loop of overlapping p-orbitals containing a specific number of delocalized π-electrons, conforming to Hückel's rule (4n+2 π-electrons).[3] The tetrazole ring, with contributions from the two double-bonded nitrogens, the carbon atom, and a lone pair from one of the single-bonded nitrogens, has a total of 6 π-electrons, fulfilling this criterion and conferring significant thermodynamic stability.[3][5]
This inherent stability and the acidic nature of the N-H proton in the parent ring (pKa ≈ 4.9) make the tetrazole moiety an effective bioisostere of the carboxylic acid group.[4][6] At physiological pH, both groups are typically deprotonated and possess a planar structure, allowing the tetrazole group to mimic the carboxylate anion in biological systems, a crucial feature in the design of therapeutic agents.[4]
Molecular Structure and Bonding of this compound
The introduction of a methyl group at the N1 position defines the structure of this compound and modulates the electronic properties of the aromatic ring.
The Aromatic Core and Resonance
The 6 π-electron system of the 1-MTZ ring is delocalized across the five atoms, leading to a hybrid structure that can be represented by several resonance forms. This delocalization is the cornerstone of its aromaticity and stability. The principal resonance contributors illustrate the distribution of electron density and formal charges within the ring.
Caption: Key resonance contributors and the resonance hybrid of the this compound ring.
Geometric Parameters and Computational Analysis
| Parameter | Bond | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |
| Bond Lengths | N1–N2 | ~1.34 | N4–C5–N1 | ~108-110 |
| N2–N3 | ~1.29 | C5–N1–N2 | ~108-110 | |
| N3–N4 | ~1.35 | N1–N2–N3 | ~105-107 | |
| N4–C5 | ~1.32 | N2–N3–N4 | ~109-111 | |
| C5–N1 | ~1.36 | N3–N4–C5 | ~108-110 | |
| N1–CH₃ | ~1.47 | C5–N1–CH₃ | ~125-127 | |
| Note: Values are estimations based on data from related tetrazole structures, such as 1-hydroxy-5-methyltetrazole, and general principles of heterocyclic chemistry.[7] |
Influence of the N1-Methyl Group
The methyl group (–CH₃) attached to the N1 position acts as a weak electron-donating group through induction. This donation of electron density can subtly influence the aromaticity and reactivity of the tetrazole ring.[9] Compared to the parent 1H-tetrazole, the N1-methyl substitution can partially balance the electron-withdrawing nature of the other nitrogen atoms, affecting the overall electron distribution within the π-system.[9] This electronic modulation is a key consideration in drug design, as it can impact the molecule's polarity, lipophilicity, and ability to engage in intermolecular interactions like hydrogen bonding.
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of 1-MTZ.
-
¹H NMR: The spectrum is expected to show two distinct signals. A singlet in the downfield region (typically ~9.0 ppm in DMSO-d₆) corresponds to the C5-H proton.[10] Its significant downfield shift is a direct consequence of the deshielding effect caused by the aromatic ring current, providing strong evidence for the ring's aromaticity.[3] The second signal, a singlet further upfield (typically ~4.2 ppm), is attributed to the three equivalent protons of the N1-methyl group.
-
¹³C NMR: The spectrum will show two signals: one for the C5 carbon of the tetrazole ring and another for the methyl carbon.
-
Rationale: This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum to confirm the identity and purity of a this compound sample. The choice of a deuterated solvent like DMSO-d₆ is common for polar analytes.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the NMR probe.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, ensuring sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 or 500 MHz spectrometer). A typical acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Analysis: Integrate the signals to determine the relative proton ratios and assign the chemical shifts by referencing to the residual solvent peak (DMSO at ~2.50 ppm).
-
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups and bonding within the molecule. The spectrum of 1-MTZ is expected to show characteristic absorption bands corresponding to:
-
C-H stretching: Vibrations from the methyl group and the C5-H bond.
-
Ring vibrations: A series of complex bands in the 1600-900 cm⁻¹ region corresponding to C=N and N=N stretching and ring deformation modes, which are characteristic of the tetrazole ring.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 1-MTZ will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~84.04 g/mol ).[12][13] Subsequent fragmentation can provide further structural confirmation.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of a pre-formed tetrazole ring. A common and logical approach involves the methylation of 1H-tetrazole.
Retrosynthetic Analysis & Strategy
The most direct retrosynthetic disconnection is at the N1–CH₃ bond, leading back to the 1H-tetrazole anion and a methylating agent. This suggests a forward synthesis based on the deprotonation of 1H-tetrazole followed by nucleophilic substitution with an appropriate methyl source.
Caption: Retrosynthetic analysis for the synthesis of this compound.
Illustrative Synthetic Protocol: N-Alkylation of 1H-Tetrazole
-
Rationale: This protocol describes a standard method for the N-alkylation of tetrazole. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to form the tetrazolate anion, which then acts as a nucleophile. Iodomethane is an effective and highly reactive methylating agent. The choice of an aprotic polar solvent like DMF or THF facilitates the reaction.
-
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1H-tetrazole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add iodomethane (CH₃I, 1.1 eq) dropwise to the reaction mixture via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound. Note: This reaction can also produce the 2-methyl isomer, requiring chromatographic separation.
-
Conclusion
This compound is a structurally fascinating molecule whose properties are defined by the aromaticity of its nitrogen-rich heterocyclic core. The 6 π-electron system confers significant stability, while the N1-methyl substituent subtly modulates its electronic character. Its structure is readily confirmed through a combination of powerful analytical techniques, most notably NMR spectroscopy, which clearly shows the deshielding effects of the aromatic ring current. The straightforward synthetic accessibility of 1-MTZ further enhances its utility as a versatile building block for medicinal chemists and materials scientists, enabling its incorporation into a wide array of complex molecular architectures. This guide has provided a foundational understanding of its structure, bonding, and analysis, offering a technical resource for professionals engaged in advanced chemical research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrazole - Wikipedia [en.wikipedia.org]
- 6. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
- 13. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Methyltetrazole: A Drug Discovery Perspective
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern drug discovery, the integration of computational chemistry has become a cornerstone for the rational design of novel therapeutic agents. This guide provides a comprehensive technical overview of performing quantum chemical calculations on 1-Methyltetrazole, a prevalent scaffold in medicinal chemistry. We delve into the theoretical underpinnings of Density Functional Theory (DFT), present a detailed, step-by-step protocol for conducting the calculations, and offer insights into the interpretation of the resulting data. This document is structured to serve as a practical resource for researchers, elucidating not only the "how" but, more critically, the "why" behind each computational step, thereby empowering scientists to leverage these powerful in silico tools to accelerate their drug development pipelines.
The Significance of this compound in Medicinal Chemistry
This compound is a five-membered heterocyclic compound characterized by a ring containing four nitrogen atoms and one carbon atom, with a methyl group attached to a nitrogen atom.[1][2][3][4] This nitrogen-rich structure imparts a unique set of physicochemical properties, making it a valuable pharmacophore in drug design.[1][5][6] Notably, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[7] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and better membrane permeability of a drug candidate. Understanding the electronic structure and reactivity of this compound at a quantum mechanical level is therefore of paramount importance for predicting its behavior in a biological environment and for designing more effective and safer drugs.
Theoretical Framework: The Power of Density Functional Theory (DFT)
Quantum chemical calculations provide a powerful lens through which we can examine the intricate world of molecular structure and reactivity.[8] Among the various quantum mechanical methods, Density Functional Theory (DFT) has emerged as the workhorse for computational drug discovery due to its excellent balance of accuracy and computational efficiency.[9][10][11][12] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density, a simpler quantity to compute than the complex many-electron wavefunction.[8][9]
The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This functional approximates the quantum mechanical effects of exchange and correlation between electrons. For organic and drug-like molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results.[13][14][15]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms like nitrogen, a basis set such as 6-311++G(d,p) is recommended.[13][14][16] This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. These additional functions are crucial for accurately describing the electron distribution in lone pairs and polarized bonds, which are abundant in this compound.
A Validated Protocol for Quantum Chemical Calculations on this compound
The following section outlines a detailed, step-by-step workflow for performing quantum chemical calculations on this compound. This protocol is designed to be self-validating, ensuring the reliability of the obtained results.
Step 1: Initial Structure Generation
The first step is to create a three-dimensional model of the this compound molecule. This can be accomplished using any molecular building software, such as Avogadro, ChemDraw, or GaussView. It is important to ensure the correct connectivity of the atoms.
Step 2: Geometry Optimization
The initial structure is a mere approximation of the molecule's true geometry. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
Protocol:
-
Input the 3D coordinates of this compound into a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the level of theory: B3LYP/6-311++G(d,p).
-
Set the calculation type to Opt (Optimization).
-
Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.
Step 3: Frequency Analysis
A frequency calculation must be performed on the optimized geometry to confirm that it represents a true energy minimum.
Protocol:
-
Use the optimized geometry from the previous step.
-
Maintain the same level of theory: B3LYP/6-311++G(d,p).
-
Set the calculation type to Freq (Frequency).
-
Execute the calculation. A true minimum is characterized by the absence of any imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.
This step also provides valuable thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Calculation of Molecular Properties
With the validated minimum energy structure, a single-point energy calculation can be performed to obtain various electronic properties that are crucial for understanding the molecule's behavior.
Protocol:
-
Use the optimized and frequency-verified geometry.
-
Employ the same level of theory: B3LYP/6-311++G(d,p).
-
Request the calculation of specific properties:
The following Graphviz diagram illustrates this computational workflow.
Caption: A schematic of the computational workflow for quantum chemical calculations on this compound.
Interpreting the Computational Data for Drug Design
The output from these calculations provides a wealth of information that can be directly applied to drug design.
Molecular Geometry
The optimized geometry provides the precise bond lengths and angles of this compound. This information is fundamental for understanding its 3D shape and steric profile, which are critical for its ability to fit into the binding pocket of a biological target.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[22][23] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[23][24]
| Parameter | Calculated Value (Arbitrary Units) | Significance in Drug Design |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability; relevant for interactions with electron-deficient sites in a receptor.[23][25] |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability; relevant for interactions with electron-rich sites in a receptor.[23][25] |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests good kinetic stability, which is often a desirable property for a drug molecule.[22][23] |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[26][27][28][29][30] It provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.
-
Red Regions (Negative Potential): These are electron-rich areas, typically around electronegative atoms like nitrogen, and are favorable sites for electrophilic attack or hydrogen bond donation.
-
Blue Regions (Positive Potential): These are electron-poor areas, often around hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack or act as hydrogen bond donors.
For this compound, the MEP would show a region of high negative potential around the nitrogen atoms of the tetrazole ring, highlighting their ability to act as hydrogen bond acceptors, a key interaction in many drug-receptor binding events.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized "natural" bond orbitals.[17][18][20] This analysis yields atomic charges and provides insights into intramolecular interactions, such as hyperconjugation, which can influence a molecule's stability and conformation.
The following diagram illustrates the relationship between these calculated properties and their implications in drug discovery.
Caption: The interplay between calculated quantum chemical properties and their applications in rational drug design.
Concluding Remarks
Quantum chemical calculations on molecules like this compound offer a powerful, predictive framework that complements and guides experimental drug discovery efforts.[31][32][33][34][35] By providing a detailed understanding of a molecule's intrinsic properties, these in silico techniques enable a more rational and efficient approach to designing the next generation of therapeutics. The protocol and interpretative guide presented here serve as a robust foundation for researchers seeking to integrate these computational tools into their workflows, ultimately accelerating the journey from molecular concept to life-saving medicine.
References
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- 3. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Page loading... [guidechem.com]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. longdom.org [longdom.org]
- 10. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 11. dockdynamics.com [dockdynamics.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. ijopaar.com [ijopaar.com]
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- 16. researchgate.net [researchgate.net]
- 17. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]
- 18. q-chem.com [q-chem.com]
- 19. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]
- 20. NBO [cup.uni-muenchen.de]
- 21. researchgate.net [researchgate.net]
- 22. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Computational Methods in Medicinal Chemistry, Pharmacology, and Toxicology - 1st Edition | Elsevier Shop [shop.elsevier.com]
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- 33. wiley.com [wiley.com]
- 34. routledge.com [routledge.com]
- 35. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 1-Methyltetrazole Reaction Mechanism with Electrophiles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-methyltetrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. Understanding its reactivity towards electrophiles is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of the reaction mechanisms governing the interaction of this compound with various electrophiles. We delve into the nuanced regioselectivity of electrophilic attack, contrasting the kinetically and thermodynamically favored pathways at the ring nitrogen atoms (N2 vs. N4) and the C5 carbon. This document synthesizes mechanistic principles with field-proven experimental protocols, offering causality-driven explanations for reaction outcomes. Key topics include the dichotomy between SN1 and SN2 pathways in N-alkylation (quaternization), the strategic functionalization of the C5 position via deprotonation-electrophilic quench, and the potential for ring fragmentation under acylation conditions. All discussions are grounded in authoritative literature, supplemented with detailed protocols and mechanistic diagrams to provide a self-validating and robust resource for professionals in the field.
The this compound Core: Structure and Electronic Landscape
This compound is an aromatic five-membered heterocycle containing four nitrogen atoms and one carbon atom. The methyl group at the N1 position breaks the tautomeric ambiguity present in parent 1H-tetrazoles, defining a stable and distinct chemical entity.
The electronic nature of the ring is characterized by high nitrogen content, rendering it electron-deficient (π-deficient). However, the nitrogen atoms possess lone pairs of electrons, making them nucleophilic centers susceptible to electrophilic attack. The most significant reactive sites for electrophiles are the sp² hybridized nitrogen atoms at the N2, N3, and N4 positions, and the C5 carbon atom.
-
Nitrogen Nucleophilicity: The N4 position is generally considered the most nucleophilic and sterically accessible site for electrophilic attack, often leading to the kinetic product. The N2 position offers a competing site for reaction. Attack at N3 is sterically hindered by the N1-methyl group and is generally not observed.
-
C5-H Acidity: The proton at the C5 position exhibits notable acidity for a C-H bond on an aromatic ring. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilize the resulting carbanion. This property allows for deprotonation with strong bases, creating a potent C5-nucleophile for reaction with a wide range of electrophiles.[1][2]
Electrophilic Attack at Ring Nitrogen: The Quaternization Pathway
The reaction of this compound with alkylating agents (electrophiles) leads to the formation of quaternary tetrazolium salts. This process is not a simple substitution but an addition reaction that results in a positively charged, aromatic cation. The primary challenge and area of interest in this reaction is controlling the regioselectivity of the attack between the N2 and N4 positions.
Mechanistic Dichotomy: SN1 vs. SN2 Pathways and Regioselectivity
Recent studies have illuminated that the regioselectivity of tetrazole alkylation is profoundly influenced by the nucleophilic substitution mechanism of the alkylating agent.[3][4]
-
SN2 Mechanism: With primary and secondary alkyl halides that react via an SN2 pathway, the reaction is governed by orbital control and steric accessibility. The nucleophilic attack from the tetrazole nitrogen occurs in a concerted fashion with the departure of the leaving group. In this scenario, the more nucleophilic and less sterically hindered N4 atom is the preferred site of attack, often leading to high selectivity for the 1,4-disubstituted tetrazolium isomer.
-
SN1 Mechanism: With tertiary alkyl halides or other electrophiles that can form a stable carbocation (e.g., via diazotization of amines), the reaction proceeds through an SN1 mechanism.[4][5] In this two-step process, a planar carbocation intermediate is formed first. The tetrazole then acts as a nucleophile to trap this intermediate. The product distribution in this case is often less selective and can be influenced by the relative thermodynamic stabilities of the resulting 1,4- and 1,2-isomers, leading to mixtures.
The choice of electrophile is therefore a critical determinant of the reaction outcome, a key insight for synthetic planning.[3]
Caption: SN1 vs. SN2 pathways in N-alkylation of this compound.
Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-tetrazolium Iodide
This protocol describes a standard SN2 alkylation to favor the 1,4-isomer.
Materials:
-
1-Methyl-1H-tetrazole (1.0 eq)
-
Iodomethane (Methyl Iodide, 1.1 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and inert gas line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-methyl-1H-tetrazole followed by anhydrous acetonitrile (approx. 0.5 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add iodomethane dropwise via syringe.
-
Expert Insight: While the reaction can often be run at room temperature, initial cooling helps to control any potential exotherm, especially on a larger scale.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or LC-MS. Often, the product will precipitate from the solution as a white solid.
-
Isolation: If a precipitate has formed, cool the flask to 0 °C to maximize precipitation. Collect the solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Self-Validation: The use of a non-polar solvent like diethyl ether for washing is critical, as the ionic product is insoluble, ensuring efficient purification.
-
-
Drying: Dry the resulting white crystalline solid under high vacuum to yield 1,4-dimethyl-1H-tetrazolium iodide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Electrophilic Attack at Carbon: C5-H Functionalization
A powerful and modern strategy for elaborating the this compound core involves the deprotonation of the C5-H bond followed by quenching the resulting anion with an electrophile. This method provides direct access to 5-substituted-1-methyltetrazoles, which are important building blocks.
Mechanism: Deprotonation-Electrophilic Quench
The reaction proceeds in two distinct steps:
-
Deprotonation: A strong, non-nucleophilic base is required to abstract the acidic C5 proton. While organolithium reagents can be used, they suffer from instability, leading to a retro [2+3] cycloaddition that fragments the tetrazole ring.[2] More stable organomagnesium intermediates, generated using a "turbo-Grignard" reagent (i-PrMgCl·LiCl), have proven highly effective and stable, allowing for routine laboratory operations at moderately low temperatures (-20 °C to -60 °C).[1][2]
-
Electrophilic Quench: The resulting C5-magnesiated tetrazole is a potent nucleophile that readily reacts with a variety of electrophiles, such as aldehydes, ketones, Weinreb amides, and iodine.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Isomers of Methyltetrazole and Their Relative Stability
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Understated Importance of Isomeric Stability in Drug Design
In the landscape of medicinal chemistry, the tetrazole ring stands as a privileged scaffold. Its unique electronic properties and ability to serve as a bioisostere for carboxylic acids have cemented its role in a multitude of marketed drugs.[1][2] However, the devil is often in the details, and for N-substituted tetrazoles, this detail lies in the nuanced world of isomerism. The simple addition of a methyl group to the tetrazole ring gives rise to two distinct isomers: 1-methyl-1H-tetrazole and 2-methyl-2H-tetrazole. While structurally similar, their differing stabilities have profound implications for synthesis, purification, and ultimately, the biological activity and pharmacokinetic profile of drug candidates. This guide, written from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of these isomers, focusing on the causality behind their stability differences and the practical methodologies for their synthesis and characterization.
Structural Elucidation: A Tale of Two Isomers
The fundamental difference between the two methyltetrazole isomers lies in the position of the methyl group on the tetrazole ring. In 1-methyl-1H-tetrazole, the methyl group is attached to the N1 nitrogen, whereas in 2-methyl-2H-tetrazole, it is attached to the N2 nitrogen. This seemingly minor distinction leads to significant differences in the electronic distribution and overall geometry of the molecules.
The Crux of the Matter: Thermodynamic Stability
The central theme of this guide is the relative stability of the two isomers. Both experimental and computational studies have consistently shown that 2-methyl-2H-tetrazole is the more thermodynamically stable isomer . This has significant practical implications, as synthetic routes often yield a mixture of both, with the 2-methyl isomer being the major product under thermodynamic control.
Quantitative Analysis of Stability
| Isomer | Phase | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Data Source |
| 1-Methyl-1H-tetrazole | Solid | 234.7 ± 0.5 | Experimental (NIST)[3] |
| 1-Methyl-1H-tetrazole | Gas | 299.7 ± 1.2 | Experimental (NIST)[4] |
| 2-Methyl-2H-tetrazole | Gas | Lower than 1-methyl isomer | Computational[1] |
Note: A direct experimental value for the enthalpy of formation of 2-methyl-2H-tetrazole is not publicly available. The greater stability of the 2-methyl isomer is inferred from computational studies and experimental observations of product ratios in methylation reactions.
Computational studies, employing methods such as Density Functional Theory (DFT), have consistently shown that the 2-methyl isomer is lower in energy.[1] The energy difference, or isomerization energy, is typically in the range of a few kcal/mol, which is significant enough to dictate the product distribution in equilibrium-controlled reactions. This increased stability of the 2-substituted isomer is a general trend observed for many 5-substituted tetrazoles in the gas phase.
Synthesis and Isomer Separation: A Practical Workflow
The synthesis of methyltetrazoles typically involves the methylation of a pre-existing tetrazole ring, most commonly the parent 1H-tetrazole or a 5-substituted derivative. This reaction almost invariably produces a mixture of the 1- and 2-methyl isomers. The ratio of these isomers can be influenced by the choice of alkylating agent, base, and solvent, but separation is almost always necessary to obtain a pure isomer.
Experimental Protocol: Methylation of 1H-Tetrazole
This protocol describes a general method for the methylation of 1H-tetrazole to produce a mixture of 1-methyl-1H-tetrazole and 2-methyl-2H-tetrazole.
Materials:
-
1H-Tetrazole
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN)
-
Chloroform (CHCl₃)
-
1 M Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-tetrazole in acetonitrile. Add an equimolar amount of powdered sodium hydroxide and stir the suspension at room temperature for 30 minutes. The formation of the sodium salt of tetrazole is crucial as it activates the ring for nucleophilic attack.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add a slight excess (1.1 equivalents) of methyl iodide dropwise. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, remove the acetonitrile under reduced pressure. Partition the residue between chloroform and water. The organic layer contains the methyltetrazole isomers.
-
Quenching: Wash the organic layer with 1 M sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of 1- and 2-methyltetrazole.
Isomer Separation by Column Chromatography
The separation of the 1- and 2-methyltetrazole isomers is typically achieved by column chromatography on silica gel. The polarity difference between the two isomers, although slight, is sufficient for separation with an appropriate eluent system.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexanes.
-
Loading: Dissolve the crude mixture in a minimal amount of chloroform or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The less polar 2-methyl-2H-tetrazole will typically elute first, followed by the more polar 1-methyl-1H-tetrazole.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the pure isomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated products.
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously identifying and distinguishing between the 1- and 2-methyltetrazole isomers. The chemical shifts of the methyl protons and the ring carbon are distinct for each isomer.
¹H and ¹³C NMR Data
The following table summarizes typical chemical shifts for the methyl group and the C5 carbon of the tetrazole ring in deuterochloroform (CDCl₃).
| Isomer | ¹H NMR (δ, ppm) - Methyl Group | ¹³C NMR (δ, ppm) - Methyl Group | ¹³C NMR (δ, ppm) - C5 |
| 1-Methyl-1H-tetrazole | ~4.15 | ~34.5 | ~143.0 |
| 2-Methyl-2H-tetrazole | ~4.37 | ~40.0 | ~151.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The downfield shift of the methyl protons and carbon in the 2-methyl isomer compared to the 1-methyl isomer is a consistent and reliable diagnostic feature. This difference arises from the distinct electronic environments of the methyl group in the two isomeric forms.
Implications in Drug Development and Beyond
The greater stability of the 2-methyl-2H-tetrazole isomer has significant consequences in medicinal chemistry. When a tetrazole moiety is incorporated into a drug candidate, the position of the substituent can influence its binding to the target receptor, its metabolic stability, and its overall pharmacokinetic profile.
-
Synthetic Strategy: Drug development campaigns must account for the formation of isomeric mixtures and develop robust purification strategies to isolate the desired isomer.
-
Biological Activity: The two isomers can exhibit different biological activities. It is crucial to test the pure isomers to accurately assess their therapeutic potential.
-
Intellectual Property: The distinct isomers can be considered separate chemical entities, which has implications for patent protection.
Beyond pharmaceuticals, methyltetrazoles and their derivatives are used as energetic materials.[5] The stability of these compounds is a critical factor in their safety and performance characteristics.
Conclusion
The seemingly subtle difference between 1-methyl-1H-tetrazole and 2-methyl-2H-tetrazole belies a significant disparity in their thermodynamic stability. The greater stability of the 2-methyl isomer is a key consideration for chemists working with N-substituted tetrazoles. A thorough understanding of their synthesis, separation, and characterization is essential for the rational design of new pharmaceuticals and materials. This guide has provided a comprehensive overview of these aspects, grounding the discussion in both theoretical principles and practical laboratory procedures.
References
An In-depth Technical Guide to the Solubility of 1-Methyltetrazole in Organic Solvents
Foreword for the Researcher
In the landscape of pharmaceutical and materials science, the tetrazole moiety stands as a critical structural motif. As a key building block, 1-methyltetrazole (1-MTZ) is integral to the synthesis of a multitude of compounds, from active pharmaceutical ingredients to energetic materials.[1][2] A fundamental understanding of its physicochemical properties is paramount for its effective application. Solubility, in particular, governs reaction kinetics, purification strategies, and formulation development.
This technical guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, offering a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Recognizing the current limitations in publicly available quantitative data, this document provides not only a summary of known qualitative solubility but also a detailed, field-proven experimental protocol for its precise determination. Our objective is to empower researchers with the practical knowledge to confidently assess the solubility profile of this compound within their specific applications.
Physicochemical Properties of this compound
A foundational understanding of this compound's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂H₄N₄ | [1][3] |
| Molecular Weight | 84.08 g/mol | [4] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 37.0 to 41.0 °C | [5] |
| Boiling Point | 171.3 °C at 760 mmHg; 81°C at 0.1 mmHg | [3][5] |
| Density | ~1.4 g/cm³ | [5] |
| pKa | 1.09 ± 0.10 (Predicted) | [1][5] |
Solubility Profile of this compound
The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound, with its polar tetrazole ring, is anticipated to exhibit solubility in polar organic solvents.
Qualitative Solubility
Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments are available for some common solvents.
| Solvent | Qualitative Solubility | Source |
| Water | Soluble | [1] |
| Methanol | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is influenced by several factors:
-
Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents (e.g., alcohols, acetone) than in nonpolar solvents (e.g., hydrocarbons).
-
Temperature: For most solid solutes, solubility increases with temperature.[6] This relationship is crucial for processes like recrystallization.
-
Hydrogen Bonding: The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.
-
Crystal Lattice Energy: The energy of the crystal lattice of this compound must be overcome by the solvation energy for dissolution to occur.
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of quantitative data, the ability to determine the solubility of this compound in-house is a valuable capability. The following protocol details the isothermal saturation method, a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[7][8][9][10]
Principle
The isothermal saturation method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.[10]
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath with agitation
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
-
Sample Preparation:
-
To a series of vials, add a known volume of the organic solvent of interest.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is necessary.[11]
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches equilibrium saturation.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration standards.
-
Analyze the diluted samples and the calibration standards using a validated HPLC or GC method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 g of solvent or mol/L.
-
Safety and Handling of this compound
This compound and its derivatives can be hazardous and should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes.[12]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. This compound is a flammable solid.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[12]
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 3. 1-METHYL-1H-TETRAZOLE | 16681-77-9 [chemicalbook.com]
- 4. 1H-Tetrazole, 1-methyl- (CAS 16681-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-METHYL-1H-TETRAZOLE|lookchem [lookchem.com]
- 6. ftpmirror.your.org [ftpmirror.your.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. CH104: Chapter 7 - Solutions - Chemistry [wou.edu]
- 12. aksci.com [aksci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 1-Methyltetrazole from Methyl Isocyanide: A Detailed Protocol and Mechanistic Overview
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 1-methyltetrazole, a crucial heterocyclic scaffold in medicinal chemistry, utilizing methyl isocyanide as the starting material. The core of this synthesis is a [3+2] cycloaddition reaction with an azide source. We present a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, critical safety considerations for handling the hazardous reagents involved, and methods for product purification and characterization. This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights to ensure a safe and efficient synthesis.
Introduction: The Significance of this compound
The tetrazole ring is a key structural motif in modern pharmacology, primarily serving as a stable, non-metabolic bioisostere for the carboxylic acid group.[1] This substitution enhances metabolic stability and modulates physicochemical properties such as lipophilicity and pKa, making it an attractive feature in drug design. This compound, as a fundamental substituted tetrazole, is a valuable building block for synthesizing more complex pharmaceutical agents, including antivirals, antibacterials, and anticancer drugs.[1]
The most direct and efficient route to 1-substituted tetrazoles is through the cycloaddition of isocyanides with an azide source.[2][3] This application note focuses on the synthesis of this compound from methyl isocyanide, providing a robust protocol grounded in established chemical principles.
Reaction Mechanism: [3+2] Cycloaddition
The formation of this compound from methyl isocyanide proceeds via a [3+2] cycloaddition reaction. In this process, the two π-electrons from the isocyanide and three atoms from an azide source combine to form the five-membered tetrazole ring.[4]
The key reactant is an azide, typically hydrazoic acid (HN₃) or a safer surrogate like azidotrimethylsilane (trimethylsilyl azide, TMSN₃).[4] The reaction using TMSN₃, often in the presence of a protic source or a catalyst, proceeds through the in situ formation of hydrazoic acid, which then reacts with the isocyanide.[3]
The reaction is highly regioselective, yielding the 1-substituted tetrazole as the major product. This selectivity is governed by the electronic nature of the isocyanide and the azide, where the terminal nitrogen of the azide attacks the electrophilic carbon of the isocyanide.
Caption: [3+2] Cycloaddition of Methyl Isocyanide and Hydrazoic Acid.
Experimental Protocol
This protocol describes the synthesis of this compound using methyl isocyanide and trimethylsilyl azide, which offers a safer alternative to handling pure hydrazoic acid.
CRITICAL SAFETY PRECAUTIONS
This procedure must be performed by trained personnel in a certified chemical fume hood behind a blast shield. The risks associated with the reagents are severe.
-
Methyl Isocyanide (CH₃NC): Extremely flammable, highly toxic, and fatal if inhaled or absorbed through the skin.[5][6] It has a deeply unpleasant and penetrating odor, but olfactory fatigue occurs, making smell an unreliable indicator of exposure.[7][8] It is endothermic and can decompose explosively upon heating or shock.[8]
-
Hydrazoic Acid (HN₃): Generated in situ. It is a highly toxic, volatile, and treacherously explosive liquid.[9][10] Solutions in organic solvents are also hazardous. Do not attempt to isolate it.
-
Azidotrimethylsilane (TMSN₃): Toxic and volatile. Reacts with water to produce hydrazoic acid. Handle with extreme caution.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).[11][12] Ensure an emergency shower and eyewash station are immediately accessible.[5]
Reagents and Equipment
| Reagent/Material | Formula | CAS No. | M.W. | Typical Purity | Notes |
| Methyl Isocyanide | C₂H₃N | 593-75-9 | 41.05 | >99% | Highly toxic and volatile liquid.[8] |
| Azidotrimethylsilane | C₃H₉N₃Si | 4648-54-8 | 115.21 | >97% | Moisture-sensitive, toxic. |
| Methanol (MeOH) | CH₄O | 67-56-1 | 32.04 | Anhydrous | Solvent. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 60-29-7 | 74.12 | Anhydrous | For extraction. |
| Saturated NaCl (aq) | NaCl | 7647-14-5 | - | - | For work-up. |
| Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Anhydrous | Drying agent. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser with a nitrogen/argon inlet
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Blast shield
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, a pressure-equalizing dropping funnel, and a thermometer. Place the entire apparatus in a secondary container within the fume hood and behind a blast shield.
-
Reagent Charging: To the flask, add methyl isocyanide (4.11 g, 100 mmol, 1.0 equiv) dissolved in 50 mL of anhydrous methanol.
-
Addition of Azide: In the dropping funnel, place azidotrimethylsilane (12.7 g, 110 mmol, 1.1 equiv).
-
Reaction Execution: Cool the flask containing the methyl isocyanide solution to 0 °C using an ice bath. Begin adding the azidotrimethylsilane dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 60-65 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into 150 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Ensure the rotary evaporator is in the fume hood and use a trap cooled with dry ice/acetone to capture any volatile unreacted starting materials.
-
-
Purification: The crude product is an oil or a low-melting solid. It can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). The expected yield is typically in the range of 70-85%.
Visualization of Experimental Workflow
Caption: Workflow for the Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyl isocyanide - Wikipedia [en.wikipedia.org]
- 9. Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles [organic-chemistry.org]
- 11. nj.gov [nj.gov]
- 12. lakeland.com [lakeland.com]
1-Methyltetrazole: A Versatile Reagent in Modern Organic Synthesis
Introduction
1-Methyltetrazole (1-MTZ), a nitrogen-rich heterocyclic compound, has emerged as a reagent of significant interest and broad utility in contemporary organic synthesis. Its unique electronic properties and steric profile make it a valuable tool for researchers, scientists, and professionals in drug development and materials science. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower its effective use in the laboratory. While often recognized for its role in the synthesis of energetic materials and as a bioisostere for carboxylic acids in medicinal chemistry, its utility extends to crucial roles as an activating agent and a versatile scaffold for chemical modifications.[1][2][3]
This guide will delve into the key applications of this compound, focusing on its pivotal role as an activating agent in oligonucleotide synthesis and its utility in the functionalization of the tetrazole core for the construction of complex molecular architectures.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₂H₄N₄ | [4] |
| Molecular Weight | 84.08 g/mol | [4] |
| Melting Point | 37.0 to 41.0 °C | [5] |
| Boiling Point | 171.3 °C at 760 mmHg | [5] |
| Density | 1.4 g/cm³ | [5] |
| Solubility | Soluble in Methanol | [5] |
| pKa | 1.09 ± 0.10 (Predicted) | [5] |
Safety Profile: this compound is classified as a flammable solid and an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Application I: Activating Agent in Oligonucleotide Synthesis
One of the most critical industrial applications of tetrazole derivatives, including this compound, is as an activating agent in the phosphoramidite method for solid-phase oligonucleotide synthesis.[6][7] This process is the cornerstone of modern molecular biology, enabling the synthesis of custom DNA and RNA strands for a myriad of applications, from diagnostics to gene therapy.
The Chemistry of Activation
The phosphoramidite coupling step involves the formation of a phosphite triester linkage between a solid-support-bound nucleoside and the next nucleoside phosphoramidite monomer. This reaction requires the activation of the phosphoramidite, a role for which this compound and its parent compound, 1H-tetrazole, are well-suited. The mechanism involves the protonation of the diisopropylamino group of the phosphoramidite by the weakly acidic tetrazole, converting it into a good leaving group. The resulting tetrazolide intermediate is a highly reactive species that is readily attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain.
Caption: Phosphoramidite activation workflow.
Protocol: Standard Coupling in Automated Oligonucleotide Synthesis
This protocol outlines a generalized coupling step using an automated DNA/RNA synthesizer.
Materials:
-
Appropriate nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution: 0.25 - 0.5 M this compound in anhydrous acetonitrile
-
Solid support with the initial nucleoside
-
Anhydrous acetonitrile (for washing)
-
Capping solution
-
Oxidizing solution
-
Deblocking solution
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid-support-bound nucleoside is removed by treatment with a solution of trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The phosphoramidite solution and the this compound activator solution are simultaneously delivered to the synthesis column. The reaction is allowed to proceed for a specified time (typically 30-180 seconds).[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using a solution of iodine in a mixture of THF, pyridine, and water.
-
Washing: The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
This cycle is repeated for each subsequent nucleotide addition in the desired sequence.
Application II: Functionalization of the Tetrazole Ring
The tetrazole ring, particularly when N-substituted with a methyl group, provides a stable scaffold that can be functionalized at the C5 position. This allows for the introduction of a wide range of substituents, making this compound a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][8]
Deprotonation and Reaction with Electrophiles
A common strategy for the functionalization of this compound involves the deprotonation of the C5-H bond using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. While lithiated tetrazoles are known to be unstable, organomagnesium intermediates exhibit greater stability, allowing for more practical laboratory operations.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1-METHYL-1H-TETRAZOLE|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1-Methyltetrazole Derivatives in Pharmaceutical Synthesis
Abstract: The tetrazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its unique physicochemical properties and its role as a bioisostere for the carboxylic acid group.[1][2] This guide provides an in-depth exploration of 1-methyltetrazole and its derivatives, particularly 1-methyl-1H-tetrazole-5-thiol (1-MTT), as versatile building blocks in pharmaceutical synthesis. We will delve into the mechanistic rationale behind their application, provide detailed, field-proven protocols for their use in constructing core pharmaceutical intermediates, and address critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic advantages of this compound in creating novel therapeutic agents, with a significant focus on the synthesis of β-lactam antibiotics.
The Strategic Role of this compound in Drug Design
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is not found in nature but has become indispensable in pharmaceutical development.[3][4] Its high nitrogen content and aromaticity confer a unique electronic and structural profile. The strategic incorporation of a this compound moiety can significantly enhance the pharmacological profile of a drug candidate.
Bioisosterism: A Metabolically Stable Carboxylic Acid Mimic
A primary application of the tetrazole ring is as a bioisostere for a carboxylic acid.[5][6] The tetrazole group has a similar pKa (approximately 4.9) to many carboxylic acids and can participate in similar hydrogen bonding interactions with biological targets.[4][5] However, it offers distinct advantages:
-
Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group, potentially leading to improved pharmacokinetic profiles.[2]
-
Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase a molecule's ability to cross cellular membranes, improving absorption and distribution (ADME properties).[1]
-
Patentability: The structural novelty allows for the development of new intellectual property around established pharmacophores.
The 1-MTT Side Chain in Cephalosporin Antibiotics
The 1-methyl-1H-tetrazol-5-ylthiomethyl group (the "1-MTT side chain") is a critical substituent at the C-3 position of many second and third-generation cephalosporin antibiotics, such as Cefmenoxime and Cefoperazone.[7][8][9] This side chain is not merely a structural placeholder; it actively influences the drug's properties:
-
Leaving Group Ability: The 1-MTT group functions as an excellent leaving group upon acylation of the β-lactam ring by Penicillin-Binding Proteins (PBPs), the bacterial targets of these antibiotics. This facilitates the irreversible inhibition of the PBP and is crucial for the bactericidal mechanism.
-
Pharmacokinetic Modulation: The nature of the C-3 side chain has a profound impact on the drug's half-life and route of excretion. The 1-MTT moiety, in particular, has been studied for its effect on transport in kidney epithelial cells.[10]
-
Conformational Flexibility: While the 1-MTT side chain has preferred conformations, it also possesses considerable flexibility, which can influence its interaction with the PBP active site.[7]
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount when working with energetic heterocyclic compounds like tetrazoles.
Key Compound Properties
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1-Methyl-1H-tetrazole | ![]() | 16681-77-9 | C₂H₄N₄ | 84.08 | Liquid/Solid | ~36 °C |
| 1-Methyl-1H-tetrazole-5-thiol (1-MTT) | ![]() | 13183-79-4 | C₂H₄N₄S | 116.15 | White to off-white solid[11] | 125-128 °C |
Note: 1-Methyl-1H-tetrazole-5-thiol exists in tautomeric equilibrium with 1-methyl-1,2-dihydro-5H-tetrazole-5-thione.[11]
Critical Safety and Handling Protocols
Tetrazole derivatives are high-nitrogen content compounds and must be treated as potentially energetic materials.
-
Thermal Hazards: Avoid heating tetrazole compounds unless absolutely necessary and under controlled conditions. Some tetrazoles can decompose explosively when heated. Do not subject them to grinding, shock, or friction.[12]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and ventilation equipment.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and heat sources.[13][15]
-
Waste Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not discharge into drains.
Core Synthetic Protocols and Methodologies
The following protocols represent cornerstone applications of this compound derivatives in the synthesis of high-value pharmaceutical intermediates.
Protocol 1: Synthesis of a Core Cephalosporin Intermediate
This protocol details the synthesis of 7-amino-3-[(1-methyl-1H-tetrazole-5-yl)thiomethyl]-3-cephem-4-carboxylic acid , a pivotal intermediate for numerous cephalosporin antibiotics.[8] The reaction involves the nucleophilic substitution of the acetoxy group of 7-aminocephalosporanic acid (7-ACA) with 1-MTT, catalyzed by a Lewis acid.
Caption: Workflow for the Lewis acid-catalyzed synthesis of a key cephalosporin intermediate.
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen.
-
Charging Reactants: To the flask, add 7-aminocephalosporanic acid (7-ACA, 1.0 eq) and 1-methyl-1H-tetrazole-5-thiol (1-MTT, 1.1 eq). Add anhydrous acetonitrile as the solvent (approx. 10 mL per gram of 7-ACA).
-
Cooling: Cool the resulting suspension to between -15 °C and -10 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂, ~1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Causality Note: Boron trifluoride is a strong Lewis acid that coordinates to the carbonyl oxygen of the C-3 acetoxy group on 7-ACA. This coordination polarizes the C-O bond, transforming the acetate into a much better leaving group and facilitating nucleophilic attack by the sulfur atom of 1-MTT.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at -10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the 7-ACA starting material is complete (typically 2-3 hours).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into cold water (approx. 20 volumes) with vigorous stirring.
-
Precipitation and Isolation: Adjust the pH of the aqueous solution to 3.5 using an appropriate base (e.g., 2 M NaOH or aqueous ammonia). The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then cold acetone to remove residual impurities.
-
Drying: Dry the purified solid under vacuum at a temperature not exceeding 40 °C to yield the final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture in the reaction. 3. Product loss during workup. | 1. Extend reaction time or add a small additional charge of catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Ensure pH for precipitation is optimal (~3.5); avoid overly aggressive washing. |
| Reaction Stalls | 1. Inactive catalyst. 2. Insufficient mixing of the slurry. | 1. Use a fresh, unopened bottle of BF₃·OEt₂. 2. Increase the stirring rate or consider a mechanical stirrer for larger scales. |
| Impure Product | 1. Side reactions due to temperature excursion. 2. Inefficient washing. | 1. Maintain strict temperature control during catalyst addition. 2. Ensure thorough washing of the filter cake with the specified solvents. Consider recrystallization if necessary. |
Protocol 2: Nucleophilic Ring-Opening of a Bicyclic Aziridine
This protocol demonstrates the utility of 1-MTT as a potent sulfur nucleophile in a green chemistry context, using water as the reaction medium to synthesize a novel thiol-incorporated aminocyclopentitol, a scaffold for potential glycosidase inhibitors.[16]
Caption: SN2-mediated nucleophilic ring-opening of a bicyclic aziridine by 1-MTT in water.
-
Reactant Preparation: In a round-bottom flask, dissolve the bicyclic vinyl aziridine substrate (1.0 eq) in deionized water.
-
Nucleophile Addition: Add 1-methyl-1H-tetrazole-5-thiol (1-MTT, 1.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at a gentle temperature of 37 °C.
-
Causality Note: The strained three-membered aziridine ring is susceptible to nucleophilic attack. The sulfur of 1-MTT attacks one of the aziridine carbons in a regio- and stereospecific SN2 pathway. The use of water as a solvent is not only environmentally benign but can also facilitate the reaction by stabilizing charged intermediates and transition states.[16]
-
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Upon completion, the product can often be isolated by direct lyophilization (freeze-drying) of the reaction mixture, yielding the product in high purity and excellent yield (reported at 95%).[16] Further purification, if needed, can be achieved via column chromatography.
-
Characterization: The final product structure should be confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[16]
Conclusion
This compound and its thiol derivative are not merely reagents but strategic components in modern pharmaceutical synthesis. Their ability to act as stable bioisosteres and to participate in key bond-forming reactions, such as the construction of the critical C-3 side chain in cephalosporins, makes them invaluable to the drug development professional. The protocols provided herein offer robust and well-rationalized starting points for leveraging these powerful building blocks. Adherence to strict safety protocols is essential for harnessing their synthetic potential responsibly.
References
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. Conformational flexibility of the methyltetrazolethiomethyl side chain of beta-lactam antibiotics. A computer graphics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102372728B - Synthesizing method for cephalosporin compound - Google Patents [patents.google.com]
- 9. Cefmenoxime - Wikipedia [en.wikipedia.org]
- 10. Effect of side chains including the N-methyl-tetrazole-thiol group of beta-lactam antibiotics on transport in cultured kidney epithelial cells LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 1-Methyltetrazole Derivatives in the Advancement of Energetic Materials
Introduction: The Significance of Tetrazoles in High-Energy-Density Materials
In the ongoing pursuit of advanced energetic materials, the tetrazole ring system has emerged as a cornerstone for developing high-energy-density materials (HEDMs) with desirable safety and performance characteristics.[1][2] Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms, offer a unique combination of high positive heats of formation, high nitrogen content, and the generation of environmentally benign dinitrogen gas as a primary decomposition product.[1][2] These intrinsic properties contribute to their superior energetic performance compared to traditional nitroaromatic explosives like TNT.[1][3] The strategic functionalization of the tetrazole core allows for the fine-tuning of properties such as thermal stability, sensitivity to external stimuli, and detonation performance, making them versatile building blocks for a new generation of energetic materials.[4]
This technical guide focuses on the application of 1-methyltetrazole and its derivatives in the synthesis of novel energetic materials. We will explore the synthetic pathways to key precursors, the preparation of their energetic salts and coordination complexes, and a detailed analysis of their performance characteristics. The protocols and data presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective utilization of these promising compounds.
Strategic Functionalization of the this compound Scaffold
The versatility of the this compound scaffold lies in its susceptibility to various chemical modifications, leading to a diverse range of energetic compounds. Two key strategies involve the introduction of a hydroxyl group to form 1-hydroxy-5-methyltetrazole and an amino group to yield 1-amino-5-methyltetrazole. These functionalized derivatives serve as foundational precursors for the synthesis of a wide array of energetic salts and metal complexes.
1-Hydroxy-5-methyltetrazole: A Gateway to Insensitive High Explosives
The introduction of a hydroxyl group at the N1 position of the 5-methyltetrazole ring significantly enhances the physicochemical properties of the resulting compound and its salts.[1] This modification can lead to increased density and improved oxygen balance, both of which are critical for enhancing energetic performance.[1][5]
This protocol details the oxidation of 5-methyltetrazole to produce 1-hydroxy-5-methyltetrazole. The reaction yields a mixture of 1-hydroxy-5-methyltetrazole and its regioisomer, 2-hydroxy-5-methyltetrazole, with the desired 1-hydroxy isomer being the major product.[1]
Materials:
-
5-Methyltetrazole
-
Oxone® (potassium peroxymonosulfate)
-
Sodium phosphate dodecahydrate
-
Deionized water
-
Acetone
-
i-Hexane
Procedure:
-
Dissolve 5-methyltetrazole in deionized water in a reaction vessel equipped with a magnetic stirrer and a temperature controller.
-
Maintain the reaction temperature at 40 °C.
-
Alternately add a fourfold excess of Oxone® and sodium phosphate dodecahydrate to the reaction mixture over one hour. This maintains the pH between 7 and 8, which is crucial for the conversion.[1]
-
Stir the reaction mixture for three days to achieve maximum yield.[1]
-
After the reaction is complete, concentrate the aqueous solution under reduced pressure.
-
The crude product, a mixture of 1-hydroxy-5-methyltetrazole and 2-hydroxy-5-methyltetrazole (typically in a 3:1 molar ratio), is obtained.[1]
-
Purify the desired 1-hydroxy-5-methyltetrazole by recrystallization from a mixture of acetone and i-hexane to yield the pure product.[1]
Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy to confirm its identity and purity.[1][6]
Experimental Workflow: Synthesis of 1-Hydroxy-5-methyltetrazole and its Energetic Salts
Caption: Workflow for the synthesis of 1-hydroxy-5-methyltetrazole and its subsequent conversion to energetic salts.
The acidic proton of the hydroxyl group in 1-hydroxy-5-methyltetrazole can be readily abstracted by various nitrogen-rich bases to form energetic salts with enhanced performance and stability.[1]
General Procedure:
-
Dissolve 1-hydroxy-5-methyltetrazole in a suitable solvent (e.g., water, ethanol, or a mixture of both).
-
Add an equimolar amount of the desired nitrogen-rich base (e.g., hydroxylamine, hydrazine) or an excess in the case of aqueous ammonia. For guanidinium salts, guanidinium carbonate is a suitable reagent.[1]
-
In some cases, gentle heating (e.g., to 80°C for 15 minutes) may be required to ensure complete conversion.[1]
-
After the reaction is complete, evaporate the solvent to obtain the energetic salt.
-
The salts are typically obtained in good to quantitative yields and can be further purified by recrystallization if necessary.[1]
Characterization: The resulting energetic salts should be thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction to determine their structure and purity.[1][6] Their thermal stability is typically investigated using differential thermal analysis (DTA), and their sensitivity to mechanical stimuli is measured using standard BAM drop hammer and friction apparatus.[1][6]
Data Summary: Physicochemical Properties of 1-Hydroxy-5-methyltetrazole and its Energetic Salts
| Compound | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| 1-Hydroxy-5-methyltetrazole | 194 | 7343 | - | - | [1] |
| Ammonium Salt | 229 | 7982 | 40 | >360 | [1] |
| Hydroxylammonium Salt | 141 | ~8000 | - | - | [1] |
| Hydrazinium Salt | 224 | 8109 | 40 | >360 | [1] |
| Guanidinium Salt | 256 | 7090 | - | - | [1] |
| TNT (for comparison) | >180 | 6900 | 15 | 353 | [1] |
Analysis: The data clearly indicates that the salification of 1-hydroxy-5-methyltetrazole with nitrogen-rich bases can significantly improve its energetic performance. The ammonium and hydrazinium salts, in particular, exhibit high detonation velocities and excellent insensitivity to impact and friction, making them promising candidates for insensitive high explosives.[1] The guanidinium salt shows the highest thermal stability.[1]
1-Amino-5-methyltetrazole: A Ligand for Energetic Coordination Compounds
The introduction of an amino group at the N1 position of the tetrazole ring provides a coordination site for metal ions, enabling the formation of energetic coordination compounds (ECCs).[7][8] These ECCs can exhibit properties of primary explosives, which are highly sensitive materials used to initiate the detonation of less sensitive secondary explosives. By modifying the ligand and metal center, the sensitivity and performance of the resulting ECCs can be tailored for specific applications.[7][9] The methyl group in 1-amino-5-methyltetrazole helps to "tame" the high sensitivity observed in analogous compounds derived from 1-aminotetrazole, while the N1-amino group ensures a high energy content.[7]
1-amino-5-methyltetrazole is synthesized via the amination of 5-methyltetrazole.[7]
Materials:
-
5-Methyltetrazole
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
Dissolve 5-methyltetrazole in the sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add hydroxylamine-O-sulfonic acid to the cooled solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.
-
The product, 1-amino-5-methyltetrazole, can be isolated by acidification and subsequent extraction or crystallization.
This protocol describes the general procedure for the synthesis of 3d transition metal perchlorate complexes with 1-amino-5-methyltetrazole as the ligand.[7][8]
Materials:
-
1-Amino-5-methyltetrazole (1-AMT)
-
Metal(II) perchlorate hexahydrate (e.g., Mn(ClO₄)₂, Fe(ClO₄)₂, Zn(ClO₄)₂, Cu(ClO₄)₂)
-
Deionized water or ethanol
Procedure:
-
Dissolve the respective metal(II) perchlorate hexahydrate in a minimal amount of deionized water or ethanol.
-
In a separate flask, dissolve 1-amino-5-methyltetrazole in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The resulting metal complex will precipitate out of the solution or can be obtained by slow evaporation of the solvent.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Characterization: The synthesized ECCs must be characterized by single-crystal X-ray diffraction to determine their coordination environment, as well as by IR spectroscopy, elemental analysis, and thermal analysis (TGA/DTA).[7][8] Crucially, their sensitivity to impact, friction, and electrostatic discharge must be carefully determined using standard methods to assess their safety profile as primary explosives.[7]
Logical Relationship: Tailoring Properties of Energetic Coordination Compounds
Caption: The properties of Energetic Coordination Compounds (ECCs) are tunable by altering the ligand, metal ion, and anion.
Data Summary: Properties of 1-Amino-5-methyltetrazole Metal Complexes
| Complex | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | ESD (mJ) | Reference |
| --INVALID-LINK--₂ | 199 | 1.0 | 24 | 0.17 | [7] |
| --INVALID-LINK--₂ | 191 | 0.5 | 5 | 0.17 | [7] |
| --INVALID-LINK--₂ | 181 | 0.5 | 1 | 1.70 | [7] |
| --INVALID-LINK--₂ | 199 | 1.0 | 36 | 0.25 | [7] |
Analysis: The 3d transition metal complexes of 1-amino-5-methyltetrazole exhibit high thermal stabilities (up to 199 °C) and sensitivities in the range of primary explosives.[7] The iron(II) complex, in particular, shows promise as a potential replacement for lead azide due to its favorable initiation characteristics.[7] These compounds demonstrate the successful application of ligand design to create safer yet effective primary explosives.[7]
Safety Considerations
Researchers and professionals working with this compound derivatives and other energetic materials must adhere to strict safety protocols. These compounds are potentially explosive and can be sensitive to shock, friction, heat, and electrostatic discharge.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, and flame-retardant lab coats.[10]
-
Handling: Handle small quantities of material whenever possible. Avoid grinding, scraping, or subjecting the materials to sudden impact.[10][12] Use non-sparking tools.
-
Storage: Store energetic materials in designated, well-ventilated, and temperature-controlled areas, away from heat, sparks, and open flames.[10]
-
Waste Disposal: Dispose of energetic materials and any contaminated waste according to established institutional and regulatory procedures.
Conclusion
This compound and its functionalized derivatives, 1-hydroxy-5-methyltetrazole and 1-amino-5-methyltetrazole, represent a significant advancement in the field of energetic materials. The synthetic protocols and characterization data presented in this guide demonstrate their potential for creating a new generation of both insensitive high explosives and lead-free primary explosives. The ability to fine-tune the energetic properties through strategic chemical modifications underscores the importance of continued research in this area. By following the detailed protocols and adhering to stringent safety measures, researchers can safely explore the vast potential of this compound-based energetic materials.
References
- 1. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]
- 2. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Research Progress on the Synthesis of Tetrazole-based Nitrogen-rich Energetic Compounds [energetic-materials.org.cn]
- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 6. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. An Alliance of Polynitrogen Heterocycles: Novel Energetic Tetrazinedioxide-Hydroxytetrazole-Based Materials [mdpi.com]
Application Notes & Protocols: 1-Methyltetrazole in Modern Coordination Chemistry
Abstract
1-Methyl-5H-tetrazole (1-MTZ), a nitrogen-rich heterocyclic compound, has emerged as a uniquely versatile ligand in coordination chemistry.[1] Its neutral charge, steric profile, and robust coordination capabilities make it an invaluable building block for a new generation of functional materials.[2] This guide provides an in-depth exploration of 1-MTZ's applications, moving beyond simple descriptions to elucidate the underlying chemical principles and provide field-proven protocols for researchers. We will delve into its pivotal role in the rational design of energetic coordination compounds, the nuanced control of spin-crossover phenomena, and the construction of functional metal-organic frameworks (MOFs). The protocols herein are presented as self-validating systems, integrating synthesis with essential characterization steps to ensure reproducibility and scientific rigor.
The Ligand Profile: Understanding 1-Methyltetrazole's Coordination Behavior
This compound is a neutral monodentate ligand that typically coordinates to metal centers through the nitrogen atom at the 4-position (N4) of the tetrazole ring. This coordination mode is a direct consequence of the electronic distribution within the aromatic ring and the steric hindrance imposed by the methyl group at the N1 position.
A key aspect of 1-MTZ's utility lies in its ability to modulate the properties of the resulting coordination complex. Unlike its analogue, 1-amino-5H-tetrazole (1-AT), which drastically increases the sensitivity of energetic compounds, 1-MTZ often serves to desensitize or stabilize them.[3] This crucial difference stems from the electronic nature of the N1 substituent; the electron-donating methyl group in 1-MTZ imparts a different electronic influence on the tetrazole ring compared to the amino group in 1-AT, leading to more stable and less sensitive energetic materials.[3] This ability to fine-tune sensitivity and performance by selecting the appropriate ligand is a foundational concept in the design of modern energetic coordination compounds.[3]
References
- 1. Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 1‐(Azidomethyl)‐5H‐Tetrazole: A Powerful New Ligand for Highly Energetic Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 1-Methyltetrazole in Transition Metal Coordination Chemistry: A Guide for Researchers and Drug Development Professionals
Introduction: A Ligand of Growing Importance
In the vast and intricate world of coordination chemistry, the selection of a ligand is paramount, dictating the ultimate structure, reactivity, and function of a metal complex. Among the pantheon of nitrogen-rich heterocyclic ligands, 1-methyltetrazole (1-MTz) has emerged as a molecule of significant interest. Its unique electronic properties, steric profile, and versatile coordination modes have positioned it as a valuable building block in fields as diverse as energetic materials, catalysis, and medicinal chemistry. This guide provides a comprehensive overview of this compound as a ligand, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its coordination, explore its diverse applications, and provide practical, field-proven methodologies for the synthesis and characterization of its transition metal complexes.
I. The this compound Ligand: A Molecular Profile
This compound is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the N1 position. This nitrogen-rich structure endows the ligand with several key characteristics that make it an attractive component in coordination chemistry.
Coordination Modes and Electronic Properties
This compound typically coordinates to metal centers as a neutral, monodentate ligand through the N4 atom of the tetrazole ring. This is the most basic nitrogen atom in the N2-substituted tetrazole ring system. The coordination bond primarily involves the lone pair of electrons on the N4 atom. The methyl group at the N1 position provides steric bulk that can influence the packing of complexes in the solid state and modulate their solubility.
The high nitrogen content and the presence of multiple lone pairs of electrons make this compound a good σ-donor. This electronic character allows it to stabilize a variety of transition metal ions in different oxidation states. The versatility of 1-MTz is further enhanced by its ability to participate in the formation of coordination polymers, where it can act as a bridging ligand, although this is less common than its monodentate coordination.
II. Applications of this compound Transition Metal Complexes
The unique properties of this compound have led to the exploration of its transition metal complexes in a range of applications.
Energetic Materials
A significant area of research has focused on the use of this compound in the development of energetic coordination compounds. The high nitrogen content of the ligand contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition, which are desirable characteristics for energetic materials. By carefully selecting the transition metal and the counter-anion, the energetic properties and sensitivity of the resulting complexes can be finely tuned. For instance, a series of 31 new complexes with metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Ag(I) and various anions have been synthesized and characterized for their potential as primary explosives or laser-ignitable materials[1][2]. While some of these complexes are highly sensitive, others are remarkably insensitive, highlighting the modularity of this system[1].
Catalysis
The application of transition metal complexes with nitrogen-containing heterocyclic ligands in catalysis is a well-established field. While research into the catalytic applications of this compound complexes is still emerging, the electronic properties of the ligand suggest significant potential. The σ-donating ability of this compound can modulate the electron density at the metal center, thereby influencing its catalytic activity in processes such as oxidation, reduction, and cross-coupling reactions[3]. For example, palladium complexes with tetrazole-based ligands have been investigated for their catalytic activity in C-C coupling reactions[4]. The development of chiral this compound derivatives could also open avenues in asymmetric catalysis.
Medicinal Chemistry
The tetrazole moiety is a well-known pharmacophore in medicinal chemistry, often used as a bioisostere for a carboxylic acid group[5][6]. This has spurred interest in the biological activities of this compound and its metal complexes. Research has shown that some tetrazole derivatives and their coordination complexes exhibit promising antimicrobial and anticancer activities[7][8][9][10][11][12][13]. The coordination of a bioactive ligand to a metal center can enhance its therapeutic efficacy through various mechanisms, including increased lipophilicity and altered cellular uptake. For instance, copper(II) complexes with 5-methyl-1H-tetrazole and bipyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines[14].
III. Synthesis and Characterization: Protocols and Methodologies
The synthesis of transition metal complexes with this compound is generally straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that can influence the final product.
A. Synthesis of the this compound Ligand
The this compound ligand can be synthesized from commercially available 1H-tetrazole and a methylating agent, such as methyl iodide.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
1H-Tetrazole
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-tetrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Slowly add methyl iodide (1.2 eq) to the stirring suspension at room temperature.
-
Allow the reaction to stir at room temperature for 24 hours.
-
After 24 hours, filter the reaction mixture to remove the solid potassium salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in dichloromethane and wash with deionized water in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a colorless oil or low-melting solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
B. Synthesis of Transition Metal Complexes
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative this compound complexes.
Caption: A generalized workflow for the synthesis of this compound transition metal complexes.
Protocol 2: Synthesis of Hexakis(1-methyl-1H-tetrazole)iron(II) tetrafluoroborate, --INVALID-LINK--₂
This complex is a known spin-crossover compound, exhibiting a transition between a high-spin and low-spin state with changes in temperature.
Materials:
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
This compound (1-MTz)
-
Ethanol
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula
-
Filter funnel
Procedure (under inert atmosphere):
-
In a Schlenk flask under an argon or nitrogen atmosphere, dissolve iron(II) tetrafluoroborate hexahydrate (1.0 eq) in a minimal amount of ethanol.
-
In a separate flask, dissolve this compound (6.0 eq) in ethanol.
-
Using a cannula, slowly add the ligand solution to the stirring solution of the iron salt at room temperature.
-
A precipitate may form immediately. Allow the reaction mixture to stir for 2-4 hours at room temperature to ensure complete reaction.
-
Filter the resulting precipitate using a filter funnel under an inert atmosphere.
-
Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum.
-
Characterize the complex using magnetic susceptibility measurements, single-crystal X-ray diffraction, and IR spectroscopy.
Protocol 3: Synthesis of a Catalytically Relevant Palladium(II) Complex
While specific catalytic applications of this compound complexes are still under extensive exploration, a general protocol for synthesizing a potential palladium(II) catalyst precursor is provided below.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (1-MTz)
-
Acetonitrile
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend palladium(II) chloride (1.0 eq) in acetonitrile.
-
Add a solution of this compound (2.0 eq) in acetonitrile to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The suspension should gradually become a clear solution.
-
After cooling to room temperature, reduce the volume of the solvent under reduced pressure.
-
Allow the concentrated solution to stand for crystallization. Slow evaporation or layering with a less polar solvent like diethyl ether can facilitate crystal growth.
-
Isolate the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Characterize the product by X-ray crystallography, NMR, and IR spectroscopy. The resulting complex, likely of the form [Pd(1-MTz)₂(Cl)₂], can then be screened for catalytic activity in various cross-coupling reactions.
IV. Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of this compound complexes.
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and crystal packing. |
| Infrared (IR) Spectroscopy | Useful for confirming the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole ring. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and diamagnetic complexes. Shifts in the proton and carbon signals upon coordination provide evidence of complex formation. |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which is crucial for confirming its stoichiometry. |
| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the complexes, particularly important for energetic materials. |
| Magnetic Susceptibility | Measures the magnetic properties of the complex, which is essential for studying paramagnetic species and spin-crossover behavior. |
Table 1: Key Characterization Techniques for this compound Complexes
V. Data Summary: Structural and Spectroscopic Properties
The following table summarizes representative structural and spectroscopic data for a selection of this compound transition metal complexes.
| Complex | Metal-N(4) Bond Length (Å) | Key IR Bands (cm⁻¹) (Tetrazole Ring) | Reference |
| --INVALID-LINK--₂ | ~2.0 | ~1500, 1450, 1280 | [1] |
| --INVALID-LINK--₂ | ~2.1 | ~1505, 1455, 1285 | [1] |
| --INVALID-LINK--₂ (HS) | ~2.2 | ~1490, 1445, 1275 | [15] |
| --INVALID-LINK--₂ (LS) | ~2.0 | ~1510, 1460, 1290 | [15] |
Table 2: Representative Structural and Spectroscopic Data
VI. Future Outlook and Conclusion
This compound has firmly established itself as a ligand of considerable interest in transition metal chemistry. Its straightforward synthesis, versatile coordination behavior, and the tunable properties of its complexes have paved the way for significant advancements, particularly in the field of energetic materials. The future of this compound in coordination chemistry appears bright, with ample opportunities for further exploration in catalysis and medicinal chemistry. The development of chiral derivatives for asymmetric catalysis and the systematic investigation of the biological activities of its complexes are particularly promising avenues for future research. This guide has provided a foundational understanding and practical protocols to empower researchers to explore the rich and diverse chemistry of this compound and its transition metal complexes.
VII. References
-
Klapötke, T. M., Stierstorfer, J., & Wiegand, N. (2012). Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals. Dalton Transactions, 41(33), 10100-10110. --INVALID-LINK--
-
Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2014). 1-Methyl-5H-tetrazole (1-MTZ) in energetic coordination compounds. Zeitschrift für anorganische und allgemeine Chemie, 640(6), 1100-1108.
-
Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][1][2]triazole as synthon. (2018). ResearchGate. --INVALID-LINK--
-
Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Lipunova, G. N., et al. (2023). Copper(II) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. New Journal of Chemistry, 47(23), 10835-10845. --INVALID-LINK--
-
Kamijo, S., & Yamamoto, Y. (2004). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Molecular Diversity, 8(3), 343-348. --INVALID-LINK--
-
Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives. (2016). PubMed. --INVALID-LINK--
-
Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives. (2016). National Institutes of Health. --INVALID-LINK--
-
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (2020). National Institutes of Health. --INVALID-LINK--
-
Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals. --INVALID-LINK--
-
Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review. (2022). Linköping University Electronic Press. --INVALID-LINK--
-
Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives. (2016). ResearchGate. --INVALID-LINK--
-
1H NMR spectra for ligand and its metal complexes. (n.d.). ResearchGate. --INVALID-LINK--
-
Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. (2024). Oriental Journal of Chemistry. --INVALID-LINK--
-
IR and 1 H NMR spectral data. (n.d.). ResearchGate. --INVALID-LINK--
-
Metal Complexes in Medicine An Overview and Update from Drug Design Perspective. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Tafili Kryeziu, M., et al. (2016). Synthesis and characterization of a family of Fe(II) tetrazole complexes [Fe(C6mtz)6]X2(X = BF4ˉ, ClO4ˉ, PF6ˉ). CiNii. --INVALID-LINK--
-
Platinum and palladium complexes with tetrazole ligands: Synthesis, structure and applications. (2021). ResearchGate. --INVALID-LINK--
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2013). National Institutes of Health. --INVALID-LINK--
-
Metal Derivatives of Tetrazoles. (2021). ResearchGate. --INVALID-LINK--
-
Synthesis and size-dependent spin crossover of coordination polymer --INVALID-LINK--. (2015). Royal Society of Chemistry. --INVALID-LINK--
-
Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. (2022). ACS Omega. --INVALID-LINK--
-
Tetrazoles via Multicomponent Reactions. (2019). National Institutes of Health. --INVALID-LINK--
-
Structural studies of tetrazoles. Crystal and molecular structure and ab initio calculations of 1-phenyl-1H-tetrazole-5-thiolate, as its [diaqua(18-crown-6)sodium] salt: An anionic tetrazole free of direct metal interactions. (1996). SciSpace. --INVALID-LINK--
-
Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (2021). Pharmaspire. --INVALID-LINK--
-
IR and 1H NMR Spectra of Tin(II) Complexes with 1-Substituted Tetrazoline-5-thiones. (n.d.). Asian Journal of Chemistry. --INVALID-LINK--
-
1-methyl-1H-tetrazole-5-thiol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. --INVALID-LINK--
-
Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. (2021). MDPI. --INVALID-LINK--
-
Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. (2022). National Institutes of Health. --INVALID-LINK--
-
Nitrogen-rich 5-(1-methylhydrazinyl)tetrazole and its copper and silver complexes. (2012). PubMed. --INVALID-LINK--
-
Use of tetrazoles in catalysis and energetic applications: Recent developments. (2021). Semantic Scholar. --INVALID-LINK--
-
Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes. (2018). ResearchGate. --INVALID-LINK--
-
Principles Determining the Structure of Transition Metals. (2014). National Institutes of Health. --INVALID-LINK--
-
Palladium-Catalyzed Reactions. (2018). MDPI. --INVALID-LINK--
-
Synthesis of a highly stable Mo–Fe bimetallic metal–organic framework and its catalytic activity for the selective oxidation of sulfides under mild conditions. (2022). National Institutes of Health. --INVALID-LINK--
-
Asymmetric catalysis. (2016). National Institutes of Health. --INVALID-LINK--
-
Desymmetrization and Parallel Kinetic Resolution of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis. (2023). National Institutes of Health. --INVALID-LINK--
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. --INVALID-LINK--
-
Selective Synthesis and Characterization of the Highly Energetic Materials 1‐Hydroxy‐5H‐tetrazole (CHN4O), its Anion 1‐Oxido‐5H‐tetrazolate (CN4O) and Bis(1‐hydroxytetrazol‐5‐yl)triazene. (2019). ResearchGate. --INVALID-LINK--
References
- 1. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. aensiweb.com [aensiweb.com]
- 4. Tetrazole synthesis via the palladium-catalyzed three component coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and characterization of a family of Fe(II) tetrazole complexes [Fe(C<sub>6</sub>mtz)<sub>6</sub>]X<sub>2</sub>(X = BF<sub>4</sub>ˉ, ClO<sub>4</sub>ˉ, PF<sub>6</sub>ˉ) | CiNii Research [cir.nii.ac.jp]
Application Notes & Protocols: The Utility of 1-Methyltetrazole Derivatives in Photo-Activated Click Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 1-methyltetrazole derivatives and related substituted tetrazoles in the realm of click chemistry. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to adapt and troubleshoot their experiments effectively.
Introduction: Beyond Conventional Click Chemistry
The advent of "click chemistry" revolutionized how scientists approach the synthesis of complex molecules and bioconjugates.[1] While copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions are foundational, the quest for greater control has led to the development of photo-activated click reactions.[2][3] In this context, tetrazole derivatives have emerged as powerful tools, offering spatiotemporal control through light induction.[2][4] This guide will delve into the photo-activated click chemistry of tetrazoles, with a focus on the potential applications of this compound derivatives.
Core Concept: The Tetrazole-Alkene Photo-Click Reaction
The cornerstone of tetrazole applications in this area is the photo-inducible 1,3-dipolar cycloaddition between a tetrazole and an alkene.[5] This reaction, often termed "photoclick chemistry," is a bioorthogonal process, meaning it can proceed in a biological environment without interfering with native biochemical processes.[6][7][8]
The Underlying Mechanism
The process is a two-step reaction initiated by light.[2]
-
Photoactivation: Upon irradiation with UV light (typically around 302-365 nm), the substituted tetrazole undergoes a rapid cycloreversion, extruding a molecule of nitrogen (N₂) to form a highly reactive nitrile imine intermediate.[2]
-
Cycloaddition: This transient nitrile imine then readily undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, most commonly an alkene, to yield a stable and often fluorescent pyrazoline product.[2][5][6]
This fluorogenic nature is a significant advantage, as the formation of the product can be monitored by the appearance of fluorescence, enabling real-time tracking of the reaction in living systems.[5][6]
Caption: Mechanism of the tetrazole-alkene photo-click reaction.
Key Applications in Research and Development
The unique characteristics of the tetrazole-alkene photo-click reaction have led to its adoption in several cutting-edge applications.
Bioconjugation and In Vivo Protein Labeling
The ability to initiate a reaction with light provides unparalleled control over where and when a biomolecule is labeled. This is particularly valuable for studying protein dynamics in living cells.[4] By genetically encoding an alkene-containing unnatural amino acid into a protein of interest, researchers can then use a tetrazole-functionalized probe to label that protein with high specificity upon light induction.[5] This "photoclick" labeling has been successfully demonstrated in bacterial cells.[3]
In Situ Hydrogel Formation for Biomedical Applications
This photo-click chemistry serves as a versatile method for creating hydrogels in situ.[7] By mixing polymer precursors functionalized with tetrazoles and alkenes, a hydrogel can be rapidly formed upon exposure to light. This process is catalyst-free and bioorthogonal, making it suitable for encapsulating sensitive biological materials like proteins for sustained release in tissue engineering applications.[7] The gelation times can be tuned from seconds to minutes, offering an advantage over other catalyst-free click chemistries.[7]
Advanced Cellular Imaging
The fluorogenic nature of the pyrazoline product makes this reaction ideal for "no-wash" cellular imaging.[9] Unlike other labeling techniques that require the removal of unreacted fluorescent probes, the fluorescence here is only generated upon successful reaction. This reduces background noise and allows for real-time visualization of biological processes.[5]
Quantitative Data on Reaction Kinetics
The efficiency of the photo-click reaction can be quantified by its second-order rate constant and quantum yield. The table below summarizes some reported values for different tetrazole derivatives.
| Tetrazole Derivative | Dipolarophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Quantum Yield (Φ) | Reference |
| Naphthalene-tetrazole | Fumarate-modified fluorescein | Not explicitly stated, but reaction is noted as fast | 0.33 | [6] |
| Oligothiophene-based tetrazole | Alkene | 619 ± 108 | 0.16 (at 405 nm) | [2] |
| Monoaryltetrazole | Fumarate-modified fluorescein | 0.082 ± 0.011 | Not specified | [6] |
Experimental Protocols
The following are generalized protocols designed to be adapted for specific experimental needs.
Protocol 1: General Procedure for Photo-Click Labeling of an Alkene-Modified Protein
This protocol outlines the fundamental steps for labeling a protein containing a genetically encoded alkene-bearing amino acid with a tetrazole probe.
Materials:
-
Alkene-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazole-functionalized probe (e.g., a fluorescent dye with a tetrazole moiety) dissolved in a biocompatible solvent like DMSO
-
UV lamp (e.g., 302 nm or 365 nm) or a suitable laser source
-
Standard laboratory equipment for protein analysis (e.g., SDS-PAGE, fluorescence scanner)
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube or a well of a microplate, combine the alkene-modified protein with the tetrazole probe. The final concentration of the protein and probe should be optimized, but a starting point is typically in the low micromolar range for the protein and a 10- to 100-fold molar excess of the probe.
-
Photo-irradiation: Expose the reaction mixture to UV light. The irradiation time will depend on the lamp's power and the reactivity of the specific tetrazole derivative, but initial trials can range from 1 to 10 minutes.[10]
-
Reaction Quenching (Optional): The reaction is self-quenching as the nitrile imine is highly reactive and will be consumed. For precise time-course experiments, the light source is simply turned off.
-
Analysis: Analyze the reaction product to confirm labeling. This can be done by running the sample on an SDS-PAGE gel and visualizing the fluorescence of the labeled protein using a gel scanner. The molecular weight shift upon conjugation can also be observed.
Caption: Workflow for photo-click labeling of proteins.
Protocol 2: In Situ Formation of a Hydrogel via Photo-Click Chemistry
This protocol describes the formation of a hydrogel using tetrazole and alkene-functionalized polymers.
Materials:
-
Tetrazole-functionalized polymer (e.g., PEG-tetrazole)
-
Alkene-functionalized polymer (e.g., PEG-alkene)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Precursor Solution Preparation: Dissolve the tetrazole- and alkene-functionalized polymers in the aqueous buffer to the desired final concentration. The stoichiometry of tetrazole to alkene groups should be optimized, with a 1:1 ratio being a common starting point.
-
Hydrogel Formation: Transfer the precursor solution to a suitable mold or culture dish.
-
Photo-crosslinking: Irradiate the solution with a UV lamp. The time required for gelation will depend on the polymer concentration and the light intensity. Gelation can be monitored visually or by rheometry.[7] For example, gelation times of around 70 seconds have been reported.[7]
-
Hydrogel Use: Once formed, the hydrogel can be washed with buffer to remove any unreacted precursors and is ready for its intended application, such as cell culture or as a depot for drug delivery.
Conclusion and Future Outlook
The photo-activated click chemistry of tetrazole derivatives offers a robust and versatile platform for a wide range of applications, from fundamental biological research to the development of advanced biomaterials. While many published examples utilize diaryltetrazoles, the principles are extendable to other substituted tetrazoles, including this compound derivatives. The spatiotemporal control, bioorthogonality, and fluorogenic nature of this reaction ensure its continued prominence in the fields of chemical biology and drug discovery. Future work will likely focus on developing new tetrazole derivatives with improved reaction kinetics and absorption at longer, more tissue-penetrating wavelengths of light.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: [2+3] Cycloaddition Reactions of 1-Methyltetrazole Derivatives
Introduction: Beyond Bioisosteres - Unleashing the Synthetic Potential of Tetrazoles
For decades, the tetrazole ring has been a cornerstone in medicinal chemistry, primarily valued as a metabolically robust bioisostere for the carboxylic acid group. This application, while significant, often overlooks the tetrazole's profound potential as a versatile synthetic precursor. This guide delves into the synthetically powerful [2+3] cycloaddition reactions of 1-methyltetrazole derivatives, focusing on their transformation into valuable five-membered heterocyclic scaffolds like pyrazolines and pyrazoles.
The core of this chemistry lies in the strategic extrusion of molecular nitrogen (N₂) from the tetrazole ring to generate a highly reactive, transient 1,3-dipole: the nitrilimine . This intermediate can be efficiently trapped by various dipolarophiles (e.g., alkenes and alkynes) in a [2+3] cycloaddition, a process often referred to as "photoclick chemistry" due to its efficiency and spatiotemporal control when initiated by light.[1][2] This approach provides a modular and powerful route to complex nitrogen-containing heterocycles, which are privileged structures in numerous pharmacologically active agents.[3][4]
This document provides the foundational theory, mechanistic insights, and field-proven protocols to successfully employ these reactions in a research and development setting.
The Core Mechanistic Event: Generation of the Nitrilimine Intermediate
The cycloaddition reaction does not proceed with the tetrazole ring itself. The critical first step is the conversion of the stable tetrazole into the reactive nitrilimine. While thermal methods exist, they often require harsh conditions.[5] The most synthetically useful and widely adopted method is photochemical activation, which offers mild conditions and exquisite reaction control.[6][7]
Upon irradiation with UV light (typically ~300 nm), a 1,5-disubstituted tetrazole undergoes a cycloreversion reaction, releasing a molecule of dinitrogen—an essentially irreversible and powerful thermodynamic driving force.[8] This process generates the corresponding nitrilimine, a transient but highly reactive 1,3-dipole, in situ.[5][9] The nitrilimine is immediately available to react with a suitable dipolarophile present in the reaction mixture.
Caption: Photoinduced N₂ extrusion from a tetrazole to form the key nitrilimine intermediate.
Part 1: The Photoinducible Tetrazole-Alkene Cycloaddition
This reaction is a powerful tool for creating substituted pyrazoline rings, which are prevalent in many bioactive molecules. The process is a two-step, one-pot transformation: (1) rapid, photo-induced generation of the nitrilimine, followed by (2) a spontaneous 1,3-dipolar cycloaddition with an alkene.[8]
Mechanism and Rationale
The success of this reaction hinges on several key principles:
-
Wavelength Selection: The tetrazole must absorb UV light to initiate the reaction. Standard handheld UV lamps (e.g., 254 nm or 302 nm) are often sufficient.[1] Quartz reaction vessels are mandatory as standard borosilicate glass (Pyrex) is opaque to shortwave UV light.
-
Reaction Kinetics: The initial photolysis of the tetrazole to the nitrilimine is typically very fast and efficient.[8] The rate-determining step is the subsequent cycloaddition. The reaction rate is highly dependent on the nature of the alkene dipolarophile. Electron-deficient alkenes (e.g., acrylates, maleimides) and strained alkenes (e.g., norbornenes, cyclopropenes) are significantly more reactive than unactivated, unstrained alkenes.[1][10]
-
Solvent Choice: The choice of solvent must balance the solubility of the reactants while being transparent to the UV wavelength used. For synthetic applications, solvents like ethyl acetate or acetonitrile are common.[10] For biological applications, aqueous buffers mixed with an organic co-solvent are often employed.[1]
Caption: General experimental workflow for the photoinduced tetrazole-alkene cycloaddition.
Detailed Protocol: Synthesis of 1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
This protocol provides a representative procedure for the reaction of a this compound derivative with an alkene. It is adapted from established methods for diaryltetrazoles.[10]
Materials:
-
1-Methyl-5-phenyl-1H-tetrazole (Substrate 1)
-
Methyl cinnamate (Alkene Dipolarophile, Substrate 2)
-
Acetonitrile (MeCN), HPLC Grade
-
Quartz reaction tube with stir bar
-
Handheld UV lamp (8-watt, 302 nm)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reactant Preparation (Causality: Ensuring Stoichiometry and Concentration):
-
In a 10 mL quartz reaction tube, dissolve 1-methyl-5-phenyl-1H-tetrazole (e.g., 160 mg, 1.0 mmol, 1.0 equiv) in 5 mL of acetonitrile.
-
Add methyl cinnamate (e.g., 178 mg, 1.1 mmol, 1.1 equiv). Using a slight excess of the trapping agent (dipolarophile) ensures efficient capture of the transient nitrilimine intermediate.
-
Place a small magnetic stir bar in the tube.
-
-
Reaction Setup (Causality: Optimizing Photon Delivery):
-
Seal the tube with a septum and purge briefly with nitrogen or argon. While not always strictly necessary, an inert atmosphere can prevent potential photo-oxidation side reactions.
-
Place the quartz tube in a beaker or rack at a fixed distance (e.g., 4-5 cm) from the handheld UV lamp. Consistent distance ensures reproducible irradiation intensity.
-
Begin gentle stirring to ensure homogenous exposure of the solution to the UV light.
-
-
Photo-irradiation (Causality: Driving the Reaction):
-
Turn on the 302 nm UV lamp to irradiate the stirred mixture. The reaction is typically conducted at room temperature.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against a spot of the starting tetrazole. The reaction is complete upon the disappearance of the tetrazole starting material. Reaction times can vary from minutes to several hours depending on the alkene's reactivity.[10]
-
-
Workup and Purification (Causality: Isolation of the Target Compound):
-
Once the reaction is complete, turn off the UV lamp.
-
Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure (rotary evaporation).
-
The resulting crude residue is then purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is determined by prior TLC analysis.
-
Combine the fractions containing the desired pyrazoline product and concentrate under reduced pressure to yield the purified product.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation: Reactivity of Alkenes
The rate of the cycloaddition is highly dependent on the alkene. The following table summarizes representative data for the reaction of a diaryltetrazole with various alkenes, illustrating the kinetic differences.
| Entry | Alkene Dipolarophile | Relative Reactivity | Typical Reaction Time | Reference |
| 1 | Norbornene (strained) | Very High | < 5 minutes | [10] |
| 2 | Acrylamide (e--deficient) | High | 10-30 minutes | [8] |
| 3 | Styrene (conjugated) | Moderate | ~1 hour | [1] |
| 4 | 5-Hexen-1-ol (unactivated) | Low | Several hours | [1] |
Applications in Drug Discovery and Chemical Biology
The ability to generate complex heterocyclic scaffolds under mild, light-controlled conditions makes this reaction exceptionally valuable.
-
Scaffold Synthesis: This method provides rapid access to libraries of pyrazoline and (after oxidation) pyrazole derivatives for screening in drug discovery programs. Pyrazoles are key components in blockbuster drugs like Celecoxib and Sildenafil.
-
Bioorthogonal Chemistry: The reaction's triggerability with light allows for spatiotemporal control. This has been exploited for site-specific protein labeling in vitro and in living cells.[1][7][8] A protein can be genetically encoded with an alkene-containing unnatural amino acid, and a tetrazole-linked probe (e.g., a fluorophore or affinity tag) can then be attached precisely when and where the researcher shines a light. This minimizes off-target reactions and allows for real-time biological imaging.[1][2]
References
- 1. An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Photoinduced Fluorogenic Alkene-Tetrazole Reaction for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoline synthesis [organic-chemistry.org]
- 5. Nucleophilic Trapping Nitrilimine Generated by Photolysis of Diaryltetrazole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-alkylation of Tetrazoles to Yield 1-Methyltetrazole: An Application Note
Introduction: The Significance of 1-Substituted Tetrazoles
The tetrazole moiety is a cornerstone in modern medicinal chemistry and drug development, frequently employed as a bioisosteric replacement for the carboxylic acid group. This substitution enhances metabolic stability and improves pharmacokinetic profiles of drug candidates. Specifically, 1-substituted tetrazoles are integral components of numerous pharmaceuticals, including blockbuster drugs like the angiotensin II receptor antagonist, losartan. The regioselective synthesis of 1-alkylated tetrazoles, such as 1-methyltetrazole, is therefore a critical process for researchers in organic synthesis and drug discovery. This application note provides a detailed protocol for the N-alkylation of tetrazole, focusing on strategies to maximize the yield of the desired 1-methyl-1H-tetrazole isomer.
Understanding the Challenge: Regioselectivity in Tetrazole Alkylation
The alkylation of a tetrazole ring can occur at two of the four nitrogen atoms, leading to the formation of two possible regioisomers: the 1-substituted and the 2-substituted tetrazole. In the case of methylation, this results in a mixture of 1-methyl-1H-tetrazole and 2-methyl-2H-tetrazole. The ratio of these isomers is highly dependent on a variety of factors, including the nature of the substituent at the 5-position (if any), the choice of alkylating agent, the solvent, the base employed, and the reaction temperature.
The underlying principle governing this regioselectivity lies in the differential nucleophilicity of the nitrogen atoms in the tetrazolate anion, which is the reactive species under basic conditions. The distribution of negative charge in the tetrazolate anion is not uniform, and its interaction with the electrophile (the methylating agent) is influenced by both electronic and steric factors. Generally, the N-2 position is more sterically accessible, while the electronic properties of the tetrazole ring and the nature of the counter-ion can influence the relative nucleophilicity of the N-1 and N-2 positions.
Experimental Protocol: Synthesis of 1-Methyl-1H-tetrazole
This protocol is designed to favor the formation of the this compound isomer through careful selection of reagents and reaction conditions.
Materials and Reagents:
-
1H-Tetrazole
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) - Anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer for product characterization
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-tetrazole (1.0 eq) in anhydrous acetonitrile or DMF.
-
Addition of Base and Catalyst: Add the base, either powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq), to the solution. Follow this with the addition of a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 - 0.1 eq). The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous/solid base and the organic-soluble tetrazole.[1]
-
Methylation: To the stirring suspension, slowly add methyl iodide (1.1 - 1.2 eq) at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots by ¹H NMR to observe the disappearance of the starting material and the appearance of the two product isomers.
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of this compound and 2-methyltetrazole.
-
Purification: The two isomers can be separated by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The polarity difference between the 1- and 2-methyl isomers allows for their separation. The fractions should be monitored by TLC to identify and collect the pure this compound.
Characterization of 1-Methyl-1H-tetrazole
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.2 (s, 3H, N-CH₃), ~8.5 (s, 1H, C-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~34 (N-CH₃), ~143 (C5) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.
Discussion of Key Experimental Choices
-
Choice of Base: The selection of the base is critical. A strong base like sodium hydroxide will fully deprotonate the tetrazole, forming the sodium tetrazolate salt. A weaker base like potassium carbonate will establish an equilibrium. The nature of the cation (Na⁺ vs. K⁺) can influence the N1/N2 ratio by altering the ion-pairing with the tetrazolate anion.
-
Role of the Phase-Transfer Catalyst: In a biphasic system (solid base, organic solvent), the phase-transfer catalyst (TBAB) facilitates the transfer of the tetrazolate anion into the organic phase where it can react with the methyl iodide. This significantly accelerates the reaction rate and can influence the regioselectivity.
-
Solvent Effects: The choice of solvent can impact the solubility of the tetrazolate salt and the solvation of the cation, which in turn can affect the N1/N2 alkylation ratio. Aprotic polar solvents like acetonitrile and DMF are commonly used.
-
Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent. Other reagents like dimethyl sulfate can also be employed, but may exhibit different selectivities and require different reaction conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient reaction time or temperature. Inactive catalyst. | Increase reaction time or temperature moderately. Ensure the TBAB is of good quality. |
| Poor N1-Selectivity | Reaction conditions favoring N2-alkylation. | Experiment with different bases (e.g., Cs₂CO₃) or solvents. Lowering the reaction temperature may favor the thermodynamically more stable N1-isomer in some cases. |
| Difficulty in Separation | Isomers have very similar polarities. | Use a longer chromatography column and a shallow elution gradient. Consider alternative purification methods like fractional distillation under reduced pressure if the boiling points are sufficiently different. |
Conclusion
The N-alkylation of tetrazole to produce this compound is a fundamentally important transformation in organic synthesis. While the formation of the 2-methyl isomer is a common challenge, a judicious choice of reaction conditions, including the use of a phase-transfer catalyst, can steer the reaction towards the desired 1-substituted product. The protocol described herein provides a robust starting point for researchers, and further optimization of the base, solvent, and temperature may lead to even higher regioselectivity for specific applications.
References
Application Notes & Protocols: The Strategic Use of 1-Methyltetrazole as a Bioisostere in Drug Design
Abstract
In medicinal chemistry, the strategic replacement of functional groups to optimize a drug candidate's pharmacological profile is a cornerstone of lead optimization. This guide provides an in-depth exploration of the 1-methyltetrazole moiety as a bioisostere, a functional group mimic, in modern drug design. While the parent 1H-tetrazole is widely recognized as a premier bioisostere for carboxylic acids, the deliberate N-methylation to form this compound offers a distinct set of physicochemical and metabolic properties. This modification allows medicinal chemists to precisely modulate acidity, lipophilicity, and metabolic stability, thereby overcoming common challenges in drug development such as poor permeability and rapid clearance. This document details the scientific rationale, comparative physicochemical data, detailed synthetic protocols, and in vitro validation assays for employing the this compound group, providing researchers with the necessary tools to effectively leverage this versatile scaffold.
The Rationale for Bioisosterism: Beyond the Carboxylic Acid
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one atom or group of atoms is substituted for another to create a new compound with broadly similar biological properties but an improved overall profile. The carboxylic acid is a common pharmacophore, crucial for target binding through ionic interactions. However, its inherent acidity (pKa ~4-5) means it is predominantly ionized at physiological pH, which can lead to poor membrane permeability, rapid metabolism, and limited oral bioavailability.[1]
The 5-substituted 1H-tetrazole is the most prominent non-classical bioisostere for a carboxylic acid, mimicking its acidity (pKa ~4.5-4.9) and planar geometry.[2][3] This substitution is found in over 20 FDA-approved drugs, including the blockbuster antihypertensive agent Losartan.[2] The key advantages of the tetrazole ring include increased lipophilicity and significantly improved metabolic stability, as it is resistant to many common metabolic degradation pathways.[1][4][5]
Why Methylate? The this compound Distinction
While the 1H-tetrazole effectively mimics the acidity of a carboxylic acid, this very property can still be a liability, leading to high desolvation energies that can hinder membrane permeability.[2] The strategic addition of a methyl group at the N1 position fundamentally alters the character of the tetrazole ring:
-
Acidity Nullification: N-methylation removes the acidic proton, transforming the moiety from an acidic group to a neutral, polar heterocycle. This is a critical modification when the acidity of the parent tetrazole is detrimental to oral absorption.
-
Lipophilicity Modulation: The addition of a methyl group further increases the lipophilicity of the scaffold, which can enhance membrane permeability and tissue penetration.
-
Metabolic Blocking: Methylation can serve as a metabolic "blocker," preventing potential N-glucuronidation, a metabolic pathway that can affect tetrazoles.[1]
The this compound, therefore, is not a direct bioisostere for a carboxylic acid in terms of charge, but rather a versatile tool to replace other polar groups or to fine-tune the properties of a lead compound where the acidity of a 1H-tetrazole is undesirable.
Comparative Physicochemical and ADME Properties
The decision to employ a this compound bioisostere is driven by data. The following table summarizes the key differences between the parent carboxylic acid, its common 1H-tetrazole bioisostere, and the N-methylated analogue.
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | 5-Substituted-1-Methyltetrazole | Rationale for Selection |
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | N/A (Non-acidic) | To eliminate strong acidity and associated low permeability. |
| Lipophilicity (LogD7.4) | Low | Moderate | High | To increase membrane permeability and oral bioavailability. |
| H-Bonding | Strong Acceptor/Donor | Strong Acceptor/Donor | Acceptor only | To reduce desolvation energy while retaining key interactions. |
| Metabolic Stability | Susceptible to glucuronidation & β-oxidation | Resistant to oxidation; can undergo N-glucuronidation | Generally high; N-methylation blocks glucuronidation at N1. | To enhance in vivo half-life and reduce metabolic clearance.[6][7] |
| Solubility | High (as salt) | Moderate | Lower | A potential trade-off that must be balanced for formulation. |
Potential Liabilities and Safety Considerations
A critical consideration in drug design is the potential for structural motifs to introduce toxicity. The 1-methyl-5-thiotetrazole (MTT) side chain, found in some cephalosporin antibiotics like moxalactam, has been linked to hypoprothrombinemia (a blood clotting deficiency) and disulfiram-like reactions with alcohol.[8][9] This toxicity is attributed to the MTT moiety itself, which can inhibit vitamin K-dependent carboxylation and aldehyde dehydrogenase.[9][10]
It is crucial to distinguish that this toxicity is associated with the specific 1-methyl-5-thiotetrazole structure and is not a general property of all this compound-containing compounds.[8][11] Researchers must exercise caution and conduct appropriate toxicological screening when the this compound ring is substituted at the 5-position with a thiol or related group.
Synthetic Protocols for Incorporating the this compound Moiety
The synthesis of 1,5-disubstituted tetrazoles can be approached through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Protocol 1: [2+3] Cycloaddition from a Nitrile
This is one of the most common and direct methods for forming the tetrazole ring.
Caption: Workflow for synthesis via cycloaddition followed by N-methylation.
Step-by-Step Methodology:
-
Ring Formation:
-
To a solution of the starting nitrile (1.0 eq) in an appropriate solvent (e.g., water or DMF), add sodium azide (1.5 eq) and a catalyst such as zinc bromide (0.2 eq).[12]
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully acidify with aqueous HCl to pH ~2. Caution: Azides are explosive and hydrazoic acid is toxic and volatile; perform in a well-ventilated fume hood.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-substituted-1H-tetrazole.
-
-
N-Methylation:
-
Dissolve the crude 5-substituted-1H-tetrazole (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base (e.g., K₂CO₃, 1.5 eq) followed by the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1 eq) at room temperature.[13]
-
Stir the reaction for 2-16 hours, monitoring by TLC/LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Crucial Step: This reaction often yields a mixture of N1 and N2 methylated isomers. Purify the desired this compound isomer using column chromatography (e.g., silica gel). The regioselectivity can be influenced by the substituent at the 5-position.[12]
-
In Vitro Evaluation Protocols: Validating the Bioisosteric Switch
After synthesis, a series of in vitro assays are essential to confirm that the bioisosteric modification has achieved its intended goals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. drughunter.com [drughunter.com]
- 3. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Production of hypoprothrombinemia by moxalactam and 1-methyl-5-thiotetrazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ability of this compound-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of 1-methyl-5-thiotetrazole in a rat liver vitamin K-dependent carboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methyltetrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides an in-depth guide for the synthesis of 1-methyltetrazole, a critical building block in pharmaceutical and materials science.[1] As a Senior Application Scientist, this guide synthesizes established protocols with field-proven insights to help you navigate common challenges, optimize yield, and ensure the regiochemical purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a direct question-and-answer format.
Issue 1: Why is my yield of this compound consistently low or non-existent?
Low yield is a frequent challenge stemming from several potential factors. A systematic evaluation of your reaction parameters is the most effective approach.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Deprotonation | Ensure your base is strong enough and sufficiently dry. Use at least 1.1-1.5 molar equivalents of a base like anhydrous potassium carbonate or sodium hydroxide. | The reaction proceeds via the tetrazolate anion. Incomplete deprotonation of the acidic tetrazole N-H (pKa ≈ 4.9) means less nucleophile is available to react with the methylating agent.[2] |
| Hydrolysis of Methylating Agent | Conduct the reaction under strictly anhydrous conditions. Dry all glassware, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere. | Common methylating agents like dimethyl sulfate and methyl iodide are sensitive to moisture and can be hydrolyzed, reducing their effective concentration and stalling the reaction. |
| Suboptimal Temperature | For methylation with methyl iodide, a gentle reflux in acetone (around 56°C) is often effective. For the more reactive dimethyl sulfate, lower temperatures (20-25°C) may be required to prevent side reactions.[3][4] | Temperature control is a balancing act. It must be high enough to provide the activation energy for the reaction but low enough to prevent thermal degradation and minimize the formation of the undesired 2-methyl isomer. |
| Product Loss During Workup | This compound is water-soluble and relatively volatile. Avoid excessive use of water during extraction and perform solvent removal on a rotary evaporator at low temperatures and moderate vacuum. | The polarity and low molecular weight of the product make it susceptible to loss during aqueous washes and aggressive solvent stripping. Minimizing water during workup is crucial for efficient extraction.[5] |
Issue 2: My NMR analysis shows a significant amount of the 2-Methyltetrazole isomer. How can I improve regioselectivity for the 1-methyl product?
The formation of the 2-methyl isomer is the most common selectivity challenge. The tetrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), and the reaction conditions dictate which one is preferentially alkylated.
| Controlling Factor | Recommended Action | Mechanistic Explanation |
| Solvent Choice | Use polar aprotic solvents such as acetone, acetonitrile (MeCN), or dimethylformamide (DMF). | Polar aprotic solvents solvate the cation (e.g., K⁺) but not the tetrazolate anion effectively. This "naked" anion has a higher charge density on the N1 position, making it more nucleophilic and favoring N1-alkylation. Protic solvents can hydrogen-bond with the anion, altering the nucleophilicity of the nitrogen atoms.[6] |
| Counter-ion | The choice of base (e.g., K₂CO₃ vs. NaOH) influences the counter-ion. While less impactful than the solvent, smaller, harder cations can sometimes favor N1 attack. | The association of the counter-ion with the tetrazolate anion can influence the accessibility of the N1 and N2 positions to the incoming electrophile. |
| Methylating Agent | According to Hard and Soft Acids and Bases (HSAB) theory, a "harder" methylating agent like dimethyl sulfate may slightly favor reaction at the "harder" N1 nitrogen compared to a "softer" agent like methyl iodide. | The N1 position of the tetrazolate anion is considered a harder nucleophilic center than the N2 position. However, this effect is often secondary to solvent and steric influences. |
| Steric Hindrance | If synthesizing a 5-substituted-1-methyltetrazole, a bulkier substituent at the C5 position will sterically hinder the N1 position, leading to a higher proportion of the 2-methyl isomer.[6] | This is a key consideration when adapting this synthesis for substituted tetrazoles. Increased steric bulk around N1 directs the alkylating agent to the less hindered N2 position.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable laboratory-scale method for synthesizing this compound? A widely adopted and dependable method is the alkylation of 5-H-tetrazole with a methylating agent like methyl iodide or dimethyl sulfate, using potassium carbonate as a base in an anhydrous acetone or acetonitrile solvent.[7] This approach generally provides good yields and allows for reasonable control over regioselectivity.
Q2: How can I accurately determine the 1-methyl to 2-methyl isomer ratio in my product mixture? ¹H NMR spectroscopy is the definitive method. The chemical shifts for the methyl protons of the two isomers are distinct. Typically, the N1-CH₃ signal appears further downfield (e.g., ~4.2 ppm in CDCl₃) compared to the N2-CH₃ signal (~4.0 ppm). The ratio can be calculated by integrating these two peaks. The C5-H proton signal is also diagnostic. Furthermore, the quaternary carbon of the tetrazole ring in ¹³C NMR is deshielded by 9-12 ppm in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts.[2]
Q3: What are the primary safety concerns during this synthesis?
-
Methylating Agents: Both methyl iodide and dimethyl sulfate are toxic and potent carcinogens. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves and safety goggles.
-
Azide Precursors: If you are synthesizing the tetrazole ring from sodium azide, be aware that acidification can generate highly toxic and explosive hydrazoic acid (HN₃). All reactions involving azides should be performed with extreme caution and behind a blast shield.[8]
-
Thermal Stability: While this compound is relatively stable, tetrazole-containing compounds are energetic. Avoid excessive heating and perform distillations behind a safety shield.
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation with Methyl Iodide
This protocol is a representative procedure for the N-alkylation of tetrazole.
Materials:
-
5-H-Tetrazole (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add 5-H-tetrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone via a syringe to create a stirrable suspension (approx. 5-10 mL per gram of tetrazole).
-
Begin vigorous stirring. Add methyl iodide (1.2 eq) dropwise via syringe at room temperature.
-
Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the starting tetrazole indicates completion.
-
Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator (water bath temperature < 30°C).
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully on the rotary evaporator to yield the crude product, which is a mixture of 1-methyl and 2-methyltetrazole.
-
The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Diagram 1: General Reaction Mechanism for Tetrazole Methylation
Caption: Deprotonation of tetrazole yields a resonant anion, which undergoes competitive N1 or N2 alkylation.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A systematic workflow to diagnose and resolve common causes of low yield in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 4. CN103351354B - 1-methyl-5-amino tetrazole synthetic method - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyltetrazole by Recrystallization
Welcome to the technical support center for the purification of 1-methyltetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our aim is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The choice of solvent is paramount. An ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization and purification. A good starting point for solvent screening for polar compounds like this compound are alcohols, ketones, or mixtures with water or non-polar solvents like hexanes.[1]
Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the compound being highly impure, causing a significant depression of its melting point, or the cooling process being too rapid.[1] To resolve this, try the following:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool down very slowly. Insulating the flask can facilitate gradual cooling.
-
Solvent System Modification: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point or a different polarity. A mixed solvent system, such as acetone/hexane, can also be effective.[2]
-
Pre-purification: If significant impurities are suspected, a preliminary purification step like column chromatography might be necessary before attempting recrystallization.[1]
Q3: No crystals are forming even after my solution has cooled. What troubleshooting steps can I take?
A3: The absence of crystal formation, even upon cooling, is a common issue that can be addressed with the following techniques:
-
Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth to begin.[1]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[1]
-
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[1]
-
Lower the Temperature: If cooling to room temperature or 0°C is ineffective, a colder bath (e.g., ice-salt or dry ice-acetone) may be required to induce crystallization.[1]
Q4: What are the common impurities in this compound synthesis and how can recrystallization help?
A4: A primary impurity in the synthesis of this compound via methylation of tetrazole is the formation of the regioisomeric 2-methyl-1H-tetrazole.[3] The ratio of these isomers can be influenced by the alkylating agent and reaction conditions.[3] Recrystallization can be an effective method for separating these isomers, provided a solvent system is chosen in which the desired this compound has significantly lower solubility than the 2-methyl isomer at cold temperatures. Careful and slow crystallization is key to allow for the selective incorporation of the desired isomer into the crystal lattice.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Poor Recovery of Crystalline Product
| Possible Cause | Solution |
| Excessive Solvent Used | The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling. If you suspect this is the issue, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover more product. |
| Premature Crystallization | If crystallization occurs too early, for example during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated and the transfer is done quickly. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing. |
Issue 2: Discolored Crystals
| Possible Cause | Solution |
| Colored Impurities Present | If your crude product has colored impurities, they may be incorporated into the crystals. The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[4] |
| Decomposition of the Compound | Tetrazoles can be sensitive to heat. Avoid prolonged heating at high temperatures. If decomposition is suspected, try using a lower boiling point solvent or reducing the heating time. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of your starting material and the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of acetone and hexane)[2]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent mixture. A good starting point is a mixture of a solvent in which this compound is soluble (like acetone) and a solvent in which it is poorly soluble (like hexane).[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., acetone) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the "good" solvent until the solution is clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
Safety Information
This compound is a flammable solid.[5] Handle with care and avoid exposure to heat, sparks, and open flames.[5][6] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. In case of skin or eye contact, flush immediately with plenty of water.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. 1-Methyl-1H-tetrazole | 16681-77-9 | TCI Deutschland GmbH [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1-Methyltetrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Methyltetrazole synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers encountering challenges during the synthesis of this compound. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-proven insights to help you navigate the complexities of this synthesis and achieve high purity for your target compound.
This guide is structured to address the most common issues encountered in the laboratory, with a focus on understanding the root causes of impurity formation and providing actionable solutions.
Section 1: Understanding the Synthetic Landscape and Key Impurities
The synthesis of this compound, while seemingly straightforward, is often complicated by the formation of a primary constitutional isomer, 2-methyl-2H-tetrazole. The ratio of these two isomers is highly dependent on the reaction conditions. Understanding the factors that influence this regioselectivity is paramount to maximizing the yield of the desired 1-methyl isomer.
Common Synthetic Routes
The most prevalent method for synthesizing this compound is the alkylation of a tetrazole salt with a methylating agent. A typical reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
The Primary Impurity: 2-Methyl-2H-tetrazole
The formation of 2-methyl-2H-tetrazole is the most common and challenging impurity to address. The alkylation of the tetrazolate anion can occur at either the N1 or N2 position of the tetrazole ring.
Caption: Alkylation of the tetrazolate anion leading to isomeric products.
The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the tetrazole ring can favor alkylation at the less sterically hindered nitrogen. However, for unsubstituted tetrazole, this effect is minimal.
-
Electronic Effects: The electron density at the N1 and N2 positions plays a crucial role.
-
Reaction Conditions: The choice of solvent, counter-ion, temperature, and methylating agent significantly impacts the isomer ratio.[1][2][3]
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered during this compound synthesis.
Q1: My reaction is producing a high percentage of the unwanted 2-methyl isomer. How can I increase the selectivity for the 1-methyl isomer?
A1: This is the most frequent challenge. The regioselectivity of the methylation is highly sensitive to the reaction conditions. Here’s a breakdown of factors to consider and optimize:
-
Choice of Methylating Agent:
-
Dimethyl Sulfate ((CH₃)₂SO₄): Often favors the formation of the 2-methyl isomer, especially in polar aprotic solvents like DMF.[4]
-
Methyl Iodide (CH₃I): Can provide a better ratio of the 1-methyl isomer, particularly in less polar solvents.[5] The reaction with methyl iodide in the presence of a base like potassium carbonate in acetone is a common starting point.
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) has been explored as an environmentally friendly alternative, though it may require a catalyst and specific conditions to achieve good selectivity.[6]
-
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Tend to favor the formation of the 2-methyl isomer.
-
Less Polar/Aprotic Solvents (e.g., Acetone, Acetonitrile): Often lead to a higher proportion of the 1-methyl isomer.
-
Protic Solvents (e.g., water, alcohols): The presence of protic solvents can influence the solvation of the tetrazolate anion and affect the isomer ratio.
-
-
Counter-ion of the Tetrazole Salt: The nature of the cation (e.g., Na⁺, K⁺, NH₄⁺) can influence the aggregation state and nucleophilicity of the tetrazolate anion, thereby affecting the site of methylation.
Troubleshooting Workflow for Isomer Ratio:
Caption: Troubleshooting workflow for high 2-methyl isomer formation.
Q2: I am observing several unexpected peaks in my crude reaction mixture by HPLC/GC-MS. What could these be?
A2: Besides the 2-methyl isomer, other impurities can arise from various sources:
-
Unreacted Starting Materials:
-
Tetrazole: Incomplete reaction will leave residual tetrazole.
-
Methylating Agent: Excess or unreacted methylating agent may be present.
-
-
Byproducts from Side Reactions:
-
Dimethyl Ether: Can form if using dimethyl sulfate with methanol as a solvent or if methanol is present as an impurity.[7]
-
Hydrolysis Products: If water is present, methylating agents can hydrolyze. For example, dimethyl sulfate can hydrolyze to monomethyl sulfate and then to sulfuric acid.[7]
-
Reactions with Solvents: Some solvents can react with the starting materials or intermediates. For example, DMF can be a source of dimethylamine under certain conditions.
-
-
Impurities from Starting Materials:
-
Degradation Products:
-
Tetrazoles can be thermally sensitive.[10] Excessive heating during the reaction or workup (e.g., distillation) can lead to degradation.
-
The stability of this compound in strongly acidic or basic conditions during workup should be considered, as this could lead to ring-opening or other degradation pathways.[11]
-
Recommended Action: To identify these unknown peaks, it is crucial to use a combination of analytical techniques. GC-MS is excellent for identifying volatile impurities, while LC-MS can provide information on less volatile compounds.[12][13] For definitive structural elucidation of significant impurities, isolation followed by NMR spectroscopy is recommended.[14]
Q3: My final product is difficult to purify. What are the best methods to remove the 2-methyl isomer and other impurities?
A3: The separation of 1-methyl and 2-methyltetrazole can be challenging due to their similar physical properties.
-
Recrystallization: This is a common and effective method for purification.[15][16][17][18]
-
Solvent Selection: The key is to find a solvent or solvent system where the solubility of the two isomers is sufficiently different. This often requires screening various solvents. A solvent in which the desired 1-methyl isomer is less soluble at lower temperatures is ideal.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The slower the cooling, the larger and purer the crystals.[17]
-
-
Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an option. However, be mindful of the thermal stability of the tetrazole ring.[10]
-
Chromatography:
-
Column Chromatography: For small-scale purifications, silica gel column chromatography can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Preparative HPLC: For higher purity requirements and larger scales, preparative HPLC is a powerful technique.[19]
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective, can yield high purity. | Requires finding a suitable solvent, can have lower recovery. |
| Distillation | Good for large quantities if boiling points differ. | Risk of thermal degradation, may not be effective for close-boiling isomers. |
| Column Chromatography | Good for small-scale, can provide high purity. | Time-consuming, uses large amounts of solvent. |
| Preparative HPLC | High resolution, can separate very similar compounds. | Expensive, lower throughput. |
Q4: What are the critical safety precautions I should take during this synthesis?
A4: Safety is paramount, especially when working with potentially hazardous materials.
-
Sodium Azide (NaN₃):
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[20][21]
-
Explosion Hazard: It can form explosive heavy metal azides. Avoid contact with metals like lead, copper, and brass, especially in plumbing.[20] Do not use metal spatulas to handle solid sodium azide.[20]
-
Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids to form highly toxic and explosive hydrazoic acid gas.[20][21][22] All reactions involving sodium azide and subsequent acidic workups must be performed in a well-ventilated fume hood.[22]
-
-
Dimethyl Sulfate ((CH₃)₂SO₄):
-
Toxicity and Carcinogenicity: Dimethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[4][23][24][25] It is highly toxic and can cause severe burns to the skin, eyes, and respiratory tract.
-
Handling: Always handle dimethyl sulfate in a fume hood with appropriate personal protective equipment (PPE), including gloves (butyl rubber or Viton are recommended), a lab coat, and chemical splash goggles.
-
-
General Precautions:
-
Always wear appropriate PPE.
-
Ensure good ventilation.
-
Have appropriate spill kits readily available.
-
Be aware of the thermal stability of your compounds and avoid excessive heating.
-
Waste Disposal: Azide-containing waste should be handled as hazardous waste and should not be mixed with other waste streams, especially acidic or heavy metal-containing waste.[20]
Section 3: Analytical Methods for Impurity Profiling
Accurate and reliable analytical methods are essential for monitoring the reaction, identifying impurities, and ensuring the final product's purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its impurities.
-
Column Selection: A reverse-phase C18 column is a good starting point. For separating isomers, specialized columns may offer better resolution.[3][26][27]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape.[19][28]
-
Detection: UV detection at a wavelength where the tetrazole ring absorbs (typically around 210-230 nm) is common.
Example HPLC Method: A reported method for the analysis of 1-methyl-5-aminotetrazole uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities, such as residual solvents and low-boiling byproducts.[13][29][30]
-
Column Selection: A mid-polarity column is often suitable.
-
Temperature Program: A temperature gradient is typically used to separate compounds with a range of boiling points.
-
Mass Spectrometry: The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for both structural elucidation and quantitative analysis.[6][14][31][32][33]
-
¹H NMR: The chemical shifts of the methyl protons and the tetrazole ring proton are distinct for the 1-methyl and 2-methyl isomers, allowing for their differentiation and quantification.
-
¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring is also different for the two isomers, providing another method for identification.
-
Quantitative NMR (qNMR): By using an internal standard with a known concentration, qNMR can be used to accurately determine the purity of the final product and the relative amounts of each isomer.[6][31]
References
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. enovatia.com [enovatia.com]
- 8. CAS 4076-36-2 5-Methyl Tetrazole Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. 5-Methyl Tetrazole - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Separation of 1-Methyl-5-aminotetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. rsc.org [rsc.org]
- 21. ehs.wisc.edu [ehs.wisc.edu]
- 22. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. epa.gov [epa.gov]
- 25. Non-random spontaneous chain breakages occur in DNA methylated with dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. sielc.com [sielc.com]
- 28. ijrpc.com [ijrpc.com]
- 29. shimadzu.com [shimadzu.com]
- 30. researchgate.net [researchgate.net]
- 31. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 32. spectroscopyeurope.com [spectroscopyeurope.com]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in the Methylation of Tetrazoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the methylation of tetrazoles. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding side reactions in tetrazole methylation.
Q1: Why is the methylation of my 5-substituted-1H-tetrazole not selective, resulting in a mixture of products?
The formation of isomeric mixtures is a frequent challenge in the N-alkylation of 5-substituted-1H-tetrazoles. The tetrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of 1,5- and 2,5-disubstituted regioisomers. The ratio of these products is influenced by a delicate interplay of factors including the choice of solvent, the nature of the base, and the properties of the methylating agent.[1] Generally, the 2,5-disubstituted tetrazole is the thermodynamically more stable product.[1]
Q2: How can I reliably distinguish between the 1,5- and 2,5-disubstituted tetrazole isomers?
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a definitive method for differentiating between the 1,5- and 2,5-disubstituted isomers. A key diagnostic feature is the chemical shift of the carbon atom within the tetrazole ring (C5). The C5 signal in 2,5-disubstituted tetrazoles is consistently deshielded (shifted to a higher ppm value) by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted isomer.[1][2]
Q3: I'm observing low yields and suspect my starting material is decomposing. What could be the cause?
Low yields and decomposition can stem from several factors. The stability of the tetrazole starting material under the reaction conditions is crucial. Harsh bases or high temperatures can lead to degradation. Additionally, the choice of methylating agent is important; some, like diazomethane, are highly reactive and can lead to side reactions if not used with care. It is also worth considering the possibility of retro [2+3] cycloaddition under certain conditions, especially if the tetrazole was synthesized from a nitrile and an azide.[3]
Q4: Is it possible to achieve complete regioselectivity for one isomer?
While achieving 100% selectivity can be challenging, it is often possible to significantly favor the formation of one isomer. Strategic selection of reaction parameters is key. For instance, employing a biphasic system like toluene/water has been reported to lead to the quantitative formation of a single product in some cases.[1] Furthermore, specific methodologies, such as those involving the diazotization of aliphatic amines, have been shown to preferentially yield 2,5-disubstituted tetrazoles.[4]
Detailed Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you may encounter during the methylation of tetrazoles, along with detailed solutions and preventative strategies.
Problem 1: Poor Regioselectivity and Formation of Isomeric Mixtures
The co-formation of N1 and N2 methylated isomers is the most prevalent side reaction. Understanding the factors that govern this selectivity is crucial for optimizing your reaction.
Root Causes and Mechanistic Insights:
The regioselectivity of tetrazole alkylation is a complex phenomenon influenced by both electronic and steric factors, as well as the reaction mechanism (SN1 vs. SN2).[5][6]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent at the C5 position can influence the nucleophilicity of the N1 and N2 positions.
-
Steric Hindrance: Bulky substituents at the C5 position or the use of sterically demanding alkylating agents can favor alkylation at the less hindered nitrogen atom.
-
Nature of the Cation: The counter-ion of the base used can coordinate with the tetrazolate anion, influencing the accessibility of the N1 and N2 positions to the electrophile.
-
Solvent Polarity: The polarity of the solvent can affect the solvation of the tetrazolate anion and the transition state, thereby impacting the isomer ratio.[1]
-
Reaction Mechanism: Reactions proceeding through an SN2 mechanism tend to exhibit higher regioselectivity compared to those with more SN1 character.[6]
Solutions and Preventative Measures:
| Parameter | Recommendation for N1-Selectivity | Recommendation for N2-Selectivity | Rationale |
| Methylating Agent | Sterically bulky reagents like α-halomethylsilanes followed by protodesilylation can improve N1 selectivity.[7][8] | Less sterically hindered reagents like methyl iodide or dimethyl sulfate are commonly used. Diazotization of aliphatic amines can also favor N2 products.[4] | Steric hindrance around the N1 position can be exploited to direct methylation. |
| Base | Strong, non-nucleophilic bases are generally preferred. The choice of cation can be critical. | Cesium carbonate has been shown to favor N2-alkylation in some systems. | The cation can chelate with the tetrazolate anion, influencing the site of attack. |
| Solvent | Aprotic polar solvents like DMF or acetonitrile are common. | Biphasic systems (e.g., toluene/water) have been reported to enhance selectivity for a single isomer.[1] | Solvent polarity influences the dissociation of the tetrazolate salt and the reaction pathway. |
| Temperature | Lower temperatures can sometimes improve selectivity. | Reaction temperatures should be optimized for each specific system. | Lowering the temperature can favor the kinetically controlled product. |
Experimental Protocol for Isomer Identification by ¹³C NMR:
-
Sample Preparation: Prepare a solution of the purified isomeric mixture or each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Analysis: Identify the chemical shift of the C5 carbon of the tetrazole ring for each isomer. The isomer with the downfield-shifted C5 signal (typically >160 ppm) is the 2,5-disubstituted product, while the isomer with the upfield-shifted C5 signal (typically <155 ppm) is the 1,5-disubstituted product.[2]
Problem 2: Formation of Quaternary Salts
While less common than the formation of isomeric mixtures, over-alkylation can lead to the formation of tetrazolium quaternary salts.
Root Causes and Mechanistic Insights:
Quaternary salt formation occurs when the already N-methylated tetrazole acts as a nucleophile and reacts with another molecule of the methylating agent. This is more likely to happen under forcing conditions, such as high concentrations of a reactive methylating agent or prolonged reaction times.
Solutions and Preventative Measures:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the methylating agent. Avoid large excesses.
-
Reaction Monitoring: Carefully monitor the progress of the reaction by TLC or LC-MS to avoid over-alkylation. Quench the reaction once the starting material is consumed.
-
Choice of Methylating Agent: Consider using less reactive methylating agents. While quaternary ammonium salts can be used as alkylating agents, their reactivity profile might be more controlled in some cases.[9][10]
Problem 3: Difficulty in Separating N1 and N2 Isomers
The similar polarity of the N1 and N2 isomers can make their separation by column chromatography challenging.
Solutions and Preventative Measures:
-
Chromatography Optimization:
-
Solid Phase: Experiment with different silica gel grades or consider using alternative stationary phases like alumina.
-
Mobile Phase: A systematic optimization of the eluent system is crucial. A gradual increase in the polarity of the mobile phase can improve resolution. Sometimes, the addition of a small amount of a modifier like acetic acid or triethylamine can improve peak shape and separation.
-
-
Recrystallization: If one isomer is formed in significant excess, fractional crystallization can be an effective purification method.
-
Derivatization: In challenging cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation, followed by a deprotection step.
Visualizing the Reaction Pathways and Workflows
Diagram 1: Competing N1 vs. N2 Methylation Pathways
Caption: The competing pathways for N1 and N2 methylation of a 5-substituted-1H-tetrazole after deprotonation.
Diagram 2: General Workflow for Isomer Separation
Caption: A typical experimental workflow for the separation of N1 and N2 tetrazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quaternary Ammonium Salts as Alkylating Reagents in C-H Activation Chemistry. | Semantic Scholar [semanticscholar.org]
How to separate 1-Methyltetrazole and 2-Methyltetrazole isomers
An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the separation of 1-Methyltetrazole and 2-Methyltetrazole isomers. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 2-Methyltetrazole isomers so challenging?
The primary difficulty lies in their very similar physical and chemical properties. As constitutional isomers, they share the same molecular formula (C₂H₄N₄) and molecular weight (84.08 g/mol ).[1][2] They are often co-synthesized, particularly during the methylation of tetrazole, resulting in a mixture that is difficult to resolve due to subtle differences in polarity, boiling points, and solubility.
Q2: What are the key differences in physical properties that can be exploited for separation?
The most significant and exploitable differences are their melting points and polarity. The 1-methyl isomer is a solid at room temperature, while the 2-methyl isomer is a liquid, presenting a clear opportunity for separation by physical means.
| Property | This compound (1-MTZ) | 2-Methyltetrazole (2-MTZ) | Rationale for Separation |
| CAS Number | 16681-77-9 | 16681-78-0 | N/A |
| Melting Point | 37.0 to 41.0 °C[3] | 9 to 10 °C[4] | The substantial difference allows for separation by fractional crystallization or cooling to selectively solidify the 1-MTZ isomer. |
| Boiling Point | 171.3 °C at 760 mmHg[3] | 145-147 °C at 118 Torr[4] | Boiling points are too close at atmospheric pressure for effective fractional distillation.[5] |
| Polarity | More polar | Less polar | The difference in dipole moment due to the position of the methyl group allows for effective separation using chromatography. |
| Density | ~1.4 g/cm³[3] | ~1.4 g/cm³[1] | Identical densities make separation by centrifugation or density gradient impossible. |
Q3: Which separation method is best for my needs: analytical confirmation or bulk preparative scale?
Your choice of method depends directly on your objective:
-
Analytical Scale (Qualitative & Quantitative): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal for determining the isomeric ratio in a mixture with high precision.
-
Preparative Scale (Bulk Purification): Flash column chromatography is the most robust and commonly used method for separating gram-scale quantities. For larger scales, fractional crystallization can be a more economical and scalable alternative.
Q4: How can I definitively confirm the identity and purity of my separated isomers?
A combination of analytical techniques is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the methyl protons and the ring proton/carbon are distinct for each isomer. ¹H NMR is frequently used to determine the initial molar ratio of isomers in a reaction mixture.[6][7]
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in GC-MS can differ, aiding in identification when coupled with chromatographic retention times.
-
Melting Point Analysis: A sharp melting point corresponding to the literature value for 1-MTZ is a strong indicator of purity.
Troubleshooting Guides & Detailed Protocols
This section provides step-by-step methodologies for the most effective separation techniques, complete with troubleshooting advice to address common experimental hurdles.
Method 1: Flash Column Chromatography (Preparative Scale)
Principle of Separation: This technique leverages the polarity difference between the two isomers. The 1-methyl isomer is generally more polar than the 2-methyl isomer. When a mixture is passed through a polar stationary phase like silica gel, the more polar 1-MTZ interacts more strongly and elutes more slowly, while the less polar 2-MTZ travels through the column faster, enabling separation.
Caption: Workflow for separating methyltetrazole isomers via column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% hexanes.
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Equilibration: Equilibrate the packed column by running the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through it until the baseline is stable.
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate over several column volumes.
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) continuously from the column outlet.
-
Analysis: Spot each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to identify which fractions contain the pure isomers. The less polar 2-MTZ will have a higher Rf value and elute first.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure using a rotary evaporator.
-
Q: My isomers are co-eluting (poor separation). What can I do?
-
A: The polarity gradient may be too steep. Try a shallower gradient (i.e., increase the percentage of ethyl acetate more slowly). Alternatively, you can try isocratic elution (using a single, constant solvent mixture) with a very low polarity if the Rf values are sufficiently different. Using a longer column can also improve resolution.
-
-
Q: I see streaking or tailing on my TLC plate. Why?
-
A: This can be caused by overloading the column or TLC plate, or if the compound is highly polar and interacting too strongly with the silica. Try loading less sample. If the problem persists, adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape, depending on the acidic/basic nature of the analyte.
-
-
Q: The separation is taking too long. How can I speed it up?
-
A: You can use a slightly more polar starting solvent system or increase the steepness of the gradient. Applying positive pressure (flash chromatography) will significantly increase the flow rate compared to traditional gravity chromatography.
-
Method 2: Fractional Crystallization
Principle of Separation: This method exploits the significant difference in melting points and the temperature-dependent solubility of the isomers.[8][9] By dissolving the mixture in a suitable hot solvent and allowing it to cool slowly, the isomer with the lower solubility at colder temperatures (1-MTZ, due to its higher melting point) will selectively crystallize out, leaving the more soluble isomer (2-MTZ) in the mother liquor.
Caption: Workflow for separating methyltetrazole isomers via fractional crystallization.
-
Solvent Selection: Choose a solvent or solvent system in which both isomers are soluble when hot, but one (1-MTZ) is significantly less soluble when cold. A mixture like acetone/hexane or ethyl acetate/heptane is a good starting point.[6]
-
Dissolution: Place the isomeric mixture in an Erlenmeyer flask. Add the primary solvent (e.g., acetone) dropwise while heating gently until the solid is just dissolved.
-
Induce Crystallization: Add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling is critical for forming pure crystals.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Purity Check: Dry the crystals and check their purity via melting point analysis and NMR. The mother liquor, now enriched in 2-MTZ, can be concentrated and purified by another method, such as column chromatography.
-
Q: No crystals are forming upon cooling. What should I do?
-
A: The solution may not be sufficiently concentrated. Try evaporating some of the solvent. If that fails, induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal of pure 1-MTZ.[10]
-
-
Q: An oil is forming instead of crystals. Why?
-
A: This happens when the solution is oversaturated or cooled too quickly. Reheat the solution to dissolve the oil, add slightly more solvent, and ensure the cooling process is very slow (e.g., by insulating the flask).
-
-
Q: My recovered crystals are still impure.
-
A: The crystals may have trapped impurities from the mother liquor. This can be resolved by performing a second recrystallization (recrystallizing the obtained crystals again from a fresh solvent). Ensure the crystals are washed with ice-cold solvent during filtration.
-
References
- 1. chembk.com [chembk.com]
- 2. 2-methyl-2H-1,2,3,4-tetrazole | C2H4N4 | CID 140124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-METHYL-1H-TETRAZOLE|lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcprocess.se [rcprocess.se]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Stability of 1-Methyltetrazole under acidic and basic conditions
Welcome to the Technical Support Center for 1-methyltetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, with a specific focus on its stability under various pH conditions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My assay results for a this compound-containing formulation are inconsistent. What are the likely causes related to its stability?
Inconsistent assay results for formulations containing this compound can often be attributed to its degradation. The stability of the this compound molecule is primarily influenced by the pH of the solution, temperature, and exposure to light. The tetrazole ring, while generally aromatic and relatively stable, can be susceptible to degradation under certain conditions, particularly at pH extremes.
The primary degradation pathway to consider is hydrolysis, which can be catalyzed by both acidic and basic conditions. The substituents on the tetrazole ring can influence the rate and mechanism of this degradation. For this compound, the N-methyl group is electronically donating, which can affect the electron density of the tetrazole ring and its susceptibility to nucleophilic or electrophilic attack.
Q2: What is the general stability profile of this compound across the pH range?
While specific experimental pH-rate profile data for this compound is not extensively published, based on the general behavior of N-substituted tetrazoles, it is anticipated to exhibit greatest stability in the mid-pH range (approximately pH 4-8). At pH extremes, both acid- and base-catalyzed hydrolysis can occur, leading to a "U-shaped" pH-rate profile where the degradation rate is lowest in the neutral to slightly acidic region.
It is crucial to perform a pH-rate profile study for your specific formulation to determine the pH of maximum stability.
Q3: What are the predicted degradation pathways for this compound under acidic and basic conditions?
Under Acidic Conditions: Acid-catalyzed hydrolysis is a likely degradation pathway. The initial step would involve protonation of one of the nitrogen atoms in the tetrazole ring, which activates the ring towards nucleophilic attack by water. This can lead to ring opening. Subsequent reactions could lead to the formation of methylamine and other nitrogen-containing fragments.
Under Basic Conditions: Base-catalyzed hydrolysis would likely proceed via nucleophilic attack of a hydroxide ion on the carbon atom of the tetrazole ring. This could also lead to ring opening and the formation of various degradation products.
It is important to emphasize that these are proposed pathways. Experimental identification of degradation products using techniques like LC-MS/MS and NMR is essential for confirmation.
Troubleshooting Guide
Issue: I observe a significant decrease in the concentration of this compound in my acidic formulation over time.
Possible Cause: Acid-catalyzed hydrolysis.
Troubleshooting Steps:
-
pH Adjustment: If your formulation allows, adjust the pH to a less acidic range (pH 4-6) and monitor the stability.
-
Temperature Control: Store your formulation at a lower temperature to reduce the rate of hydrolysis.
-
Excipient Screening: Certain excipients can either buffer the solution to a more stable pH or, in some cases, catalyze degradation. A systematic screening of your formulation components is recommended.
-
Forced Degradation Study: Conduct a forced degradation study under acidic conditions to identify the degradation products and understand the degradation kinetics. This will help in developing a stability-indicating analytical method.
Issue: My this compound solution turns cloudy or shows precipitation when I adjust the pH to the basic range.
Possible Cause: Formation of a less soluble degradation product or the salt of a degradation product.
Troubleshooting Steps:
-
Solubility Study: Determine the solubility of this compound and its potential degradation products at different pH values.
-
Characterize the Precipitate: Isolate and characterize the precipitate using techniques like FTIR, NMR, or X-ray diffraction to identify its chemical nature.
-
Co-solvent Addition: If compatible with your application, the addition of a co-solvent might improve the solubility of the degradation products.
-
pH Optimization: Carefully control the pH to remain within a range where both this compound and its degradation products are soluble.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
LC-MS/MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).
-
Collect samples at the same time points as the acid hydrolysis study.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with water to the same concentration as the stressed samples.
-
Incubate and sample as described above.
-
-
-
Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
-
Use a PDA detector to check for peak purity.
-
For identification of unknown peaks, collect fractions and analyze by LC-MS/MS and/or NMR.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point for each stress condition.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Identify and, if possible, quantify the major degradation products.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 4.3 | |
| 24 | 60.7 | 28.1 | 11.2 | |
| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.1 | 2.4 | |
| 24 | 78.3 | 15.6 | 6.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound under acidic and basic conditions.
Experimental Workflow for Stability Study
Caption: General experimental workflow for assessing the stability of this compound.
Troubleshooting low yield in 1-Methyltetrazole cycloaddition reactions
Welcome to the technical support center for 1-methyltetrazole cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation. Low yields can be a significant impediment to progress, and this resource provides a structured, in-depth approach to troubleshooting and optimization. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during this compound cycloadditions.
Q1: My reaction shows no product formation. What are the absolute first things to check?
This is a common and frustrating issue, often stemming from a fundamental problem with one of the core components. Before delving into complex optimization, a systematic check of the basics is essential.
-
Reagent Integrity:
-
Azide Source: While sodium azide (NaN₃) is a stable salt, other azide sources like trimethylsilyl azide (TMSN₃) are highly sensitive to moisture. Ensure your azide source is pure and has been stored under anhydrous conditions.
-
Nitrile Quality: Verify the purity of your nitrile starting material. Impurities can inhibit or react with the catalyst.
-
Solvent Anhydrousness: Many cycloadditions require anhydrous conditions, especially when using moisture-sensitive catalysts or reagents. Ensure your solvents are freshly dried or from a sealed bottle.
-
-
Catalyst Activity:
-
Many [3+2] cycloadditions between nitriles and azides are not spontaneous and require catalysis.[1] The most common issue is an inactive catalyst. Metal salts used as Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) can become hydrated over time, reducing their efficacy.[2][3]
-
Initial Check: Run a control reaction with a substrate known to work in your lab or from the literature to confirm your catalyst and general setup are viable.
-
-
Fundamental Reaction Conditions:
-
Temperature: Are you operating at the required temperature? Many of these cycloadditions require significant thermal energy (e.g., >100 °C) to proceed at a reasonable rate.[4] Check that your heating mantle or oil bath is calibrated correctly.
-
Below is a logical workflow for diagnosing a complete reaction failure.
References
Technical Support Center: Catalyst Selection for 1-Methyltetrazole Synthesis
Welcome to the technical support guide for the synthesis of 1-Methyltetrazole. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes through effective catalyst selection and troubleshooting. We will explore the causal relationships behind experimental choices to ensure both efficiency and reproducibility in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary synthetic routes to this compound, and how do I select the best catalyst?
Answer:
The synthesis of 1-substituted tetrazoles, including this compound, is primarily achieved through two robust methods: the [3+2] cycloaddition of a nitrile with an azide source, or a multi-component reaction involving a primary amine. The choice of catalyst is intrinsically linked to the selected route and desired experimental conditions (e.g., solvent, temperature, green chemistry principles).
-
Route A: [3+2] Cycloaddition: This is a common method for forming the tetrazole ring. For this compound, this would typically involve a reaction between a methyl-containing nitrile or an azide with a methyl group. However, a more direct and regioselective approach is often preferred. A highly effective variation involves the cycloaddition of nitriles with sodium azide.[1]
-
Route B: Multi-Component Reaction (Amine + Orthoformate + Azide): This is a highly reliable method for producing 1-substituted tetrazoles with excellent regioselectivity.[2] The reaction involves a primary amine (methylamine), an orthoformate (like triethyl orthoformate), and an azide source (sodium azide).[3]
The catalyst plays a crucial role in activating the substrates and accelerating the reaction. Lewis acids are particularly effective in the cycloaddition pathway by coordinating to the nitrile, thus lowering its LUMO for a more favorable interaction with the azide's HOMO.[1] For the multi-component reaction, catalysts can facilitate the formation of key intermediates.
Below is a comparative table of common catalytic systems for tetrazole synthesis.
| Catalyst Type | Examples | Route | Advantages | Disadvantages | Key References |
| Lewis Acids | ZnBr₂, ZnCl₂, Yb(OTf)₃ | A & B | Cost-effective, high yields, can be used in greener solvents like water.[4][5] | Can be hygroscopic, may require elevated temperatures.[4] | [4],[2],[5] |
| Nanocatalysts | Fe₃O₄@SiO₂-Cu(II), ZnO | A | High catalytic activity, excellent recyclability (especially magnetic variants), mild reaction conditions.[6] | Higher initial cost, potential for metal leaching. | [6],[7] |
| Organocatalysts | L-proline | A | Environmentally benign, metal-free, cost-effective.[2] | May require longer reaction times or specific substrates. | [2] |
Recommendation: For a balance of high yield, excellent regioselectivity for the N1 position, and operational simplicity, the multi-component reaction (Route B) catalyzed by a Lewis acid like Yb(OTf)₃ is a superior starting point for this compound synthesis.[2]
FAQ 2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?
Answer:
Low yield is a frequent challenge that can often be traced back to suboptimal reaction parameters or competing side reactions. Let's break down the primary culprits and their solutions.
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. In cycloaddition reactions, an excess of the azide source is often used, but this can lead to purification challenges. For the synthesis of 5-methyltetrazole, adjusting the nitrile-to-azide ratio from 1:1.1 to 2:1 was shown to significantly increase the yield from 75% to 90%.[4] It is crucial to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.
-
Suboptimal Temperature: Tetrazole formation can be highly temperature-dependent. For less reactive nitriles, elevated temperatures (e.g., 120-170 °C) may be necessary to achieve a reasonable reaction rate, often requiring the use of a pressure vessel.[4][6] Conversely, excessively high temperatures can lead to decomposition of reactants or products. Monitor your reaction progress (e.g., via TLC or LC-MS) at different temperatures to find the optimal balance.
-
Catalyst Loading and Activity: Insufficient catalyst loading will result in a sluggish or incomplete reaction. Start with the literature-recommended loading (typically 1-10 mol%) and adjust as needed. If you suspect catalyst deactivation, consider using a fresh batch or switching to a more robust heterogeneous catalyst that can be easily recovered and reused.[6]
-
Workup and Purification Losses: Tetrazoles, particularly those with small alkyl groups like this compound, can have significant water solubility.[4] During aqueous workup, a substantial amount of the product can be lost to the aqueous phase. To mitigate this, minimize the use of water during extraction and workup. Using concentrated aqueous solutions for pH adjustment can also help precipitate intermediates and reduce water content.[4]
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
Avoiding the formation of explosive byproducts in tetrazole synthesis.
Welcome to the Technical Support Center for Tetrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on synthesizing tetrazoles while mitigating the significant risks associated with explosive byproducts, primarily hydrazoic acid (HN₃) and heavy metal azides. Our goal is to equip you with the knowledge to perform these powerful reactions safely and effectively.
This is not a rigid protocol but a dynamic resource. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your work is built on a foundation of scientific integrity and safety.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Hazards
This section addresses the fundamental safety questions surrounding tetrazole synthesis. Understanding these principles is critical before undertaking any experimental work.
Q1: What is the primary explosive hazard in tetrazole synthesis, and how is it formed?
The most significant and immediate hazard in many tetrazole syntheses is the formation of hydrazoic acid (HN₃).[1][2] Hydrazoic acid is a highly toxic, volatile, and dangerously explosive gas and liquid.[3][4] It is primarily formed when an azide salt, most commonly sodium azide (NaN₃), is exposed to an acidic environment.[4][5] The azide anion (N₃⁻) is protonated by a Brønsted acid to form HN₃.[4][6]
Many traditional methods for the [3+2] cycloaddition of azides with nitriles use acidic catalysts or reagents like ammonium chloride, which can create conditions ripe for HN₃ generation.[1][4][7] It's crucial to recognize that even seemingly neutral reaction conditions can become acidic, leading to the inadvertent production of this hazardous substance.
Q2: I've heard about explosive metal azides. What are they and how can I avoid them?
Heavy metal azides, such as those of lead, copper, silver, and mercury, are notoriously shock-sensitive and can detonate violently.[8] These can be unintentionally formed if azide-containing solutions come into contact with these metals.
Key prevention strategies include:
-
NEVER use metal spatulas to handle azide salts or reaction mixtures. Opt for ceramic or plastic spatulas.[5][9]
-
Avoid glassware with ground glass joints where friction can initiate detonation of any trapped azide residues.[9][10]
-
Ensure that reaction setups, especially waste lines, do not contain lead or copper plumbing. Azide solutions should never be disposed of down the drain, as explosive salts can accumulate in the pipes.[9][11]
-
When using metal catalysts, be aware of the potential for forming unstable metal-azide complexes.
Q3: Are organic azides themselves a hazard? How can I assess their stability?
Yes, organic azides can also be explosive, particularly those with a low carbon-to-nitrogen ratio.[5][11] The stability of an organic azide is influenced by its molecular structure. Two useful guidelines for assessing stability are:
-
Carbon to Nitrogen Ratio (C/N): The number of carbon atoms should ideally exceed the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities, stored cold (-18 °C), protected from light, and used or quenched promptly.[5]
-
The Rule of Six: This rule suggests that there should be at least six carbon atoms for every energetic functional group (like an azide). This provides sufficient "dilution" within the molecule to render it relatively safe.[5]
Q4: Are there specific solvents I should avoid when working with azides?
Absolutely. Halogenated solvents like dichloromethane (DCM) and chloroform must be strictly avoided. [5][8][10] Reaction with sodium azide can form highly explosive di- and tri-azidomethane, respectively.[8][10] These compounds are exceptionally unstable and pose a severe detonation risk.
Section 2: Troubleshooting & Proactive Safety Guides
This section provides answers to common problems and offers proactive strategies for safer experimental design.
Q5: My protocol uses ammonium chloride. How can I minimize hydrazoic acid (HN₃) formation?
While classic, the use of ammonium chloride with sodium azide directly creates an acidic environment that generates HN₃.[1] If you must use such a protocol, extreme caution is necessary. However, the modern and strongly recommended approach is to replace this system.
Safer Alternative: The Sharpless protocol, which utilizes zinc(II) salts (like ZnBr₂ or ZnCl₂) in water or isopropanol, is a significant improvement.[1][12][13] The zinc salt acts as a Lewis acid to activate the nitrile, rather than a Brønsted acid, which keeps the pH near neutral and dramatically reduces the amount of HN₃ in the reactor headspace.[1][14] A study by Merck Frosst found that using a catalytic amount of zinc oxide in aqueous THF (pH 8) reduced HN₃ in the headspace to just 2 ppm, compared to 2000 ppm with the zinc bromide procedure.[1]
Q6: I suspect my reaction has generated hydrazoic acid. What should I do?
If you suspect the presence of HN₃ (e.g., due to dizziness or a sharp smell, though relying on odor is unsafe), proceed with extreme caution.[4]
-
Ensure Adequate Ventilation: All work with azides must be done in a certified chemical fume hood.[4][9]
-
Do Not Attempt to Concentrate: Never concentrate a reaction mixture that may contain residual azides or HN₃ through rotary evaporation.[10]
-
Neutralize Before Workup: Before any aqueous workup, the reaction must be carefully quenched to destroy excess azide.
Q7: How do I safely quench my reaction to destroy residual azide?
A standard and effective method for quenching residual azide is the addition of a freshly prepared aqueous solution of sodium nitrite (NaNO₂).[1] This should be done carefully and slowly, as the reaction can be exothermic and evolve nitrogen gas.[15] The mixture is then acidified (e.g., with dilute sulfuric acid) to convert the excess azide into non-explosive nitrogen gas and nitrous oxide.[1]
Caution: The quenching process itself involves acidification, which will temporarily generate HN₃ before it is destroyed. This entire procedure must be performed in a well-ventilated fume hood.
Q8: What are the safest modern alternatives to traditional azide/acid methods?
The field has evolved significantly to improve safety. Here are some of the most reliable modern approaches:
| Method | Key Features & Advantages | Disadvantages |
| Zinc Salt Catalysis | Uses Lewis acids like ZnCl₂ or ZnO to activate the nitrile.[12][13][16] Operates at near-neutral pH, drastically reducing HN₃ formation.[1] Often uses water as a solvent.[12] | Can require elevated temperatures and may not be suitable for all substrates. |
| Trialkyltin Azides | Reagents like tributyltin azide are effective and avoid the use of strong acids.[1][17] Can be generated in situ from tributyltin chloride and sodium azide, which is safer than handling the isolated azide.[15][17] | Tin byproducts are toxic and require careful removal and disposal.[17] |
| Trimethylsilyl Azide (TMSN₃) | Less hazardous than hydrazoic acid and can be used with Lewis acid catalysts.[15][18] | TMSN₃ is still a hazardous reagent that must be handled with care. |
| Continuous Flow Synthesis | The reaction is performed in a microreactor or flow system.[2][19][20] This technology minimizes the reaction volume at any given time, preventing the accumulation of hazardous materials like HN₃ to explosive levels.[2][21] It allows for reactions at high temperatures and pressures safely.[2][19] An in-line quench can be integrated to destroy residual azide immediately.[20] | Requires specialized equipment. |
Logical Flow for Safer Synthesis Strategy
The following diagram illustrates a decision-making process for selecting a safer tetrazole synthesis method.
Caption: Decision tree for selecting a safer tetrazole synthesis protocol.
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for key safety-conscious experiments.
Protocol 1: Safer Tetrazole Synthesis using Zinc Chloride
This protocol is adapted from the well-established method that minimizes hydrazoic acid formation.[12][13]
Materials:
-
Nitrile substrate
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Isopropanol or Water
-
Aqueous HCl (e.g., 3M) for workup
-
Ethyl Acetate for extraction
-
Sodium Nitrite (NaNO₂) for quenching
-
Appropriate reaction vessel with reflux condenser and magnetic stirring
Procedure:
-
Reaction Setup: In a certified chemical fume hood, charge the reaction vessel with the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.1 eq).
-
Solvent Addition: Add the solvent (isopropanol or water) to the vessel.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: CRITICAL STEP. Slowly and carefully add a freshly prepared aqueous solution of sodium nitrite (1.5 eq) to the cooled reaction mixture. Stir for 30 minutes.
-
Acidification & Workup: Slowly add 3M HCl to the mixture until the pH is ~1-2. This will protonate the tetrazole, causing it to precipitate, and will destroy the excess azide.
-
Extraction: If the product is soluble, extract the aqueous layer with ethyl acetate.
-
Isolation: Dry the organic phase, filter, and concentrate in vacuo to obtain the crude product. Note: Ensure all azide has been quenched before concentrating.
-
Purification: Purify the product by recrystallization or column chromatography as appropriate.
Protocol 2: Waste Handling and Decontamination
All azide-containing waste must be treated as highly hazardous.[9][11]
Procedure for Quenching Azide Waste:
-
Collection: Collect all aqueous and organic waste streams containing azide in a dedicated, clearly labeled waste container.[5][9]
-
Dilution: Dilute the waste with a non-halogenated solvent if necessary.
-
Quenching: In a fume hood, slowly add an aqueous solution of sodium nitrite (ensure a molar excess relative to the total azide used) to the waste container while stirring.
-
Acidification: After stirring for at least one hour, slowly and carefully add a dilute acid (e.g., 2M H₂SO₄) until the solution is acidic. You will observe gas evolution (N₂).
-
Neutralization & Disposal: Once gas evolution ceases, neutralize the solution to pH 6-9 with a base (e.g., NaOH).[11] The deactivated waste should then be disposed of through your institution's chemical waste program.[5][11] Never pour down the drain. [9][11]
Workflow for Safe Azide Handling
Caption: Step-by-step workflow for safe handling of azide reagents.
References
- 1. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. research.rug.nl [research.rug.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. uvic.ca [uvic.ca]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 14. KR20120120907A - Novel zinc azide complex and a process for preparing tetrazole derivatives using the same - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Energetic Properties of 1-Methyltetrazole Derivatives
For decades, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has been a cornerstone in the development of high-energy-density materials (HEDMs).[1][2] Its high nitrogen content and significant positive heat of formation contribute to excellent energetic performance, releasing copious amounts of dinitrogen gas upon decomposition, a desirable, non-toxic byproduct.[1][2] Within this class, 1-methyltetrazole derivatives have emerged as a versatile platform for tuning energetic properties through strategic functionalization and salt formation.
This guide provides a comparative analysis of key this compound derivatives, offering researchers and material scientists a detailed overview of their performance characteristics. We will delve into the structure-property relationships that govern their energetic output and sensitivity, present the experimental data in a clear, comparative format, and outline the standardized protocols for their characterization.
Understanding Key Energetic Parameters
The performance of an energetic material is not defined by a single metric but by a balance of properties. For the purpose of this guide, we will focus on the following critical parameters:
-
Decomposition Temperature (Td): This is a primary indicator of a material's thermal stability. A higher decomposition temperature is generally desirable for safe handling, storage, and application in environments with elevated temperatures. It is typically determined using techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).
-
Density (ρ): A higher density is crucial for energetic materials as it allows more mass to be packed into a given volume, which can lead to higher detonation velocity and pressure. It is often determined experimentally using gas pycnometry or calculated from single-crystal X-ray diffraction data.
-
Detonation Velocity (VD): This is the speed at which the detonation wave propagates through the explosive.[3] A higher detonation velocity is indicative of a more powerful explosive and is a key performance metric.[3]
-
Detonation Pressure (P): This represents the pressure of the shock wave front as it moves through the material. High detonation pressure is associated with a greater shattering effect, or brisance.
-
Sensitivity (Impact & Friction): This measures the ease with which a material can be initiated by external stimuli such as impact or friction. Lower sensitivity is paramount for the safety of an energetic material. Standardized tests, such as those developed by the German Federal Institute for Materials Research and Testing (BAM), are used for these measurements.[1][4]
Comparative Analysis of Selected this compound Derivatives
The strategic modification of the this compound scaffold, either by adding functional groups to the tetrazole ring or by forming salts with different cations, allows for the fine-tuning of its energetic properties. The introduction of a nitro group (-NO2), for instance, significantly enhances the oxygen balance and energetic output, while forming salts with nitrogen-rich cations can improve performance and stability.
Below is a comparative table summarizing the key energetic properties of several notable this compound derivatives, with TNT and RDX provided as common benchmarks.
| Compound/Derivative | Td (°C) | Density (ρ) (g·cm⁻³) | Detonation Velocity (VD) (m·s⁻¹) | Detonation Pressure (P) (kbar) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 1-Methyl-5-nitriminotetrazole | 125 | 1.76 | 8433 | 295 | 12.5 | - |
| Ammonium 1-hydroxy-5-methyltetrazolate | 229 | - | 7982 | - | >40 | >360 |
| Hydrazinium 1-hydroxy-5-methyltetrazolate | 224 | - | 8109 | 219 | >40 | >360 |
| Guanidinium 1-hydroxy-5-methyltetrazolate | 256 | 1.367 | 7090 | - | >40 | >360 |
| 1-Methyl-5-aminotetrazolium Nitrate | >150 | - | 8100 | 256 | - | - |
| Trinitrotoluene (TNT) (Benchmark) | 295 | 1.65 | 6900 | 190 | 15 | 353 |
| RDX (Benchmark) | 204 | 1.82 | 8750 | 340 | 7.4 | 120 |
Data compiled from multiple sources.[1][5][6] Note that experimental conditions can vary, affecting reported values.
Insights from the Data:
-
Thermal Stability: The guanidinium salt of 1-hydroxy-5-methyltetrazole exhibits the highest thermal stability, with a decomposition temperature of 256°C.[1] This is a significant advantage for applications requiring robust materials. In contrast, 1-methyl-5-nitriminotetrazole has a considerably lower decomposition temperature of 125°C, which may limit its practical use despite its high performance.[6]
-
Performance: The hydrazinium salt of 1-hydroxy-5-methyltetrazole and 1-methyl-5-aminotetrazolium nitrate both display excellent detonation velocities, exceeding that of TNT and approaching the performance of RDX.[1][5] This highlights the effectiveness of salt formation with nitrogen-rich cations to boost energetic output.
-
Sensitivity: A standout feature of the ammonium, hydrazinium, and guanidinium salts of 1-hydroxy-5-methyltetrazole is their remarkable insensitivity to both impact (>40 J) and friction (>360 N).[1] This makes them significantly safer to handle and process compared to many conventional energetic materials.
Experimental Protocols for Characterization
The trustworthiness of energetic material data hinges on standardized and reproducible experimental protocols. Below are outlines of the key methodologies used to determine the properties discussed in this guide.
Principle: DTA measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. Exothermic or endothermic events, such as melting or decomposition, are detected as deviations from the baseline.
Step-by-Step Protocol:
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed in a sample pan (e.g., aluminum). An empty pan serves as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DTA furnace. The instrument is programmed with a specific heating rate, commonly 5 °C/min or 10 °C/min, under an inert atmosphere (e.g., nitrogen).[1]
-
Data Acquisition: The temperature difference between the sample and reference is recorded as a function of the furnace temperature.
-
Analysis: The onset temperature of a significant exothermic peak is typically reported as the decomposition temperature (Td).
Caption: Workflow for the synthesis and characterization of novel energetic materials.
Principle: These methods, established by BAM, provide standardized measures of a substance's sensitivity to impact and friction.[1][4] The "1 of 6" method is commonly employed, where the lowest energy or force level that causes at least one explosion in a series of six tests is determined.[1]
BAM Drop Hammer (Impact Sensitivity):
-
A specified amount of the sample is placed on an anvil.
-
A drop weight of a known mass is released from a specific height, imparting a defined impact energy (in Joules) to the sample.
-
The test is repeated six times at a given energy level. If an explosion occurs, the energy level is lowered; if not, it is raised.
-
The result is reported as the lowest energy at which an explosion was observed.
BAM Friction Apparatus (Friction Sensitivity):
-
The sample is spread on a porcelain plate.
-
A weighted porcelain peg is drawn across the sample at a constant speed.
-
The test is repeated six times at a given load (in Newtons).
-
The result is reported as the lowest load at which an explosion or crackling sound was observed.
Structure-Property Relationships: The "Why" Behind the Performance
The energetic properties of this compound derivatives are intrinsically linked to their molecular structure.
Caption: Relationship between structural changes and energetic properties.
-
Nitro Group (-NO2): The addition of a nitro group, as in 1-methyl-5-nitriminotetrazole, introduces a significant source of oxygen into the molecule. This improves the oxygen balance, leading to more complete combustion during detonation and thus higher energy release, detonation velocity, and pressure.[6]
-
Amino Group (-NH2): While not as potent as a nitro group, the amino group in compounds like 1-methyl-5-aminotetrazole can be protonated to form energetic salts.[5] These salts, with anions like nitrate or perchlorate, can exhibit impressive energetic performance.
-
Salt Formation: Creating salts with nitrogen-rich cations like ammonium, hydrazinium, or guanidinium is a highly effective strategy. These cations contribute to the overall nitrogen content, leading to a greater volume of gas produced upon decomposition, which in turn drives higher detonation performance.[1] Furthermore, the ionic nature and extensive hydrogen bonding networks in the crystal structures of these salts often lead to higher thermal stability and significantly reduced sensitivity to mechanical stimuli.[1]
Conclusion
This compound derivatives represent a promising and highly adaptable class of energetic materials. Through strategic chemical modifications, it is possible to develop compounds that offer a compelling balance of high performance and enhanced safety. In particular, the energetic salts of 1-hydroxy-5-methyltetrazole demonstrate excellent detonation velocities coupled with exceptional insensitivity, making them attractive candidates for next-generation explosive formulations. Future research will likely continue to explore novel salt formations and other functionalizations to further push the boundaries of performance and safety in this versatile chemical family.
References
Validation Guide: 1-Methyltetrazole as a Carboxylic Acid Bioisostere in Drug Development
Introduction: The Rationale for Bioisosteric Replacement
In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. The goal is to optimize a molecule's efficacy, selectivity, and pharmacokinetic profile. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tactic in this endeavor.[1][2][3] One of the most common and impactful bioisosteric substitutions is the replacement of the carboxylic acid moiety.
Carboxylic acids are prevalent in biologically active molecules, often serving as a critical anchor for binding to protein targets through hydrogen bonding and ionic interactions.[4][5] However, their utility is frequently hampered by significant drawbacks, including rapid metabolism (e.g., acyl glucuronidation), poor membrane permeability due to their ionized state at physiological pH, and potential for off-target toxicities.[4][6]
This guide focuses on the validation of 5-substituted-1H-tetrazoles, specifically the 1-methyltetrazole variant, as a non-classical bioisostere for the carboxylic acid group.[7][8][9] While the 5-substituted-1H-tetrazole is widely accepted as a mimic, the specific impact of N-methylation is a critical consideration. This substitution blocks the N-H tautomerism, potentially influencing binding, and alters physicochemical properties. We will provide a comprehensive framework, including detailed experimental protocols and comparative data, to objectively assess the viability of this substitution in a drug discovery campaign.
Part 1: Foundational Physicochemical Comparison
The success of a bioisosteric replacement hinges on mimicking the essential properties of the original functional group while improving upon its liabilities. Therefore, the initial validation step is a rigorous comparison of the fundamental physicochemical characteristics that govern a molecule's behavior in a biological system.
Key Physicochemical Determinants
-
Acidity (pKa): This value dictates the ionization state of the molecule at physiological pH (~7.4). For a carboxylic acid mimic to engage in similar ionic interactions with a target receptor (e.g., binding to an arginine or lysine residue), its pKa should be in a comparable range, ensuring it exists predominantly in the anionic form.[6][9] Both carboxylic acids and 5-substituted-1H-tetrazoles typically have pKa values between 4.5 and 5.0.[6]
-
Lipophilicity (logD): The distribution coefficient at a specific pH (logD) is a more physiologically relevant measure of lipophilicity than the partition coefficient (logP) for ionizable compounds. It profoundly influences absorption, distribution, metabolism, and excretion (ADME). Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can be an advantage for membrane permeation but may also increase plasma protein binding.[6][10][11]
-
Molecular Geometry and Hydrogen Bonding Potential: While both groups are planar, the tetrazole ring is sterically larger than a carboxylate.[9] Furthermore, the distribution of hydrogen bond acceptors is different. The negative charge on a tetrazolate is delocalized over four nitrogen atoms, creating a distinct electrostatic potential surface compared to the two oxygen atoms of a carboxylate.[7] This can alter the geometry and strength of interactions within a binding pocket.[9]
Part 2: Experimental Validation Workflow & Protocols
Objective validation requires standardized, reproducible experiments. The following protocols form a robust workflow for comparing a parent carboxylic acid with its this compound analogue. The causality for each protocol is to systematically build a profile of the compound, from its intrinsic chemical nature to its behavior in a simulated biological environment.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Rationale: This method directly measures the pH change of a solution upon addition of a titrant, allowing for the precise determination of the acid dissociation constant. It is the gold standard for pKa measurement.[6]
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 1-3 mg of the test compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Use a micro-burette to dispense a standardized solution of 0.1 M NaOH.
-
Titration: Place the pH probe in the sample solution and record the initial pH. Add small, precise aliquots of the NaOH titrant, recording the pH after each addition and allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Protocol 2: Measurement of Lipophilicity (logD at pH 7.4)
-
Rationale: The shake-flask method, while manual, is a fundamental technique to determine the partitioning of a compound between an aqueous and an organic phase at a physiologically relevant pH, accounting for both ionized and neutral species.[6]
-
Methodology:
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4 and select n-octanol as the organic solvent. Pre-saturate the buffer with n-octanol and vice-versa by mixing and separating them overnight.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated organic phase. Add a known volume of this stock to a vial containing a known volume of the pre-saturated aqueous buffer.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Rationale: The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.[6] It provides a rapid assessment of a compound's ability to cross the lipid bilayer, a key factor in oral absorption.[11]
-
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Dissolve the test compounds in a buffer solution at pH 7.4 and add them to the wells of the donor plate.
-
Assay Assembly: Place an acceptor plate containing fresh buffer on top of the donor plate, creating a "sandwich" where the artificial membrane separates the two compartments.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated based on the concentration change over time, considering the surface area of the membrane and the volume of the wells.
-
Protocol 4: In Vitro Metabolic Stability in Liver Microsomes
-
Rationale: This assay is a cornerstone for early ADME testing. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[12] This experiment directly tests the hypothesis that the tetrazole moiety is more resistant to metabolic degradation than the carboxylic acid.[8]
-
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and phosphate buffer.
-
Compound Incubation: Add the test compound to the mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH (nicotinamide adenine dinucleotide phosphate). A control reaction is run in parallel without NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.
-
Part 3: Comparative Data Analysis & Interpretation
The following tables present hypothetical but representative data for a pair of compounds: "Lead-COOH" and its bioisosteric analogue "Lead-1-Me-Tetrazole".
Table 1: Comparative Physicochemical Properties
| Property | Lead-COOH | Lead-1-Me-Tetrazole | Rationale for Change |
| pKa | 4.8 | 4.9 | Maintained acidity for target binding. |
| logD (pH 7.4) | 1.5 | 2.1 | Increased lipophilicity, as expected for tetrazole.[6] |
| Aqueous Solubility (µM) | 250 | 120 | Decreased solubility due to higher lipophilicity. |
Table 2: Comparative In Vitro ADME & Biological Activity
| Parameter | Lead-COOH | Lead-1-Me-Tetrazole | Implication |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 0.8 | 0.5 | Permeability did not improve, possibly due to a higher desolvation penalty from stronger H-bonds.[6][11] |
| Microsomal Half-Life (t½, min) | 12 | > 60 | Validation Success: Significantly improved metabolic stability, bypassing the primary metabolic liability.[7][8] |
| Target Binding (IC₅₀, nM) | 50 | 65 | Potency is comparable, indicating the tetrazole is a good structural and electronic mimic in the binding site. |
Interpretation of Results:
The data validates the core hypothesis: replacing the carboxylic acid with a this compound significantly enhances metabolic stability. The microsomal half-life increased more than five-fold, a primary objective for this bioisosteric swap.[7][8] The pKa and target binding affinity remained comparable, demonstrating that the this compound successfully mimics the key charge and interaction features of the original carboxylate group.
However, the guide also highlights a critical nuance. The increased lipophilicity (higher logD) did not translate into improved passive permeability in the PAMPA assay.[11] This is a known phenomenon where the stronger hydrogen bonding capacity of the tetrazole ring can lead to a higher desolvation penalty, counteracting the benefits of increased lipophilicity.[6] This trade-off is a crucial consideration for the drug development team.
Conclusion: A Validated but Context-Dependent Strategy
The systematic validation process confirms that this compound can be an effective bioisostere for a carboxylic acid, particularly when the primary goal is to mitigate metabolic liabilities associated with the carboxylate group, such as acyl glucuronide formation.[4][9] Its ability to maintain a similar pKa allows it to preserve crucial ionic interactions for biological activity.
However, this guide underscores that no bioisosteric replacement is a universal solution. The potential for reduced permeability and solubility, despite increased lipophilicity, must be carefully evaluated. The larger size of the tetrazole ring may also present steric challenges in tightly constrained binding pockets.[9]
Ultimately, the decision to employ a this compound bioisostere must be driven by the specific challenges of a given drug discovery program. The experimental framework presented here provides a robust, evidence-based approach for researchers to make that determination, ensuring that molecular modifications are guided by objective data rather than intuition alone.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Methyltetrazole-Based Explosives and Trinitrotoluene (TNT)
For Researchers, Scientists, and Professionals in Energetic Materials Development
In the ever-evolving field of energetic materials, the pursuit of compounds with superior performance, enhanced safety characteristics, and reduced environmental impact is paramount. For over a century, 2,4,6-trinitrotoluene (TNT) has served as a benchmark explosive, valued for its melt-castability, low sensitivity to shock and friction, and cost-effective production.[1][2][3] However, its toxicity and the environmental contamination associated with its use necessitate the development of viable alternatives.[1][3] High-nitrogen heterocyclic compounds, particularly those based on the tetrazole ring, have emerged as a promising class of energetic materials, offering high heats of formation, impressive detonation performance, and the production of environmentally benign nitrogen gas upon decomposition.[4][5] This guide provides an in-depth technical comparison of 1-methyltetrazole-based explosives and their derivatives against the established standard, TNT.
Molecular Architecture: A Foundation for Performance
The fundamental difference in the chemical structure of tetrazole-based explosives and TNT dictates their energetic properties. TNT is a nitroaromatic compound, deriving its explosive power from the presence of three nitro groups on a toluene backbone.[2] In contrast, tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. This high nitrogen content is a key contributor to their high positive heats of formation, a desirable characteristic for energetic materials.[6] The introduction of a methyl group at the 1-position of the tetrazole ring, along with other functional groups, allows for the fine-tuning of properties such as density, oxygen balance, and sensitivity.
Caption: Molecular structures of a representative this compound derivative and TNT.
Performance Metrics: A Head-to-Head Comparison
The performance of an explosive is characterized by several key parameters, including detonation velocity, detonation pressure, density, and sensitivity to external stimuli. The following table summarizes the reported experimental data for TNT and various tetrazole-based compounds, including those with a this compound scaffold or similar structures, to provide a comparative overview.
| Explosive Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| TNT | 1.64[7] | 6,900 - 6,940[7][8] | 19 - 29[7] | >15[3] | 353[7] |
| 1-Hydroxy-5-methyltetrazole Ammonium Salt | ~1.4 | 7,982[1] | - | 40[1] | >360[1] |
| 1-Hydroxy-5-methyltetrazole Hydrazinium Salt | ~1.4 | 8,109[1] | 219 kbar (21.9 GPa)[1] | 40[1] | >360[1] |
| N3 Series (Triazole-Tetrazole System) | - | up to 9,341[9] | - | - | - |
| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione | - | 9,114[4] | - | >60[4] | >360[4] |
| Nitro-tetrazole derivatives | >1.61 | 7,709 - 8,172[10] | 21.8 - 27.1[10] | Insensitive[10] | Insensitive[10] |
Note: The data for tetrazole-based compounds are drawn from various sources and represent a range of derivatives. Direct comparison should be made with caution, as performance is highly dependent on the specific molecular structure and experimental conditions.
From the data, it is evident that many this compound derivatives and other tetrazole-based explosives exhibit detonation velocities and pressures that are significantly higher than those of TNT.[1][4][9][10] This translates to a greater brisance, or shattering effect, which is a critical performance indicator for many applications. Furthermore, several of these compounds demonstrate a remarkable degree of insensitivity to impact and friction, often surpassing the safety profile of TNT.[1][4][10]
Experimental Protocols for Performance Characterization
The reliable comparison of energetic materials hinges on standardized experimental methodologies. The following section outlines the principles behind the key tests used to determine the performance characteristics presented in the table above.
Determination of Detonation Velocity
The detonation velocity, the speed at which the detonation wave propagates through the explosive, is a primary measure of its performance.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. TNT - Wikipedia [en.wikipedia.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 8. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 9. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. psemc.com [psemc.com]
- 12. Detonation velocity - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1-Methyltetrazole and Other Tetrazole Derivatives in Catalysis
Introduction
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a scaffold of significant interest in medicinal chemistry and materials science.[1][2] More recently, the unique electronic properties and coordination capabilities of tetrazole derivatives have positioned them as compelling candidates in the field of catalysis.[3] This guide provides a comparative analysis of 1-Methyltetrazole and other tetrazole derivatives, exploring their distinct roles and performance in catalytic applications. We will delve into the use of this compound as a ligand in transition metal complexes, the function of 5-substituted tetrazoles as potent organocatalysts, and the emerging field of tetrazole-based N-heterocyclic carbene (NHC) ligands. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of this versatile class of heterocycles.
Chapter 1: this compound as a Ligand in Coordination Chemistry and Catalysis
This compound (1-MTz) is a prominent example of an N-substituted tetrazole that has been extensively studied as a ligand in the formation of coordination complexes with various transition metals, including Co(II), Ni(II), Zn(II), Cu(II), and Ag(I).[3][4] The primary focus of research on these complexes has been their application as energetic materials.[3] However, the structural and electronic properties of these complexes provide valuable insights into their potential catalytic activities.
The tetrazole ring in 1-MTz acts as a neutral N-donor ligand, coordinating to metal centers to form stable complexes. The nature of the metal ion and the counter-anion significantly influences the properties of the resulting complex.[3] While direct catalytic applications of 1-MTz complexes in organic synthesis are not yet widely reported, studies on their thermal decomposition suggest a catalytic role of the metal center, which is modulated by the tetrazole ligand. For instance, manganese(II) and zinc(II) complexes with 1-MTz appear to be less effective at catalyzing the decomposition of the energetic compounds compared to their iron(II) and copper(II) counterparts, highlighting the influence of the metal-ligand combination on reactivity.[4]
This observation opens avenues for exploring these well-characterized 1-MTz metal complexes as catalysts in various organic transformations. The stability and tunable nature of these complexes make them attractive candidates for reactions such as oxidations, reductions, and cross-coupling reactions.
Chapter 2: Tetrazole Derivatives in Organocatalysis: The Rise of Proline Surrogates
In contrast to the role of this compound as a ligand, certain 5-substituted tetrazole derivatives have carved a niche as highly effective organocatalysts, particularly in asymmetric synthesis. The most prominent among these is (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, a proline surrogate that has demonstrated superior performance in a variety of enantioselective transformations.[5]
The acidity of the tetrazole ring's N-H proton is comparable to that of a carboxylic acid, allowing it to act as a bioisostere.[2] This property, combined with the chiral pyrrolidine moiety, enables these molecules to catalyze reactions through enamine or iminium ion intermediates, similar to proline. However, the tetrazole derivatives often exhibit enhanced solubility in organic solvents and can lead to higher yields and enantioselectivities.[5]
Comparative Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a benchmark for testing the efficacy of chiral organocatalysts. The table below compares the performance of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole with L-proline in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| L-Proline | DMSO | 30 | 4 | 99 | 95:5 | 96 | [6] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | 10 | 2 | 95 | >99:1 | 99 | [7] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Water-Ethanol | 20 | 24 | >99 | 95:5 | 96 |
As the data indicates, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole can achieve excellent yields and stereoselectivities with lower catalyst loading and in a wider range of solvents compared to L-proline. This highlights the significant advantages of tetrazole-based organocatalysts.
Chapter 3: Emerging Frontiers: Tetrazole-Based N-Heterocyclic Carbene (NHC) Ligands
A more recent development in the application of tetrazoles in catalysis is their use as precursors for N-heterocyclic carbenes (NHCs). NHCs are a powerful class of ligands in transition metal catalysis, known for their strong σ-donating properties and their ability to form stable metal complexes.[8] Tetrazole-based NHCs, or tetrazolinylidenes, offer a unique electronic and steric profile compared to more common imidazole- or triazole-based NHCs.[9]
The synthesis of tetrazolinylidene metal complexes has been reported, and these complexes are being explored for their catalytic activity.[9] While this area is still in its early stages, the potential for tuning the electronic properties of the NHC ligand by modifying the substituents on the tetrazole ring makes them a promising area for future research in catalysis.
Chapter 4: Experimental Protocols
To facilitate further research in this area, we provide a detailed protocol for the synthesis of a key tetrazole-based organocatalyst and a general procedure for its application in an asymmetric aldol reaction.
Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
This procedure is adapted from a reported synthesis.
Materials:
-
(S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester
-
Ethanol
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
Procedure:
-
In a round-bottomed flask, dissolve (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester in ethanol.
-
Carefully add palladium on carbon to the solution under an inert atmosphere (e.g., argon).
-
Evacuate the flask and purge with hydrogen gas (repeat 5 times).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 20-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as a white solid.
General Protocol for Asymmetric Aldol Reaction
This protocol is a general guideline for the reaction between an aldehyde and a ketone catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole
-
Solvent (e.g., CH2Cl2)
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent, add the ketone.
-
Add (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (typically 5-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess of the product can be determined by chiral HPLC analysis.
Visualization of Concepts
Logical Relationship of Tetrazole Derivatives in Catalysis
Caption: Roles of tetrazole derivatives in catalysis.
Experimental Workflow for Asymmetric Aldol Reaction
References
- 1. L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)- and (R)-5-Pyrrolidin-2-yl-1H-tetrazoles: Enantiomeric Organocatalysts of Broad Utility in Organic Synthesis | CHIMIA [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. sfera.unife.it [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Guide to 1-Methyltetrazole and Its Synthetic Precursors
Introduction
Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with a wide array of applications in medicinal chemistry, materials science, and as energetic materials. Their utility often stems from their role as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[1] 1-Methyltetrazole, a simple N-substituted tetrazole, serves as a fundamental building block in the synthesis of more complex molecules.[2] Understanding its spectroscopic signature in relation to its precursors is paramount for reaction monitoring, quality control, and structural confirmation in research and development settings.
This guide provides an in-depth spectroscopic comparison of this compound with its common synthetic precursors: methylamine, triethyl orthoformate, and sodium azide. We will explore the characteristic signals in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) that signify the transformation of these precursors into the final tetrazole product. The causality behind experimental choices and the interpretation of spectral data is emphasized to provide a practical, field-proven resource for researchers.
Part 1: Synthetic Pathway Overview
The synthesis of 1-substituted tetrazoles can be efficiently achieved through a one-pot reaction involving a primary amine, triethyl orthoformate, and sodium azide.[3] This method is advantageous as it utilizes readily available starting materials. The reaction proceeds through the in-situ formation of an intermediate imidate from the amine and orthoformate, which then undergoes a [3+2] cycloaddition with the azide ion to form the stable tetrazole ring.
Caption: General workflow for the synthesis of this compound.
Part 2: Spectroscopic Deep Dive - The Precursors
A thorough understanding of the precursors' spectra is essential to confirm their identity before starting the synthesis and to identify unreacted starting material in the final product mixture.
A. Sodium Azide (NaN₃)
Sodium azide serves as the nitrogen backbone for the tetrazole ring. It is an ionic solid and its handling requires strict safety protocols due to its high toxicity and potential to form explosive compounds.[4][5][6]
Caption: Ionic structure of Sodium Azide.
-
NMR Spectroscopy: As an inorganic salt lacking protons or carbon, sodium azide is not analyzed by standard ¹H or ¹³C NMR.
-
FT-IR Spectroscopy: This is the primary technique for identifying the azide functional group. The azide ion (N₃⁻) has a linear structure, giving rise to very distinct vibrational modes. The most characteristic peak is a very strong, sharp absorption band corresponding to the asymmetric N=N=N stretch, typically found around 2126 cm⁻¹ .[7] A weaker symmetric stretching band can be observed near 1340 cm⁻¹ in Raman spectroscopy.[7][8]
-
Mass Spectrometry: Not applicable for routine analysis due to the compound's non-volatile, ionic nature.
B. Triethyl Orthoformate (C₇H₁₆O₃)
This orthoester provides the carbon atom that will become the C5 position of the tetrazole ring. It reacts with methylamine to form an intermediate that is subsequently attacked by the azide ion.
Caption: Structure of Triethyl Orthoformate.
-
¹H NMR Spectroscopy: The spectrum is simple and characteristic. It shows a quartet at ~3.6 ppm (6H) for the three equivalent methylene (-OCH₂-) groups, coupled to the methyl protons. A corresponding triplet appears at ~1.2 ppm (9H) for the three equivalent methyl (-CH₃) groups. A singlet for the central C-H proton is observed further downfield at ~5.1 ppm (1H).
-
¹³C NMR Spectroscopy: The spectrum displays three distinct signals: one for the methyl carbons (~15 ppm ), one for the methylene carbons (~59 ppm ), and one for the central methine carbon (~113 ppm ).
-
FT-IR Spectroscopy: The spectrum is dominated by C-H and C-O stretching vibrations. Look for strong C-H stretching bands just below 3000 cm⁻¹ (~2850-2990 cm⁻¹ ) and a series of strong C-O stretching bands in the fingerprint region (~1000-1150 cm⁻¹ ).[9]
-
Mass Spectrometry (EI): The molecular ion is often weak or absent. The fragmentation pattern is characterized by the sequential loss of ethoxy (-OCH₂CH₃) groups, leading to prominent peaks at m/z 103 [M-45]⁺ and 75 [M-45-28]⁺.
C. Methylamine (CH₅N)
Methylamine is the simplest primary amine and provides the methyl group and one nitrogen atom (N1) for the tetrazole ring. It is a gas at room temperature and is typically used as a solution in water or an organic solvent.[10]
Caption: Structure of Methylamine.
-
¹H NMR Spectroscopy: In a non-exchanging solvent, the methyl protons (-CH₃) would appear as a triplet coupled to the two amine protons, and the amine protons (-NH₂) would appear as a quartet. However, due to rapid proton exchange, the -NH₂ protons often appear as a broad singlet, and the -CH₃ protons appear as a sharp singlet at ~2.3 ppm . The chemical shift of the -NH₂ protons is highly variable depending on concentration and solvent.
-
¹³C NMR Spectroscopy: A single signal for the methyl carbon is observed at ~27 ppm .
-
FT-IR Spectroscopy: The key features are the N-H stretching vibrations, which appear as a pair of bands for a primary amine in the region of 3300-3500 cm⁻¹ . The C-N stretching vibration gives a moderate absorption around 1044 cm⁻¹ .[11]
-
Mass Spectrometry (EI): The mass spectrum shows a clear molecular ion peak at m/z 31 . The most prominent peak (base peak) is typically at m/z 30 , corresponding to the loss of a hydrogen atom to form the stable [CH₂=NH₂]⁺ ion.[12]
Part 3: Spectroscopic Signature of the Product - this compound
The formation of this compound (C₂H₄N₄) results in a unique spectroscopic fingerprint that is distinctly different from the sum of its precursors.
Caption: Structure of this compound.
-
¹H NMR Spectroscopy: The spectrum is very clean. A sharp singlet for the methyl protons (N-CH₃) is observed significantly downfield compared to methylamine, typically around 4.1 ppm (in DMSO-d₆).[13] This downfield shift is due to the deshielding effect of the aromatic tetrazole ring. A second singlet for the C5-H proton appears even further downfield, around 9.2 ppm .[13] The disappearance of signals for the ethyl groups and the central C-H of the orthoformate is a key indicator of reaction completion.
-
¹³C NMR Spectroscopy: The spectrum shows two signals: one for the methyl carbon (~34 ppm ) and one for the C5 carbon of the tetrazole ring (~144 ppm ).[13][14] The significant downfield shift of the C5 carbon is characteristic of its position within the electron-deficient aromatic ring.
-
FT-IR Spectroscopy: The formation of the tetrazole ring introduces several new characteristic vibrations. The strong, sharp azide stretch at ~2126 cm⁻¹ completely disappears. New bands appear corresponding to ring vibrations, including N=N stretching (~1390-1480 cm⁻¹) and C=N stretching (~1500-1600 cm⁻¹) . Peaks corresponding to tetrazole ring breathing and deformation are also observed in the fingerprint region (~900-1200 cm⁻¹ ).[1][15]
-
Mass Spectrometry (EI): The mass spectrum shows a clear molecular ion peak at m/z 84 .[16] A characteristic and often dominant fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), resulting in a major fragment ion at m/z 56 (84 - 28).[17][18]
Part 4: Comparative Data Summary
The following table summarizes the key diagnostic spectroscopic data, allowing for a quick comparison between the precursors and the final product.
| Compound | Formula | MW | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key FT-IR Bands (cm⁻¹) | Key MS (EI) m/z |
| Sodium Azide | NaN₃ | 65.01 | N/A | N/A | 2126 (strong, sharp N₃⁻ stretch) | N/A |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 5.1 (s, 1H), 3.6 (q, 6H), 1.2 (t, 9H) | 113 (CH), 59 (CH₂), 15 (CH₃) | 2850-2990 (C-H), 1000-1150 (C-O) | 103, 75 |
| Methylamine | CH₅N | 31.06 | ~2.3 (s, 3H), broad NH₂ | ~27 (CH₃) | 3300-3500 (N-H), 1044 (C-N) | 31 (M⁺), 30 (Base) |
| This compound | C₂H₄N₄ | 84.08 | ~9.2 (s, 1H) , ~4.1 (s, 3H) | ~144 (C5) , ~34 (CH₃) | 1390-1600 (C=N, N=N), 900-1200 | 84 (M⁺) , 56 ([M-N₂]⁺) |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration. Bold values indicate key diagnostic signals for product formation.
Part 5: Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following are generalized protocols for acquiring the spectroscopic data discussed.
A. Safe Handling of Sodium Azide
Trustworthiness: Sodium azide is acutely toxic and can form highly explosive heavy metal azides. All handling must be performed with extreme caution.[4]
-
Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, chemical safety goggles, and double-layered nitrile gloves.[6][19]
-
Ventilation: Handle solid sodium azide and concentrated solutions only within a certified chemical fume hood.[20]
-
Avoid Incompatibilities: Keep sodium azide away from acids (forms toxic hydrazoic acid), heavy metals (e.g., lead, copper, found in drainpipes), and halogenated solvents.[5][19] Use non-metal spatulas for transfer.[5]
-
Waste Disposal: Dispose of all sodium azide waste, including contaminated consumables, as hazardous waste according to institutional guidelines. Never pour azide solutions down the drain.[5][20]
-
Spill Response: For small spills, cover with an absorbent material, dampen with alkaline water (pH >9) to prevent hydrazoic acid formation, and collect in a sealed, non-metal container for hazardous waste disposal.[20] Evacuate and contact EHS for large spills.
B. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample (precursor or product) into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube. Ensure the sample is fully dissolved. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
C. FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet):
-
Grind ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Liquid Film):
-
For liquid samples (e.g., triethyl orthoformate), place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is automatically ratioed against the background.
-
D. Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile liquids (triethyl orthoformate, methylamine solution) or solids with sufficient vapor pressure (this compound), a direct insertion probe (DIP) or GC-MS can be used.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 15-200) to detect the molecular ion and relevant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns, comparing them to the expected values.
Conclusion
The transformation from simple precursors to the this compound ring is accompanied by a dramatic and definitive change in spectroscopic properties. Key indicators of successful synthesis include the complete disappearance of the strong azide stretch in the FT-IR spectrum, the emergence of the characteristic downfield C5-H proton signal in the ¹H NMR spectrum, and the appearance of the molecular ion at m/z 84 with its subsequent loss of N₂ in the mass spectrum. By leveraging these distinct spectroscopic signatures, researchers can confidently monitor reaction progress, assess product purity, and verify the structure of this valuable heterocyclic building block.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. webqc.org [webqc.org]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
- 10. Methylamine - Wikipedia [en.wikipedia.org]
- 11. Methylamine [webbook.nist.gov]
- 12. Methylamine [webbook.nist.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Tetrazole, 1-methyl- [webbook.nist.gov]
- 17. lifesciencesite.com [lifesciencesite.com]
- 18. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. uthsc.edu [uthsc.edu]
A Senior Application Scientist's Guide to the Thermal Stability of 1-Methyltetrazole Coordination Polymers
Introduction: The Quest for Stable Energetic Materials
In the field of energetic materials, the synthesis of compounds that balance high performance with robust safety is a paramount objective. Energetic Coordination Polymers (ECPs) have emerged as a promising class of materials, offering tunability through the selection of metal centers and organic ligands.[1] Among the various ligands, nitrogen-rich heterocycles are particularly favored for their high positive heats of formation and the generation of environmentally benign dinitrogen gas upon decomposition.[2][3]
1-Methyltetrazole (1-MTZ) is a prominent ligand in this domain. Its tetrazole ring is a powerhouse of stored chemical energy and a versatile building block for creating diverse coordination architectures.[3] However, the practical application of these ECPs—be it in propellants, pyrotechnics, or initiation systems—is critically dependent on their thermal stability. A material that decomposes unpredictably or at too low a temperature is not only unreliable but also hazardous.[4]
This guide provides a comparative analysis of the thermal stability of this compound coordination polymers. We will dissect the key structural factors that govern their decomposition behavior, compare different ECPs based on experimental data, and provide a validated protocol for conducting thermal analysis. Our focus is not just on what happens, but why it happens, offering researchers the foundational knowledge to design and synthesize the next generation of safer, more reliable energetic materials.
Pillar 1: Methodologies for Assessing Thermal Stability
To objectively compare different 1-MTZ coordination polymers, we must rely on robust analytical techniques. The two cornerstones of thermal analysis in this field are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For ECPs, a TGA experiment reveals the onset temperature of decomposition (Td), the number of decomposition steps, and the mass of the final residue. The resulting TGA curve provides a clear fingerprint of a material's thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events. For ECPs, the first major exothermic peak is typically associated with the energetic decomposition and is a critical indicator of its thermal behavior.
The synergy of TGA and DSC provides a comprehensive picture: TGA tells us when and how much mass is lost, while DSC tells us the energetic nature of that event.
Caption: Workflow for Thermal Stability Analysis.
Pillar 2: Comparative Analysis of 1-MTZ Coordination Polymers
The thermal stability of a 1-MTZ coordination polymer is not an intrinsic property of the ligand alone; it is a synergistic outcome of the entire supramolecular structure. The primary factors influencing stability are the choice of metal ion, the nature of the counter-anion, and the overall crystal packing and dimensionality.
The Influence of the Metal Center
The strength and lability of the coordination bond between the metal ion and the nitrogen atoms of the 1-MTZ ring are fundamental to the polymer's stability. A stronger, more covalent bond generally requires more energy to break, leading to a higher decomposition temperature.
For instance, a study on a one-dimensional coordination polymer of cobalt(II) with a derivative, 5-mercapto-1-methyl-tetrazole, reported a high decomposition temperature of 304 °C.[5] This enhanced stability was attributed to the formation of strong coordination bonds and a tightly packed structure.[5] In contrast, some silver(I) complexes with 1-MTZ have been shown to be more sensitive, highlighting how the metal choice can tune the energetic properties from insensitive to explosive.[6]
The Role of Anions and Co-ligands
The counter-anion in the crystal lattice plays a crucial, often underestimated, role. Non-coordinating, charge-diffuse anions like perchlorate (ClO₄⁻) can lead to complexes with different stability profiles compared to coordinating anions like nitrate (NO₃⁻). Furthermore, anions with oxidizing properties can lower the decomposition temperature by reacting with the organic ligand. A comprehensive study of 31 different 1-MTZ complexes demonstrated that varying the metal and the anion (from chloride and nitrate to picrate and styphnate) allows for the fine-tuning of energetic properties and sensitivities.[6]
Supramolecular Architecture: The Power of Packing
The way polymer chains or networks arrange themselves in the crystal lattice significantly impacts thermal stability. Intermolecular forces, such as hydrogen bonding and π-π stacking, act as "molecular glue," holding the structure together.[5] These non-covalent interactions require additional energy to overcome, thus increasing the overall thermal robustness of the material. A tightly packed, three-dimensional network will generally be more stable than a loosely packed one-dimensional chain, as the cooperative effect of these interactions is much greater.[5][7]
Caption: Factors Influencing Thermal Stability.
Data Summary
The following table summarizes the thermal decomposition data for selected tetrazole-based coordination polymers, illustrating the principles discussed above.
| Compound | Metal Center | Ligand(s) | Td (°C) | Key Features | Reference(s) |
| [Co(mmtz)₂]ₙ | Co(II) | 5-mercapto-1-methyl-tetrazole | 304 | 1D chains, strong coordination bonds, and π–π interactions. | [5] |
| [Cu(I)(TzFOX)] | Cu(I) | 1,1-diamino-2-nitro-2-(1H-tetrazol-5-yl)ethene | ~300 | Metal-Organic Framework (MOF) polymer with good initiating properties. | [8] |
| Guanidinium 1-hydroxy-5-methyltetrazolate | - | 1-hydroxy-5-methyltetrazole, Guanidinium | 256 | Energetic salt; stability enhanced by strong ionic and hydrogen bonding. | [9] |
| 1-hydroxy-5-methyltetrazole | - | 1-hydroxy-5-methyltetrazole | 194 | Free ligand, serves as a baseline for its energetic salts. | [9] |
| --INVALID-LINK-- | Ag(I) | This compound | Variable | Generally more sensitive to external stimuli compared to other transition metals. | [6] |
Pillar 3: A Self-Validating Experimental Protocol
To ensure reproducibility and accuracy in thermal stability studies, a standardized experimental protocol is essential. The following section details a step-by-step methodology for the TGA/DSC analysis of a novel this compound coordination polymer.
Standard Operating Protocol: TGA/DSC Analysis
1. Objective: To determine the onset decomposition temperature (Td) and the thermal profile of a this compound coordination polymer.
2. Materials & Equipment:
-
Synthesized and purified 1-MTZ coordination polymer.
-
Simultaneous Thermal Analyzer (TGA/DSC).
-
High-purity nitrogen gas (99.999%).
-
Alumina or platinum crucibles.
-
Microbalance (±0.01 mg accuracy).
-
Spatula and agate mortar and pestle.
3. Sample Preparation:
-
Ensure the 1-MTZ CP sample is completely dry and free of residual solvent.
-
Gently grind a small amount of the sample in an agate mortar to ensure homogeneity. Causality: A non-homogeneous sample can lead to inconsistent and non-reproducible decomposition profiles.
-
Tare an empty TGA crucible on the microbalance.
-
Carefully weigh 1-3 mg of the powdered sample into the crucible. Record the exact mass. Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more defined thermal events.
4. Instrument Setup & Execution:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC analyzer.
-
Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min. Causality: An inert nitrogen atmosphere is crucial to study the intrinsic thermal decomposition of the material, preventing oxidative side reactions that would occur in air.
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that balances analysis time with resolution. Slower rates can provide better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.
-
-
Start the experiment and allow it to run to completion.
5. Data Analysis & Interpretation:
-
TGA Curve: Plot mass (%) versus temperature (°C). The onset decomposition temperature (Td) is determined using the tangent method at the point of initial, significant mass loss.
-
DTG Curve: Plot the first derivative of the TGA curve (d(mass)/dt). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.
-
DSC Curve: Plot heat flow (mW) versus temperature (°C). Identify the onset and peak temperatures of the main exothermic event corresponding to the decomposition.
-
Reporting: Report the Td (onset from TGA), the peak decomposition temperature (from DTG and DSC), the percentage of mass loss for each step, and the final residue percentage at 600 °C.
This self-validating protocol, when followed meticulously, ensures that the obtained data is both reliable and comparable to data from other laboratories, fostering scientific integrity and collaboration.
Conclusion
The thermal stability of this compound coordination polymers is a complex interplay of coordination chemistry and solid-state physics. This guide has established that stability is not dictated by the ligand alone but is a tunable property governed by the judicious selection of the metal center, the counter-anion, and the control of the supramolecular architecture. By leveraging robust analytical techniques like TGA and DSC and adhering to standardized protocols, researchers can effectively characterize and compare novel materials. The insights provided here—linking specific structural features to thermal behavior—pave the way for the rational design of advanced energetic materials that are not only powerful but also possess the high degree of safety and reliability required for practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Multidimensional Energetic Coordination Polymers as Flame Colorants: Intriguing Architecture and Excellent Performance - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A highly stable and tightly packed 3D energetic coordination polymer assembled from nitrogen-rich tetrazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methyltetrazole for Laboratory Personnel
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-Methyltetrazole. As a compound utilized by researchers, scientists, and drug development professionals, its unique chemical properties demand a rigorous and informed approach to waste management. This guide is designed to build deep trust by providing value beyond the product itself, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The Core Principle: Understanding the Hazard Profile
This compound, like many compounds in the tetrazole family, possesses a high nitrogen content within its heterocyclic ring structure. This characteristic is fundamental to its chemical utility but also dictates its hazard profile. The primary risks associated with tetrazoles necessitate specialized disposal procedures.
-
Thermal Instability: Tetrazole compounds can be sensitive to heat, shock, or friction. Heating may cause explosive decomposition, releasing a rapid volume of gaseous products, primarily nitrogen.[1]
-
Flammability: Many tetrazole derivatives are classified as flammable solids, posing a fire risk if not handled and stored correctly.[2][3]
-
Hazardous Decomposition: Thermal decomposition produces toxic fumes, including oxides of nitrogen and carbon.[2] More critically, reaction with strong acids can potentially lead to the formation of hydrazoic acid, a substance that is both highly toxic and explosively unstable. This is a crucial consideration for waste segregation.[4]
-
Irritancy: Direct contact can cause skin and serious eye irritation.[2][5][6]
Due to these inherent risks, this compound waste must never be treated as common laboratory refuse. The only acceptable disposal pathway is through a licensed and approved hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.
Primary Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the mandatory procedure for the collection, storage, and disposal of all waste streams containing this compound.
Step 1: Waste Segregation and Collection Proper segregation at the point of generation is the most critical step in safe disposal.
-
Solid Waste: Collect pure, unadulterated this compound waste, including any scraped material from reaction vessels, in a dedicated container.
-
Contaminated Consumables: All items that have come into direct contact with this compound must be treated as hazardous waste. This includes:
-
Gloves
-
Weighing papers and boats
-
Pipette tips
-
Bench paper/diapers
-
Contaminated silica gel
-
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container. Crucially, this waste stream must be kept separate from acidic waste streams.
Step 2: Container Selection and Labeling Use only containers approved for hazardous waste.
-
Container Material: High-density polyethylene (HDPE) or other chemically compatible plastic containers are recommended for both solid and liquid waste.[4][7] Ensure containers have a secure, sealable lid.
-
Labeling: Immediately label the waste container. The label must be clear, legible, and permanently affixed. Include the following information:
-
The words "HAZARDOUS WASTE "[8]
-
Full Chemical Name: "this compound" (avoid abbreviations or formulas).
-
Concentration/Composition: For solutions, list all components and their approximate percentages.
-
Hazard Identification: Clearly mark the relevant hazards (e.g., Flammable Solid, Irritant).
-
Generator Information: Name of the principal investigator and the specific laboratory.
-
Step 3: Secure Temporary Storage Store the sealed waste container in a designated and controlled area while it awaits pickup.
-
Location: The container should be kept in a well-ventilated area, such as a chemical fume hood or a designated hazardous waste accumulation cabinet.[5][9]
-
Incompatibilities: Ensure the storage area is away from all sources of heat, sparks, or open flames.[2][3] Do not store near strong oxidizing agents or acids.[2][9]
Step 4: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Adhere strictly to their procedures for waste manifest documentation and collection schedules. Never attempt to transport hazardous waste off-site yourself.
Emergency Protocol: Managing Spills
In the event of an accidental spill, immediate and correct action is required to mitigate risk.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS emergency line.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles with side shields, and nitrile gloves.
-
Control Ignition Sources: Extinguish any open flames and turn off nearby hot plates or other ignition sources.
-
Contain the Spill:
-
Collect the Waste: Place all collected spill material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Data Summary and Visual Workflow
For quick reference, the key safety and handling parameters are summarized below.
| Parameter | Specification | Rationale & Source |
| Primary Hazard Class | Flammable Solid | Can be ignited by friction, heat, sparks, or flame.[2][3] |
| Secondary Hazards | Skin/Eye Irritant, Potential Explosion Hazard | Direct contact causes irritation; can decompose explosively if heated.[1][6] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Risk of violent reaction or formation of toxic/explosive byproducts.[2][4][9] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Standard protection against skin/eye contact and contamination.[2][5] |
| Spill Cleanup Material | Inert Absorbent (Sand, Vermiculite) | Prevents dust formation and safely contains the solid material.[7] |
| Disposal Method | Licensed Hazardous Waste Contractor | The only safe and compliant method for this class of compound.[1][7] |
Waste Management Workflow
The following diagram illustrates the decision-making process for managing waste generated from activities involving this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Methyltetrazole
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I've witnessed firsthand the critical importance of robust safety protocols in the laboratory. When working with energetic materials like 1-Methyltetrazole, a foundational understanding of the "why" behind each safety measure is not just best practice—it's essential for protecting yourself, your colleagues, and the integrity of your research. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific principles for the safe handling and disposal of this compound.
The Energetic Nature of this compound: Understanding the Risks
This compound belongs to the tetrazole family, a class of heterocyclic compounds known for their high nitrogen content. This structural feature is key to their utility in various applications, including pharmaceuticals and as gas-generating agents. However, this high nitrogen content also contributes to their energetic nature, making them potentially flammable and, under certain conditions, explosive. The primary hazards associated with this compound are:
-
Flammability: this compound is a flammable solid that can be readily ignited.[1]
-
Explosive Decomposition: When heated, this compound can undergo explosive decomposition.[2] This is a critical consideration, especially when planning reactions or distillations.
-
Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[3]
It is imperative to treat this compound with the respect it demands as a potentially hazardous material.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the first and most important line of defense, your PPE is a critical barrier to exposure. The following PPE is mandatory when handling this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers broader protection against unexpected energetic events. |
| Hand Protection | Nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals and are preferred to prevent potential latex allergies.[4] For prolonged contact or when handling larger quantities, consider double-gloving. Always inspect gloves for rips or punctures before use.[4] |
| Body Protection | Flame-resistant lab coat (e.g., Nomex). | A flame-resistant lab coat provides a crucial layer of protection in the event of a fire.[5] |
| Footwear | Closed-toe shoes. | Protects against spills and falling objects. |
Respiratory Protection: When is it Necessary?
Respiratory protection is required when there is a potential to generate dust or aerosols.[2]
-
For powders: If you are weighing or transferring the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.
-
For solutions/aerosols: When working with solutions of this compound that could generate aerosols, or if the ventilation is inadequate, a respirator with an organic vapor cartridge is necessary.[6]
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection and fit-testing.
Operational Plan: From Benchtop to Disposal
A meticulous and well-rehearsed workflow is paramount when handling energetic materials.
Pre-Experiment Checklist & Workflow
Caption: A streamlined workflow for handling this compound, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation is Key:
-
Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) before beginning work.
-
Don all required PPE as outlined in the table above.
-
Ensure your workspace, preferably within a certified chemical fume hood, is clean and free of clutter. Remove any flammable or incompatible materials from the immediate area.[5]
-
Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
-
Handling with Precision:
-
Always handle this compound in a well-ventilated area, ideally within a chemical fume hood.
-
Use non-sparking tools (e.g., bronze or plastic spatulas) for all transfers to minimize the risk of ignition.[5]
-
When transferring the solid, take care to avoid generating dust.
-
If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Never heat this compound directly on a hot plate. Monitor the temperature closely.
-
Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[5][6]
-
-
In Case of a Spill:
-
For small spills, gently cover the material with an inert absorbent like sand or vermiculite.[2]
-
Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan: A Critical Final Step
Improper disposal of this compound and associated waste can pose a significant safety risk.
-
Waste Segregation:
-
All waste containing this compound, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled, and sealable hazardous waste container.[2]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[2]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage and Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[2] Under no circumstances should this material be disposed of down the drain or in the regular trash. [2]
-
By integrating these safety and logistical protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible handling of energetic materials like this compound.
References
- 1. 8.3 Flammable Solids | Environment, Health and Safety [ehs.cornell.edu]
- 2. benchchem.com [benchchem.com]
- 3. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. fishersci.com [fishersci.com]
- 7. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


